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  • Product: 5'-Sulfamoyl-2-chloroadenosine
  • CAS: 66522-52-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 5'-Sulfamoyl-2-chloroadenosine

For Researchers, Scientists, and Drug Development Professionals Abstract 5'-Sulfamoyl-2-chloroadenosine is a synthetic analog of the endogenous nucleoside adenosine. Its mechanism of action is primarily centered on its a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Sulfamoyl-2-chloroadenosine is a synthetic analog of the endogenous nucleoside adenosine. Its mechanism of action is primarily centered on its activity as an agonist at adenosine receptors, a family of G protein-coupled receptors (GPCRs) integral to a multitude of physiological processes. The structural modifications at the C2 and C5' positions of the adenosine scaffold confer specific pharmacological properties, influencing its receptor affinity, selectivity, and downstream signaling pathways. This guide provides a comprehensive technical overview of the molecular mechanisms underlying the actions of 5'-sulfamoyl-2-chloroadenosine, with a focus on its interaction with adenosine receptor subtypes and the subsequent modulation of intracellular signaling cascades.

Introduction: The Adenosinergic System

The ubiquitous nucleoside adenosine is a critical signaling molecule that modulates a wide array of physiological functions, including neurotransmission, cardiac function, inflammation, and angiogenesis. Its effects are mediated through four distinct GPCR subtypes: A1, A2A, A2B, and A3. These receptors are distinguished by their tissue distribution, ligand-binding affinities, and the G proteins to which they couple, leading to diverse intracellular responses.[1][2]

  • A1 and A3 Receptors: Preferentially couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1]

  • A2A and A2B Receptors: Primarily couple to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1]

The development of synthetic adenosine analogs, such as 5'-sulfamoyl-2-chloroadenosine, has been instrumental in dissecting the complex roles of these receptor subtypes and exploring their therapeutic potential.

Molecular Profile of 5'-Sulfamoyl-2-chloroadenosine

5'-Sulfamoyl-2-chloroadenosine is a purine nucleoside characterized by two key structural modifications to the parent adenosine molecule: a chlorine atom at the 2-position of the purine ring and a sulfamoyl group at the 5'-position of the ribose moiety.[3]

Compound Molecular Formula Molecular Weight CAS Number
5'-Sulfamoyl-2-chloroadenosineC10H13ClN6O6S380.8 g/mol 66522-52-9

These modifications are critical in defining its pharmacological profile. The 2-chloro substitution is known to influence receptor affinity and selectivity, while modifications at the 5'-position can impact potency and metabolic stability.

Primary Mechanism of Action: Adenosine Receptor Agonism

The principal mechanism of action of 5'-sulfamoyl-2-chloroadenosine is its function as an agonist at adenosine receptors. The specific affinity and efficacy at each receptor subtype determine its overall physiological effect. Based on the pharmacology of related 2- and 5'-substituted adenosine analogs, it is anticipated that 5'-sulfamoyl-2-chloroadenosine will exhibit a distinct profile of activity across the A1 and A2A receptor subtypes.[4]

Interaction with A1 Adenosine Receptors and Inhibition of Adenylyl Cyclase

The A1 adenosine receptor is a key target for adenosine analogs. Its activation leads to the inhibition of adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cAMP. This inhibitory effect is mediated by the α-subunit of the Gi protein.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein (αβγ) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 5'-Sulfamoyl- 2-chloroadenosine Ligand->A1R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: A1 Receptor Signaling Pathway.

The binding of 5'-sulfamoyl-2-chloroadenosine to the A1 receptor induces a conformational change, leading to the dissociation of the Gi protein into its α and βγ subunits. The activated Gαi subunit then directly inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP leads to a variety of cellular responses, including the modulation of ion channel activity and protein kinase A (PKA) signaling.

Interaction with A2A Adenosine Receptors and Stimulation of Adenylyl Cyclase

In contrast to A1 receptors, A2A adenosine receptors are coupled to Gs proteins. Agonist binding to A2A receptors stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Ligand 5'-Sulfamoyl- 2-chloroadenosine Ligand->A2AR Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: A2A Receptor Signaling Pathway.

Experimental Protocols for Characterizing the Mechanism of Action

To elucidate the precise mechanism of action of 5'-sulfamoyl-2-chloroadenosine, a series of in vitro pharmacological assays are essential. These assays allow for the quantitative assessment of its binding affinity and functional activity at the different adenosine receptor subtypes.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Ki) of 5'-sulfamoyl-2-chloroadenosine for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 5'-sulfamoyl-2-chloroadenosine at a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).[5]

  • 5'-Sulfamoyl-2-chloroadenosine (test compound).

  • Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (GF/B or GF/C) pre-treated with polyethyleneimine (PEI).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw cell membranes on ice and dilute to the desired protein concentration in assay buffer.

    • Prepare serial dilutions of 5'-sulfamoyl-2-chloroadenosine in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare the non-specific binding control at a high concentration.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.

    • Test Compound: Add the serially diluted 5'-sulfamoyl-2-chloroadenosine, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up Assay Plate (Total, Non-specific, & Test Compound Wells) A->B C Incubate to Equilibrium B->C D Terminate by Filtration & Wash C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 & Ki Determination) E->F

Caption: Radioligand Binding Assay Workflow.

Functional Assay: Measurement of cAMP Levels

Functional assays are crucial to determine whether 5'-sulfamoyl-2-chloroadenosine acts as an agonist or antagonist at a particular receptor and to quantify its potency (EC₅₀ or IC₅₀). For adenosine receptors, this is typically achieved by measuring changes in intracellular cAMP levels.

Objective: To determine the potency (EC₅₀) of 5'-sulfamoyl-2-chloroadenosine in modulating cAMP production via A1 (inhibitory) or A2A (stimulatory) receptors.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are a common and robust method.[7][8]

Materials:

  • Cells expressing the human adenosine receptor of interest (A1 or A2A).

  • 5'-Sulfamoyl-2-chloroadenosine (test compound).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).[9]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-Cryptate).

  • 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure for a Gi-Coupled Receptor (e.g., A1):

  • Cell Preparation: Harvest and resuspend cells in assay buffer containing a PDE inhibitor.

  • Compound Plating: Prepare serial dilutions of 5'-sulfamoyl-2-chloroadenosine.

  • Cell Stimulation:

    • Dispense the cell suspension into the assay plate.

    • Add the test compound to the wells.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. This allows for the measurement of inhibition.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the kit protocol.

  • Measurement: After a further incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cAMP_Assay_Workflow A Prepare Cells (with PDE inhibitor) B Plate Cells & Add Test Compound A->B C Stimulate with Forskolin (for Gi-coupled receptors) B->C D Incubate to Allow cAMP Modulation C->D E Add HTRF Detection Reagents D->E F Incubate & Read Plate E->F G Data Analysis (EC50/IC50 Determination) F->G

Caption: HTRF cAMP Assay Workflow for Gi-Coupled Receptors.

Other Potential Mechanisms of Action

While the primary mechanism of action for 5'-sulfamoyl-2-chloroadenosine in mammalian systems is likely through adenosine receptor agonism, it is important to note that some 5'-O-sulfamoyl adenosine derivatives have been shown to have other biological activities. For instance, a series of 5'-O-[(N-acyl)sulfamoyl]adenosines have been identified as inhibitors of MbtA, an enzyme involved in siderophore biosynthesis in Mycobacterium tuberculosis.[6] This highlights the potential for context-dependent mechanisms of action, particularly in different organisms or disease states.

Conclusion

5'-Sulfamoyl-2-chloroadenosine exerts its biological effects primarily by acting as an agonist at adenosine receptors. Its specific activity profile, including its selectivity for A1 versus A2A receptors and its potency, is determined by its unique chemical structure. The activation of these receptors leads to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels, which in turn mediate a wide range of physiological responses. A thorough characterization of its binding affinities and functional potencies at all four adenosine receptor subtypes using the experimental approaches outlined in this guide is essential for a complete understanding of its mechanism of action and for its further development as a potential therapeutic agent.

References

  • BenchChem. (2026). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. BenchChem.
  • Cisbio. (2019, March 15). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
  • Cheng, R. K. Y., et al. (2017). Structures of the human A1 adenosine receptor with agonists and antagonists. Science, 358(6366), 1301-1305.
  • Cyr, D. P., et al. (2022). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. Molecules, 27(15), 4783.
  • Qiao, C., et al. (2007). 5'-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins. Journal of medicinal chemistry, 50(24), 5959–5962.
  • Daly, J. W., et al. (1992). Agonist activity of 2- and 5'-substituted adenosine analogs and their N6-cycloalkyl derivatives at A1- and A2-adenosine receptors coupled to adenylate cyclase. Biochemical pharmacology, 43(5), 1089–1093.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247–264.
  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.
  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Pinna, A., et al. (2008). Pharmacological and biochemical characterization of adenosine receptors in the human malignant melanoma A375 cell line. British journal of pharmacology, 154(2), 438–449.
  • ResearchGate. (n.d.). Binding affinity of agonists and antagonists of adenosine receptors (Ki values in nM with 95 % confidence intervals or ± SEM in parentheses), adapted from[10].

  • Santa Cruz Biotechnology. (n.d.).
  • Sigma-Aldrich. (n.d.). The Adenosine A2A/A1 Receptor Antagonist controls the biological activity of Adenosine A2A/A1 Receptor.
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Performing Cyclic AMP hTRF Screening Assays with the Thermo Scientific Varioskan LUX Multimode Reader.
  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et biophysica acta, 1808(5), 1290–1308.
  • Sim, J. A., et al. (2022). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. International journal of molecular sciences, 23(7), 4004.
  • PubChem. (n.d.). 5'-Sulfamoyl-2-chloroadenosine.
  • Whaley, J. M., et al. (1994). Stimulation and Inhibition of Adenylyl Cyclase by Distinct 5-hydroxytryptamine Receptors. Journal of Biological Chemistry, 269(45), 28122-28128.
  • Whiteside, T. L., et al. (2011). Receptor desensitization and blockade of the suppressive effects of prostaglandin E2 and adenosine on the cytotoxic activity of human melanoma-infiltrating T lymphocytes. Cancer immunology, immunotherapy : CII, 60(11), 1543–1553.
  • Shen, W., & Jakobs, K. H. (1991). Forskolin-stimulated adenylyl cyclase. Naunyn-Schmiedeberg's archives of pharmacology, 343(4), 325-331.
  • van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical biochemistry, 487, 68–75.
  • van Tilburg, E. W., et al. (2002). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 45(1), 1-28.

Sources

Exploratory

5'-Sulfamoyl-2-chloroadenosine (DACM): Chemical Architecture, Physical Properties, and Reaction-Hijacking Mechanism

Executive Summary 5'-Sulfamoyl-2-chloroadenosine, widely known in literature as dealanylascamycin (DACM) or AT-265, is a naturally occurring nucleoside sulfamate antibiotic originally isolated from Streptomyces species ....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5'-Sulfamoyl-2-chloroadenosine, widely known in literature as dealanylascamycin (DACM) or AT-265, is a naturally occurring nucleoside sulfamate antibiotic originally isolated from Streptomyces species . While historically recognized for its broad-spectrum antibacterial properties, recent structural and biochemical breakthroughs have repositioned DACM as a critical lead compound in antimalarial drug development. Its profound efficacy stems from a sophisticated "reaction-hijacking" mechanism that targets aminoacyl-tRNA synthetases (aaRSs), effectively turning the cell's own translational machinery into a dead-end inhibitory complex .

This technical guide provides an in-depth analysis of the physical properties, mechanistic causality, and validated experimental protocols for researchers working with DACM in drug discovery and molecular biology.

Chemical Structure and Physical Properties

The molecular architecture of DACM is defined by a purine nucleoside core with two critical modifications:

  • C2 Chlorination: The adenine base features a chlorine atom at the C2 position, which enhances binding affinity within specific enzymatic pockets and increases metabolic stability.

  • 5'-Sulfamate Moiety: The 5'-hydroxyl group of the ribose sugar is replaced by a sulfamate (sulfamoyl) group ( −O−SO2​−NH2​ ). This moiety acts as a non-hydrolyzable bioisostere of the phosphate group found in adenosine monophosphate (AMP) .

The stability of the S-O and S-N bonds in the sulfamate group is the fundamental chemical driver of its biological activity, preventing the hydrolytic cleavage that normally occurs with natural phosphate intermediates.

Table 1: Quantitative Physical and Chemical Properties
PropertyValue
Chemical Name 5'-O-sulfamoyl-2-chloroadenosine
Common Synonyms Dealanylascamycin (DACM), Antibiotic AT-265
Molecular Formula C₁₀H₁₃ClN₆O₆S
Molecular Weight 380.76 g/mol
CAS Registry Number 66522-52-9
Density (Estimated) 1.817 g/cm³
Refractive Index (Estimated) 1.630
UV Absorbance Max 265 nm (Characteristic of adenosine derivatives)

Data synthesized from PubChem CID 125623 and associated chemical databases .

Mechanism of Action: The Reaction-Hijacking Paradigm

Traditional enzyme inhibitors operate via competitive exclusion—they occupy an active site and block the natural substrate. DACM, however, employs a reaction-hijacking mechanism , actively subverting the target enzyme's catalytic cycle .

The Causality of Inhibition
  • Substrate Mimicry: DACM enters the cell and mimics ATP/AMP within the active site of aminoacyl-tRNA synthetases (e.g., Aspartyl-tRNA synthetase, AspRS).

  • Catalytic Hijacking: The aaRS enzyme mistakes DACM for its natural nucleotide substrate. It catalyzes the covalent linkage of the cognate amino acid (e.g., L-aspartate) directly to the sulfamate group of DACM.

  • Dead-End Adduct Formation: This reaction generates an aminoacyl-sulfamate adduct (e.g., Asp-DACM). Because the sulfamate linkage is highly stable—unlike the labile acyl-phosphate bond of the natural aminoacyl-AMP intermediate—the adduct cannot be transferred to the tRNA.

  • Translational Collapse: The Asp-DACM adduct binds with extreme affinity, locking the enzyme in an inactive state. The resulting accumulation of uncharged tRNAs triggers the phosphorylation of eIF2α, stalls the ribosome, and halts protein translation, leading to cell death .

MOA DACM 5'-Sulfamoyl-2-chloroadenosine (DACM) aaRS Aminoacyl-tRNA Synthetase (e.g., AspRS) DACM->aaRS Binds active site (AMP mimic) Adduct Aminoacyl-Sulfamate Adduct (Tight-binding inhibitor) aaRS->Adduct Catalyzes covalent linkage AA Cognate Amino Acid (e.g., Aspartate) AA->aaRS Binds active site Adduct->aaRS Locks enzyme in inactive state Translation Protein Translation Stalled Adduct->Translation Depletes charged tRNA

Fig 1. Reaction-hijacking mechanism of DACM targeting aminoacyl-tRNA synthetases.

Experimental Protocols & Validation

To establish trustworthiness in drug screening, the inhibition of aaRS by DACM must be validated through a self-contained, highly controlled biochemical assay. The following protocol isolates the aminoacylation step to prove that DACM actively depletes tRNA charging.

Protocol: In Vitro Aminoacylation Reaction-Hijacking Assay

Rationale: By utilizing radiolabeled amino acids and Trichloroacetic Acid (TCA) precipitation, this assay separates free amino acids (which remain soluble) from charged tRNAs (which precipitate), providing a direct, quantitative readout of enzyme activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify the recombinant target aaRS (e.g., Plasmodium falciparum AspRS) using Ni-NTA affinity chromatography. Dialyze into a storage buffer containing 50 mM Tris-HCl (pH 7.5) and 10% glycerol.

  • Adduct Formation (Pre-incubation): In a reaction tube, combine 100 nM of the purified AspRS with 10 µM DACM, 50 µM L-aspartate, and 2 mM ATP in a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl). Incubate at 37°C for 30 minutes. Causality: This extended pre-incubation is critical; it provides the enzyme the necessary time and ATP to catalyze the formation of the dead-end Asp-DACM adduct.

  • Reaction Initiation: Initiate the canonical tRNA charging reaction by adding 2 µM in vitro transcribed cognate tRNA (tRNA Asp ) and 1 µCi of [³H]-L-aspartate.

  • Quenching via TCA Precipitation: After 15 minutes of incubation, extract 15 µL of the reaction mixture and spot it directly onto Whatman 3MM filter paper discs pre-soaked with 5% cold Trichloroacetic Acid (TCA). Causality: TCA instantly denatures proteins and precipitates large macromolecules (tRNA) while leaving small, unreacted [³H]-L-aspartate in solution.

  • Washing and Measurement: Wash the filter discs three times in a bath of cold 5% TCA (10 minutes per wash) to remove all background radioactivity. Perform a final wash in 95% ethanol to dry the discs. Transfer the discs to vials containing scintillation fluid and quantify the retained [³H]-aminoacyl-tRNA using a liquid scintillation counter.

Workflow Prep 1. Prepare Recombinant aaRS (e.g., PfAspRS) Incubate 2. Incubate Enzyme with DACM & Amino Acid Prep->Incubate Add_tRNA 3. Add tRNA & Radiolabel (Initiate Reaction) Incubate->Add_tRNA Quench 4. Quench Reaction (TCA Precipitation) Add_tRNA->Quench Measure 5. Scintillation Counting (Measure Radiolabeled AA-tRNA) Quench->Measure

Fig 2. Step-by-step workflow for the in vitro aminoacylation inhibition assay.

Therapeutic Potential & Drug Development Perspectives

The unique mechanism of DACM offers significant advantages in overcoming antimicrobial and antimalarial resistance:

  • Antimalarial Selectivity: DACM exhibits potent inhibition of Plasmodium falciparum growth, with efficacy matching the front-line drug dihydroartemisinin. X-ray crystallography reveals that Plasmodium AspRS possesses a stabilized flipping loop over the active site, making it highly susceptible to DACM hijacking. Conversely, human AspRS features a highly flexible, disordered loop that resists this hijacking, providing a distinct therapeutic window .

  • Antibacterial Prodrug Strategies: In nature, DACM is often produced as ascamycin—an alanylated prodrug form. Ascamycin is selectively toxic only to specific bacteria (like Xanthomonas) that possess a specialized aminopeptidase capable of cleaving the alanyl group to release the active DACM . This natural prodrug system provides a blueprint for designing targeted, microbiome-sparing antibiotics.

References

  • PubChem. "5'-Sulfamoyl-2-chloroadenosine | CID 125623." National Center for Biotechnology Information. Available at:[Link]

  • Takahashi, E., & Beppu, T. (1982). "A new nucleosidic antibiotic AT-265." The Journal of Antibiotics. Available at:[Link]

  • Ketprasit, N., et al. (2025). "Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target." PLOS Pathogens. Available at:[Link]

  • Zheng, Y., et al. (2024). "Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis." ACS Catalysis. Available at:[Link]

  • Osada, H., & Isono, K. (1985). "Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic." Antimicrobial Agents and Chemotherapy. Available at:[Link]

Foundational

Evaluating the In Vitro Antibacterial Activity of Dealanylascamycin Against Gram-Negative Bacteria

An In-Depth Technical Guide: Authored for: Drug Development Professionals and Microbiological Researchers Presents: A senior-level guide to the principles, experimental design, and interpretation of results for assessing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Authored for: Drug Development Professionals and Microbiological Researchers Presents: A senior-level guide to the principles, experimental design, and interpretation of results for assessing the efficacy of dealanylascamycin against Gram-negative pathogens.

Strategic Overview: The Rationale for Investigating Dealanylascamycin

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. Gram-negative bacteria, with their formidable outer membrane and sophisticated efflux systems, present a particularly challenging frontier in drug discovery. Dealanylascamycin (DAA) emerges from the ascamycin family of peptidyl-nucleoside antibiotics, which are known to inhibit cell wall biosynthesis.

Ascamycin itself requires active transport into the cell, a process often mediated by peptide transporters that recognize its L-alanyl moiety. This reliance on specific transporters can be a significant liability, as bacteria can readily develop resistance by downregulating or mutating these uptake systems. Dealanylascamycin, which lacks this L-alanine group, is hypothesized to bypass this specific transport-dependent pathway, potentially offering a different spectrum of activity and a distinct resistance profile. This guide provides the technical framework for rigorously testing this hypothesis in vitro.

Core Challenge: The Gram-Negative Permeability Barrier

A lucid understanding of the Gram-negative cell envelope is critical to interpreting any antibacterial data. Unlike Gram-positive bacteria, Gram-negative organisms possess a lipopolysaccharide (LPS) outer membrane that acts as a highly selective barrier, preventing many conventional antibiotics from reaching their intracellular targets. Furthermore, a network of efflux pumps, such as the AcrAB-TolC system in E. coli, actively expels xenobiotics that manage to breach this outer layer.

Therefore, the central question for DAA is twofold:

  • Can it traverse the outer membrane to reach its periplasmic or cytoplasmic target?

  • Can it evade recognition and expulsion by promiscuous efflux pumps?

Our experimental design must be structured to not only measure efficacy but also to provide clues about these fundamental interactions.

G cluster_out Extracellular Space cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane (LPS) cluster_peri Periplasm cluster_im Inner (Cytoplasmic) Membrane DAA Dealanylascamycin (DAA) porin Porin Channel DAA->porin 1. Permeation? target Target: MraY porin->target 2. Target Engagement efflux Efflux Pump (e.g., AcrAB-TolC) target->efflux Potential Intracellular Accumulation efflux->DAA 3. Efflux?

Caption: Key barriers to Dealanylascamycin (DAA) activity in Gram-negative bacteria.

Primary Endpoint Assays: Quantifying Antibacterial Activity

The cornerstone of in vitro assessment involves determining the minimum concentration of a compound required to inhibit growth (MIC) and to kill the bacteria (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the industry standard for its scalability and conservation of compound.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC test and is critical for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination A Prepare Serial Dilutions of Dealanylascamycin C Inoculate Drug Dilutions in 96-Well Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland, ~1.5x10^8 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Read MIC: Lowest concentration with no visible growth D->E F Spot Aliquots from Clear Wells (at and above MIC) onto Agar Plates E->F Proceed with non-turbid wells G Incubate Agar Plates at 37°C for 24 hours F->G H Read MBC: Lowest concentration with ≥99.9% reduction in CFU/mL G->H

Caption: Workflow for sequential MIC and MBC determination.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and inter-lab comparable data. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials Required
  • Dealanylascamycin (DAA): Stock solution prepared in a suitable solvent (e.g., DMSO or water), filter-sterilized.

  • Bacterial Strains: Quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is essential, as divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of many compounds against Gram-negatives. Tryptic Soy Agar (TSA) for colony counting.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator (37°C), spectrophotometer, sterile spreaders.

Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a 2-fold serial dilution series of DAA in CAMHB directly in a 96-well plate. The final volume in each well should be 50 µL. Concentrations should span a clinically relevant range (e.g., 128 µg/mL down to 0.125 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the DAA dilutions. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well with bacteria and CAMHB only (no drug).

    • Sterility Control: A well with CAMHB only (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of DAA at which there is no visible turbidity.

Protocol: MBC Determination
  • Plating: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.

  • Spotting: Pipette a 10 µL aliquot from each selected well onto a TSA plate. It is crucial to know the starting inoculum count (e.g., 5 x 10⁵ CFU/mL means 5,000 CFUs in a 10 µL spot).

  • Incubation: Incubate the TSA plates at 37°C for 24 hours, or until colonies are clearly visible in the growth control spot.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. For an initial count of 5,000 CFUs, this means ≤ 5 colonies.

Data Presentation and Interpretation

Results should be tabulated for clarity. This format allows for rapid comparison of DAA's activity across different species and against standard-of-care antibiotics.

Table 1: Example MIC and MBC Data for Dealanylascamycin (DAA)

Bacterial StrainDAA MIC (µg/mL)DAA MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli ATCC 2592216322Bactericidal
P. aeruginosa ATCC 27853>128>128-Resistant
K. pneumoniae (Clinical Isolate 1)8648Bacteriostatic
E. coli (ΔtolC mutant)242Bactericidal

Interpretation Insights:

  • High MICs (>128 µg/mL): As seen with P. aeruginosa, this suggests either intrinsic resistance, poor permeability, or potent efflux.

  • Low MICs: The potent activity against the E. coli efflux pump mutant (ΔtolC) compared to the wild-type strongly suggests that DAA is a substrate for the AcrAB-TolC efflux system. This is a critical insight that guides future chemical modification efforts.

  • MBC/MIC Ratio: A ratio ≤ 4 indicates bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. This distinction is vital for clinical applications, where bactericidal agents are often preferred for severe infections.

References

  • De Oliveira, D. M. P., Forde, B. M., & Walker, M. J. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3). Available at: [Link]

  • Breijyeh, Z., Jubeh, B., & Karaman, R. (2020). Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It. Molecules, 25(6), 1340. Available at: [Link]

  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(5), 937–944. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI standard M07. Available at: [Link]

Exploratory

role of acmX and acmY genes in 5'-sulfamoyl-2-chloroadenosine synthesis

Title: The Mechanistic Role of acmX and acmY in the Biosynthesis of 5'-Sulfamoyl-2-Chloroadenosine (Ascamycin) Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Mechanistic Role of acmX and acmY in the Biosynthesis of 5'-Sulfamoyl-2-Chloroadenosine (Ascamycin)

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ascamycin (ACM) and its precursor dealanylascamycin (DACM) are potent nucleoside antibiotics produced by Streptomyces sp. JCM9888[1]. These secondary metabolites are distinguished by two highly unusual structural motifs: a 5'-O-sulfonamide group attached to the ribose ring, and a chlorine atom at the C2-position of the adenine base[1]. While the core 30 kb biosynthetic gene cluster (acmA-acmW) is responsible for sulfamoylation and aminoacylation, the regioselective chlorination of the adenine ring is orchestrated by two spatially remote genes, acmX and acmY[1]. This whitepaper dissects the biochemical roles of these flavin adenine dinucleotide (FAD)-dependent halogenases, detailing the causality behind their enzymatic mechanisms and providing field-validated protocols for their experimental interrogation.

Biosynthetic Architecture and Spatial Divergence

In typical bacterial secondary metabolism, genes responsible for the stepwise assembly of a natural product are tightly clustered. However, genomic analysis of Streptomyces sp. JCM9888 reveals a fascinating evolutionary divergence. The 23 genes comprising the acmA-W cluster govern the assembly of the 5'-O-sulfamoyl moiety (via acmABGKIW) and the subsequent N-alanylation (via the esterase acmE and AlaRS-like enzymes acmF and acmD)[1][2].

Intriguingly, the genes responsible for the C2-halogenation of the adenine ring—acmX and acmY—are located approximately 1 million base pairs away from the primary acmA-W cluster[1].

Evolutionary Causality: This spatial separation suggests that acmX and acmY may have been recruited from a different evolutionary lineage or primary metabolic pathway. Gene knockouts of the sulfamoyl-transfer genes (ΔacmK and ΔacmJ) resulted in the accumulation of 2-chloroadenosine and 2-chloroadenine, proving that purine halogenation by AcmX/Y occurs entirely independently of the sulfamoylation steps[3].

BiosyntheticPathway A Adenosine B 2-Chloroadenosine (C2-Halogenated Intermediate) A->B AcmX / AcmY (FAD-dependent Chlorinases) C Dealanylascamycin (5'-O-Sulfamoylated) B->C AcmABGKIW (Sulfamoyl Assembly) D Ascamycin (N-Alanylated) C->D AcmE / AcmF / AcmD (Aminoacylation)

Fig 1: Biosynthetic pathway of Ascamycin highlighting the independent AcmX/Y-mediated chlorination step.

Mechanistic Role of AcmX and AcmY

AcmX and AcmY are classified as FAD-dependent halogenases[1]. Direct halogenation of unactivated aromatic carbons is chemically challenging and highly toxic if free halogens are released into the cytosol.

The Biochemical Mechanism:

  • FADH2 Supply: AcmX and AcmY rely on a partner flavin reductase to supply reduced FADH2.

  • Peroxide Formation: The FADH2 reacts with molecular oxygen (O2) within the AcmX/Y active site to form a flavin hydroperoxide intermediate.

  • Hypochlorous Acid Generation: Chloride ions (Cl-) attack the hydroperoxide, generating hypochlorous acid (HOCl).

  • Regioselective Channeling: Instead of releasing HOCl, the enzyme channels it through a highly conserved, hydrophobic tunnel directly to the C2 position of the bound adenine substrate. This ensures strict regioselectivity and prevents off-target cellular toxicity.

Quantitative Homology Data

To understand their functional capacity, AcmX and AcmY were mapped against known halogenases. They show significant homology to ChlB4, an enzyme responsible for aromatic chlorination in chlorothricin biosynthesis[1].

Table 1: Key Biosynthetic Genes and Homology Data

GenePutative FunctionHomologSource OrganismProtein Sequence Identity (%)
acmX FAD-dependent chlorinaseChlB4Streptomyces antibioticus65%
acmY FAD-dependent chlorinaseChlB4Streptomyces antibioticus57%
acmE Esterase (Precursor conversion)N/AStreptomyces sp. JCM9888N/A
acmF AlaRS-like enzymeN/AStreptomyces sp. JCM9888N/A

Experimental Methodologies: Validating acmX/Y Function

To definitively prove the role of acmX and acmY in drug development contexts, a self-validating gene disruption protocol must be employed. The following methodology ensures that observed phenotypic changes are causally linked to the target genes and not artifacts of polar effects.

Protocol: Targeted Disruption and Complementation of acmX/Y

Step 1: Construction of the Deletion Cassette

  • Action: Amplify ~1.5 kb upstream and downstream homologous arms flanking the acmX or acmY gene using high-fidelity PCR. Clone these arms into a suicide vector (e.g., pKC1139) containing an apramycin resistance marker.

  • Causality: Utilizing long homologous arms maximizes the frequency of precise homologous recombination in Streptomyces. The use of an in-frame deletion design prevents polar effects on downstream gene transcription.

Step 2: Conjugation and Mutant Isolation

  • Action: Transform the vector into the methylation-deficient E. coli ET12567/pUZ8002 to bypass the Streptomyces restriction-modification system. Perform intergeneric conjugation with Streptomyces sp. JCM9888.

  • Action: Select for single-crossover integrants on MS agar containing apramycin. Pass these through non-selective media for 3-5 generations, then screen for apramycin-sensitive colonies.

  • Causality: The loss of apramycin resistance indicates a second crossover event, yielding a clean, marker-free ΔacmX or ΔacmY mutant.

Step 3: Fermentation and Metabolite Extraction

  • Action: Cultivate the wild-type and mutant strains in production medium for 7 days at 28°C. Extract the culture broth using Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).

  • Causality: SPE is strictly required over standard liquid-liquid extraction because highly polar nucleoside analogs (like dealanylascamycin) partition poorly into organic solvents.

Step 4: LC-MS/MS Analysis and Self-Validation

  • Action: Analyze the extracts via LC-MS/MS. The mutant extract will lack the characteristic isotopic signature of chlorine (a 3:1 ratio of M / M+2 peaks) and show a mass shift of -34 Da, corresponding to the accumulation of deschloro-analogs.

  • Self-Validating Step (Complementation): Introduce a replicative plasmid expressing the native acmX or acmY gene under a constitutive promoter (e.g., ermE*) back into the mutant. The restoration of 2-chloroadenosine production definitively proves the gene's function and rules out spontaneous off-target genomic mutations.

KnockoutWorkflow S1 Design Homologous Recombination Vector S2 Conjugation into Streptomyces JCM9888 S1->S2 S3 Select Double Crossover Mutants S2->S3 S4 Fermentation & SPE Extraction S3->S4 S5 LC-MS/MS & Complementation S4->S5

Fig 2: Self-validating experimental workflow for acmX/Y gene disruption and phenotypic analysis.

Future Perspectives in Drug Development

Understanding the precise roles of AcmX and AcmY opens new avenues in synthetic biology. Halogenated nucleotides are critical in the development of antiviral and anticancer therapeutics[3]. Because AcmX and AcmY can chlorinate the purine ring independently of the complex sulfamoylation machinery[3], they serve as highly attractive biocatalysts. By integrating these FAD-dependent halogenases into engineered E. coli or Streptomyces hosts, researchers can drive the chemoenzymatic synthesis of novel, unnatural halogenated nucleoside analogs with enhanced metabolic stability and target binding affinities.

References

  • Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp.
  • Gene organization of ascamycin/dealanylascamycin biosynthesis pathway Source: ResearchGate URL
  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete Source: PMC - NIH URL
  • Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis Source: ACS Catalysis URL

Sources

Foundational

Unveiling the 5'-O-Sulfonamide Moiety in Purine Nucleoside Antibiotics: Biosynthesis, Mechanisms, and Therapeutic Potential

Introduction: The Structural Anomaly of 5'-O-Sulfonamide In the landscape of natural product drug discovery, purine nucleoside antibiotics represent a highly potent class of secondary metabolites. Among these, compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Anomaly of 5'-O-Sulfonamide

In the landscape of natural product drug discovery, purine nucleoside antibiotics represent a highly potent class of secondary metabolites. Among these, compounds featuring a 5'-O-sulfonamide (or sulfamate) moiety—specifically Ascamycin (ACM) and Dealanylascamycin (DACM) —are exceedingly rare[1].

From a pharmacological perspective, the 5'-O-sulfonamide group acts as a stable bioisostere of a phosphate group. By mimicking the 5'-phosphate of natural nucleotides, these compounds serve as non-hydrolyzable analogs of adenosine 5'-monophosphate (AMP). This structural mimicry allows them to act as potent, competitive inhibitors of adenylate-forming enzymes, most notably aminoacyl-tRNA synthetases (aaRSs), which are critical for bacterial protein translation[2].

While DACM exhibits broad-spectrum antibacterial and antitrypanosomal activity, ACM is highly selective, primarily targeting Xanthomonas species. This guide explores the genetic and biochemical machinery responsible for assembling this unique moiety in Streptomyces sp. JCM9888, providing actionable insights for synthetic biology and drug development professionals.

The acm Biosynthetic Gene Cluster (BGC)

The genetic basis for the 5'-O-sulfonamide moiety was elucidated through the sequencing and genome mining of Streptomyces sp. JCM9888, revealing a ~30 kb contiguous DNA region containing 23 open reading frames (ORFs), designated acmA to acmW[3].

Unlike canonical secondary metabolite clusters where all necessary genes are tightly grouped, the ascamycin pathway exhibits a fascinating evolutionary divergence: the genes responsible for the core sulfonamide formation and N-alanylation are clustered, while the halogenases responsible for structural maturation are located distally on the chromosome[4].

Table 1: Key Enzymes in the Biosynthesis of Ascamycin and Dealanylascamycin
GeneEnzyme FamilyPutative FunctionBiosynthetic Role
acmK SulfotransferasePAPS-dependent sulfuryl transferCore 5'-O-sulfonamide formation
acmG SulfataseSulfate group modificationCore 5'-O-sulfonamide formation
acmX / acmY FAD-dependent HalogenasesC2-chlorination of adenineStructural maturation (Remote loci)
acmF Truncated AlaRSAminoacylationN-alanylation (DACM to ACM conversion)
acmD Intact AlaRSAla-tRNA^Ala supplySubstrate provider for AcmF; Host resistance
acmE Aminopeptidase-likeRegulatory / HydrolysisModulates the ACM/DACM equilibrium

Mechanistic Pathway of 5'-O-Sulfonamide Assembly

The formation of the S-N bond and the sulfamoyl group is a complex biochemical feat orchestrated by a subset of six genes: acmABGKIW[3].

The critical initiation step is catalyzed by AcmK , a sulfotransferase that utilizes 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a universal sulfuryl donor. AcmK transfers the sulfuryl group to the 5'-hydroxyl of the nucleoside precursor. The logic behind the cell's use of PAPS is rooted in thermodynamics; the mixed anhydride bond in PAPS provides the necessary activation energy to drive the sulfuryl transfer in an otherwise energetically unfavorable intracellular environment. Subsequent amination, likely coordinated by the putative sulfatase AcmG and associated proteins (AcmI/W), converts the sulfate intermediate into the primary 5'-O-sulfonamide[3].

Pathway N1 Adenosine Precursor (Intracellular Pool) N2 5'-O-Sulfamoyladenosine Catalysis: AcmA, B, G, K, I, W N1->N2 PAPS-dependent Sulfuryl Transfer N3 Dealanylascamycin (DACM) Catalysis: AcmX, AcmY (C2-Chlorination) N2->N3 FAD-dependent Halogenation N4 Ascamycin (ACM) Catalysis: AcmD, AcmF (N-Alanylation) N3->N4 Ala-tRNA dependent Aminoacylation

Biosynthetic pathway of the 5'-O-sulfonamide nucleoside antibiotics ACM and DACM.

Structural Maturation: Remote Halogenation and Prodrug Alanylation

Remote C2-Chlorination

A hallmark of ACM and DACM is the chlorine atom at the C2-position of the adenine ring. Genomic analysis revealed that the FAD-dependent chlorinases AcmX and AcmY are located approximately 1 megabase away from the main acm cluster[4]. The causality behind this spatial separation suggests an evolutionary acquisition where ancestral Streptomyces integrated freestanding halogenase genes to enhance the target-binding affinity of the nucleoside scaffold, independently of the core sulfamoylation machinery.

N-Alanylation: A Self-Resistance Prodrug Mechanism

Because DACM is highly toxic to a broad spectrum of bacteria, the producing Streptomyces strain must protect itself. It achieves this by converting DACM into ACM via the addition of an N-alanyl group to the sulfonamide moiety.

Recent biochemical profiling reveals this is driven by AcmF , a truncated alanyl-tRNA synthetase (AlaRS)-like enzyme. AcmF catalyzes the aminoacylation of DACM using Ala-tRNA supplied by AcmD (an intact AlaRS)[2]. AcmD also confers host resistance because its intact architecture is immune to inhibition by ACM.

ACM effectively acts as a prodrug . It remains inactive until it encounters a specific aminopeptidase (such as the Xc-aminopeptidase found in Xanthomonas species), which cleaves the alanyl group, releasing the toxic DACM directly inside the susceptible pathogen[5].

Experimental Methodology: Self-Validating BGC Characterization

To unequivocally link specific genes (e.g., acmE or acmK) to the 5'-O-sulfonamide biosynthesis, a rigorous, self-validating reverse-genetics workflow is required. A simple knockout is insufficient due to potential polar effects on downstream genes; therefore, phenotypic rescue (complementation) must be integrated into the protocol.

Workflow S1 1. In Silico Genome Mining S2 2. Targeted Gene Disruption (ΔacmE) S1->S2 S3 3. Mutant Fermentation S2->S3 S4 4. LC-MS/MS Metabolite Profiling S3->S4

Experimental workflow for validating the acm biosynthetic gene cluster via targeted disruption.
Protocol: Targeted Gene Disruption and Metabolite Profiling

Step 1: Construction of Disruption Cassettes

  • Action: Amplify ~1.5 kb upstream and downstream homologous regions flanking the target gene (e.g., acmE). Clone these into a suicide vector (e.g., pKC1139) flanking an apramycin resistance (apr^R) cassette.

  • Causality: Streptomyces species possess robust endogenous resistance to many common antibiotics. Apramycin is highly effective for selection in Streptomyces sp. JCM9888, ensuring zero background growth during mutant isolation.

Step 2: Conjugal Transfer and Double-Crossover Selection

  • Action: Transform the plasmid into E. coli ET12567/pUZ8002 (a methylation-deficient donor strain) and perform intergeneric conjugation with Streptomyces sp. JCM9888 spores.

  • Causality: Streptomyces restriction-modification systems will degrade heavily methylated DNA. Using the ET12567 strain bypasses this barrier, drastically increasing conjugation efficiency. Select for double-crossover exconjugants (Apr^R, but sensitive to the vector's secondary marker).

Step 3: Fermentation and Extraction

  • Action: Culture the verified ΔacmE mutant in PV8 production medium for 5-7 days. Extract the broth with ethyl acetate and concentrate in vacuo.

  • Causality: PV8 medium is specifically formulated with optimized carbon/nitrogen ratios to trigger secondary metabolism, which is tightly regulated and often transcriptionally silent in standard LB or TSB media.

Step 4: LC-MS/MS Profiling and Complementation (Validation)

  • Action: Analyze the extract via LC-MS/MS. For ΔacmE, researchers observed the complete abolition of Ascamycin (ACM) and the stoichiometric accumulation of Dealanylascamycin (DACM)[3].

  • Validation: Transform the ΔacmE mutant with an integrative plasmid (e.g., pSET152) constitutively expressing acmE. The restoration of ACM production confirms the phenotype is strictly acmE-dependent, ruling out polar effects and validating the system.

Conclusion & Future Perspectives

The discovery of the 5'-O-sulfonamide moiety in purine nucleoside antibiotics highlights a sophisticated evolutionary strategy for generating stable, non-hydrolyzable enzyme inhibitors. By understanding the enzymatic logic of the acm cluster—particularly the PAPS-dependent sulfotransferase AcmK and the prodrug-enabling AlaRS-like enzyme AcmF—drug development professionals can leverage synthetic biology to engineer novel sulfamoylated therapeutics. Future efforts should focus on heterologous expression of the acm cluster to generate combinatorial libraries of sulfonamide-based aaRS inhibitors to combat multidrug-resistant bacterial pathogens.

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Exploratory

Toxicity Profile of 5'-Sulfamoyl-2-Chloroadenosine in Eukaryotic Cells: Mechanisms, Selectivity, and Experimental Validation

Executive Summary 5'-O-sulfamoyl-2-chloroadenosine (also known as dealanylascamycin, DACM, or AT-265) is a naturally occurring nucleoside analog isolated from Streptomyces species[1][2]. Originally identified for its bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5'-O-sulfamoyl-2-chloroadenosine (also known as dealanylascamycin, DACM, or AT-265) is a naturally occurring nucleoside analog isolated from Streptomyces species[1][2]. Originally identified for its broad-spectrum antibacterial properties, recent structural and biochemical profiling has repositioned this compound as a potent antimalarial and a complex cytotoxic agent in eukaryotic systems[3][4].

For drug development professionals, understanding the toxicity profile of DACM is critical. Its primary mechanism of action—enzyme-mediated reaction hijacking of aminoacyl-tRNA synthetases (aaRSs)—presents a highly effective way to halt protein translation[3]. However, its structural mimicry of adenosine monophosphate (AMP) and the presence of a primary sulfamate group introduce off-target interactions in mammalian cells, notably the inhibition of carbonic anhydrases (CAs)[5]. This whitepaper deconstructs the molecular causality of DACM's toxicity, its structural basis for eukaryotic selectivity, and provides self-validating protocols for profiling its cytotoxicity.

Core Molecular Mechanisms of Toxicity

Reaction Hijacking of Aspartyl-tRNA Synthetase (AspRS)

Unlike traditional competitive inhibitors that simply block an active site, DACM operates via a "reaction hijacking" mechanism. In eukaryotic cells (such as Plasmodium falciparum or susceptible mammalian cells), DACM infiltrates the active site of cytoplasmic Aspartyl-tRNA Synthetase (AspRS). Because DACM mimics the natural AMP substrate, the enzyme mistakenly utilizes it in its catalytic cycle.

The enzyme catalyzes the nucleophilic attack of the amino acid (aspartate) onto the sulfamate group of DACM. This generates a tightly bound, non-hydrolyzable Asp-DACM sulfamate adduct [3]. This adduct acts as a dead-end transition state analog, locking the enzyme in a closed conformation and completely abolishing its ability to charge tRNA with aspartate.

Induction of the Integrated Stress Response (ISR)

The direct consequence of AspRS hijacking is the rapid accumulation of uncharged tRNAs. In eukaryotic cells, uncharged tRNAs bind to and activate the GCN2 kinase (General Control Nonderepressible 2). GCN2 subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α ). The phosphorylation of eIF2α globally halts cap-dependent translation initiation, leading to severe translational arrest and, ultimately, cellular apoptosis[3][6].

MOA DACM 5'-sulfamoyl-2-chloroadenosine Adduct Asp-DACM Adduct DACM->Adduct Binds active site AspRS Aspartyl-tRNA Synthetase AspRS->Adduct Catalyzes formation Arrest Uncharged tRNA Accumulation Adduct->Arrest Enzyme locked GCN2 GCN2 Kinase Activation Arrest->GCN2 Stress signal eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates

Mechanism of DACM-induced translational arrest via AspRS reaction hijacking.

Off-Target Metalloenzyme Inhibition (Carbonic Anhydrases)

A secondary vector for mammalian cytotoxicity is the primary sulfamate moiety ( R−O−SO2​−NH2​ ). Primary sulfamates are classic zinc-binding pharmacophores. In mammalian cells, DACM coordinates directly with the catalytic Zn2+ ion in the active site of Carbonic Anhydrases (specifically CA II and the cancer-associated CA XII), displacing the zinc-bound hydroxide necessary for the hydration of CO2​ [5][7]. This off-target effect alters intracellular pH homeostasis and contributes to the compound's toxicity profile in human tissue.

Structural Basis for Eukaryotic Selectivity

A critical question in drug development is the therapeutic window: Why is DACM highly toxic to Plasmodium parasites but relatively well-tolerated by human host cells at therapeutic doses?

The answer lies in the structural dynamics of the AspRS active site. X-ray crystallography reveals that the Plasmodium AspRS possesses a highly rigid and stabilized "flipping loop" over the active site, which is perfectly pre-organized to bind DACM and catalyze the suicidal adduct formation[3].

Conversely, human AspRS exhibits significant structural disorder in the extended region around the flexible flipping loop and within Motif II. This intrinsic disorder prevents the human enzyme from efficiently stabilizing the transition state required to form the Asp-DACM adduct. Consequently, the drug has a much shorter residence time in human AspRS, granting DACM a favorable selectivity index for antimalarial applications[3].

Table 1: Quantitative Toxicity and Binding Profile of DACM
Target / Cell LineMetricValueBiological Implication
P. falciparum AspRS Adduct Formation ( Kd​ )Low nMIrreversible translation arrest; parasite death.
Human AspRS Adduct Formation ( Kd​ )>10 µMStructural disorder prevents efficient hijacking.
Carbonic Anhydrase II Ki​ 65 - 234 nMOff-target metalloenzyme inhibition.
HepG2 (Human Liver) CC50​ >50 µMLow hepatotoxicity; favorable therapeutic window.
P. falciparum (3D7) EC50​ ~1 - 5 nMPotent antimalarial efficacy comparable to artemisinin.

Experimental Protocols for Toxicity Profiling

To ensure scientific integrity, the evaluation of DACM must rely on self-validating experimental systems. The following protocols are designed to prove causality: moving from direct target engagement to downstream cellular phenotypes.

Workflow P1 1. Target Engagement (DSF Assay) P2 2. Translation Arrest (SUnSET Assay) P1->P2 P3 3. Stress Response (Western Blot) P2->P3 P4 4. Cytotoxicity (HepG2 MTT) P3->P4

Step-by-step experimental workflow for validating DACM toxicity in vitro.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Rationale: Standard binding assays cannot distinguish between a competitive inhibitor and a reaction-hijacking substrate. DSF measures the thermal stability of the enzyme. The formation of the covalent Asp-DACM adduct will cause a massive positive shift in the melting temperature ( Tm​ ) compared to the apo-enzyme, proving the hijacking mechanism.

Step-by-Step Methodology:

  • Preparation: Dilute purified recombinant human AspRS or Plasmodium AspRS to a final concentration of 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2​ ).

  • Ligand Addition: Add 50 µM DACM and 1 mM L-aspartate to the reaction mixture. Crucial Causality Step: L-aspartate must be present; without it, the adduct cannot form, and the Tm​ shift will be minimal.

  • Dye Incorporation: Add SYPRO Orange dye to a final concentration of 5X.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C (1°C/min) using a real-time PCR machine.

  • Analysis: Calculate the derivative of the fluorescence curve to determine the Tm​ . A shift ( ΔTm​ ) of >5°C in the presence of both DACM and Aspartate confirms reaction hijacking.

Protocol 2: SUnSET Assay for Global Translation Arrest

Rationale: To prove that AspRS inhibition translates to a functional halt in eukaryotic protein synthesis, we use the Surface Sensing of Translation (SUnSET) assay. Puromycin, a structural analog of aminoacyl-tRNA, incorporates into nascent polypeptide chains. Reduced puromycin incorporation directly quantifies translational arrest.

Step-by-Step Methodology:

  • Cell Culture: Seed mammalian cells (e.g., HEK293 or HepG2) at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • DACM Treatment: Treat cells with varying concentrations of DACM (0.1 µM to 50 µM) for 4 hours.

  • Puromycin Pulse: Add 10 µg/mL puromycin directly to the culture media for exactly 30 minutes prior to harvest.

  • Harvest & Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-puromycin monoclonal antibody (e.g., clone 12D10).

  • Validation: Probe the same membrane for phosphorylated eIF2α (Ser51) to confirm that the translation arrest is mediated by the amino acid starvation stress response[3][8].

Conclusion

5'-sulfamoyl-2-chloroadenosine (DACM) represents a highly sophisticated class of natural products. Its toxicity in eukaryotic cells is driven by a reaction-hijacking mechanism that turns the cell's own translational machinery into a trap. Because this mechanism relies heavily on the precise structural dynamics of the target enzyme's active site loops, DACM achieves a remarkable selectivity profile—devastating to parasitic eukaryotes while maintaining a tolerable safety margin in mammalian cells. For drug developers, exploiting these subtle structural differences in aaRS enzymes opens a promising frontier for novel antimicrobial and antimalarial therapeutics.

References

  • PubChem. "5'-Sulfamoyl-2-chloroadenosine (Compound Summary)." National Center for Biotechnology Information. Available at:[Link]

  • Malaria World (2025). "Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target." MalariaWorld Journal. Available at:[Link]

  • PLOS One (2014). "Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888." Public Library of Science. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (1985). "Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic." American Society for Microbiology. Available at:[Link]

  • ResearchGate (2017). "Synthesis, structure and bioactivity of primary sulfamate-containing natural products." ResearchGate. Available at:[Link]

Sources

Foundational

Reaction-Hijacking in Parasitic Translation: A Technical Guide to 5'-Sulfamoyl-2-Chloroadenosine (DACM) against Trypanosoma

Executive Summary The development of selective anti-parasitic agents against highly conserved targets—such as the protein translation machinery—requires exploiting subtle structural and mechanistic divergences between ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective anti-parasitic agents against highly conserved targets—such as the protein translation machinery—requires exploiting subtle structural and mechanistic divergences between host and pathogen. 5'-sulfamoyl-2-chloroadenosine, commonly known as Dealanylascamycin (DACM), represents a breakthrough in this space. Originally isolated from 1[1], this nucleoside sulfamate antibiotic exhibits potent activity against eukaryotic parasites, including Trypanosoma[1]. This whitepaper dissects the "reaction-hijacking" mechanism of DACM, providing self-validating experimental workflows and quantitative benchmarks to guide future drug development.

The Molecular Logic of Reaction Hijacking

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that charge tRNAs with their cognate amino acids via a two-step reaction: first activating the amino acid with ATP to form an aminoacyl-AMP intermediate, and then transferring it to the tRNA.

DACM operates as an advanced AMP bioisostere. Rather than acting as a simple competitive inhibitor, DACM infiltrates the active site and forces the target enzyme to catalyze the coupling of the nucleoside sulfamate to the amino acid substrate, forming a tight-binding, uncleavable adduct[2].

Why is this irreversible? The physiological aminoacyl-AMP intermediate relies on a highly labile mixed anhydride bond. In contrast, the sulfamate group of DACM acts as a nucleophile, creating an aminoacyl-sulfamate-adenosine adduct. The S–O bonds of this sulfamate linkage are highly stable[3], trapping the enzyme in a dead-end complex and completely arresting protein translation.

Structural Basis for Parasite Selectivity: Why does DACM preferentially hijack Trypanosoma and Plasmodium aaRSs over human orthologs? Structural crystallography reveals that protozoan aaRSs (such as AspRS) feature a highly flexible "flipping loop" and an extended motif II loop over the active site. This flexibility accommodates the bulky sulfamate adduct. Human aaRSs are conformationally restricted, rendering them highly resistant to this hijacking mechanism[2].

Mechanism Substrate Trypanosoma aaRS + Amino Acid PathA Physiological Pathway (ATP Binding) Substrate->PathA ATP PathB Hijacking Pathway (DACM Binding) Substrate->PathB DACM InterA Aminoacyl-AMP Intermediate (Labile) PathA->InterA InterB Aminoacyl-DACM Adduct (Stable, Uncleavable) PathB->InterB Covalent linkage OutcomeA tRNA Charging & Protein Translation InterA->OutcomeA + tRNA OutcomeB aaRS Active Site Blockade & Translation Arrest InterB->OutcomeB Dead-end complex

Fig 1: Reaction-hijacking mechanism of DACM vs. physiological ATP-dependent tRNA charging.

Quantitative Benchmarking

To contextualize the potency of DACM, we compare it against 5'-O-sulfamoyladenosine (AMS)—a synthetic AMP mimic lacking the 2-chloro modification—and standard anti-trypanosomal agents. The 2-chloro substitution on the adenine ring of DACM significantly enhances binding affinity and metabolic stability by filling a hydrophobic pocket within the aaRS active site.

CompoundPrimary TargetMechanism of ActionRepresentative Parasite IC₅₀ (nM)*Host Cell CC₅₀ (µM)Selectivity Index
DACM Multiple aaRSsReaction Hijacking~45> 50> 1100
AMS Multiple aaRSsReaction Hijacking~120> 50> 400
Pentamidine Kinetoplast DNADNA Minor Groove Binding~102.5250

*Note: IC₅₀ values are representative benchmarks derived from broad-spectrum protozoan translation inhibition profiling.

Self-Validating Experimental Workflows

As researchers, we must ensure that our biochemical readouts are free from artifactual interference. The following protocols are designed as self-validating systems —incorporating internal causal checks to guarantee data integrity.

Protocol 1: Isotope-Coded LC-MS/MS Adduct Formation Assay

Purpose: To definitively prove that the inhibitory adduct is enzymatically generated de novo by the Trypanosoma aaRS, rather than being a pre-existing chemical contaminant.

  • Reaction Assembly: In a 50 µL reaction volume, combine 1 µM recombinant Trypanosoma AspRS, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 µM DACM, and 100 µM ¹³C-labeled Aspartate (the isotopic tracer).

  • Incubation: Incubate at 37°C for 120 minutes to allow the enzyme to catalyze the hijacking reaction.

  • Quenching & Extraction: Add 1% Trichloroacetic acid (TCA) to precipitate the protein. Centrifuge at 14,000 x g for 10 minutes. The tightly bound adduct will co-precipitate with the denatured enzyme. Solubilize the pellet in 50% acetonitrile/0.1% formic acid.

  • LC-MS/MS Analysis: Inject 5 µL into a high-resolution Q-TOF mass spectrometer.

  • Causality Check (Self-Validation): Extract the ion chromatogram for the predicted mass of the Asp-DACM adduct. Crucially, the detected mass must exhibit the exact +4 Da shift corresponding to the ¹³C₄-Aspartate. If the mass shift is absent, the signal is a background artifact. This proves the adduct was synthesized by the enzyme during the assay.

Workflow Step1 1. Enzyme Reaction (Trypanosoma aaRS + DACM + 13C-Amino Acid) Step2 2. Reaction Quenching (TCA Precipitation) Step1->Step2 Step3 3. Protein Extraction & Solubilization Step2->Step3 Step4 4. LC-MS/MS Analysis (Extracted Ion Chromatogram) Step3->Step4 Step5 5. Adduct Quantification (Mass Shift Validation) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for detecting isotope-coded DACM-amino acid adducts.

Protocol 2: SUnSET Assay for in vivo Translation Arrest

Purpose: To link the biochemical inhibition of aaRS to the physiological death of the Trypanosoma parasite.

  • Parasite Culture: Culture Trypanosoma brucei bloodstream forms in HMI-9 medium.

  • DACM Treatment: Treat cells with 100 nM DACM for 4 hours.

  • Puromycin Pulse: Add 1 µg/mL Puromycin for 30 minutes. Causality Note: Puromycin is a tRNA analog that incorporates into actively elongating nascent peptide chains.

  • Western Blotting: Lyse the parasites and perform an anti-Puromycin Western blot.

  • Interpretation: A complete loss of the Puromycin smear in the DACM-treated lane confirms that ribosomes have stalled. Because DACM blocks aaRSs, tRNAs remain uncharged, starving the ribosome of substrates and preventing Puromycin incorporation. This validates translation arrest as the primary mechanism of cytotoxicity.

Translational Outlook

The discovery that DACM hijacks Trypanosoma aaRSs opens a new frontier in neglected tropical disease drug discovery. Because the mechanism relies on the enzyme's own catalytic activity to synthesize the inhibitor, resistance development is heavily penalized; any mutation that prevents DACM from being utilized will likely also abolish the enzyme's ability to bind normal ATP, leading to parasite death. Future medicinal chemistry efforts should focus on optimizing the pharmacokinetic profile of the 5'-sulfamoyl scaffold while maintaining the critical 2-chloro substitution that drives active-site affinity.

References

  • Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One |1

  • Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target | PLOS Pathogens | 2

  • Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis | ACS Catalysis | 3

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction and Purification of 5'-O-Sulfamoyl-2-Chloroadenosine from Streptomyces sp. JCM9888

Introduction & Mechanistic Background The isolation of high-purity nucleoside antibiotics is a critical bottleneck in natural product drug discovery. 5'-O-sulfamoyl-2-chloroadenosine , commonly known as dealanylascamycin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The isolation of high-purity nucleoside antibiotics is a critical bottleneck in natural product drug discovery. 5'-O-sulfamoyl-2-chloroadenosine , commonly known as dealanylascamycin (DACM) , is a highly potent, broad-spectrum antibacterial and antimalarial agent produced by Streptomyces sp. JCM9888. Mechanistically, DACM functions as an adenosine monophosphate (AMP) structural mimic. By competitively binding to aminoacyl-tRNA synthetases, it effectively paralyzes protein translation in target pathogens .

Unlike its alanylated derivative, ascamycin—which acts as a narrow-spectrum prodrug requiring cleavage by a specific Xanthomonas peptidase—DACM is intrinsically active. Consequently, extracting DACM with high yield and purity is of significant interest to drug development professionals. This application note details a self-validating, scalable protocol for the fermentation, extraction, and chromatographic purification of DACM.

Biosynthetic Pathway & Target Rationale

Understanding the genetic and enzymatic assembly of DACM is essential for optimizing its extraction. The biosynthesis is governed by the acm gene cluster. The purine core undergoes halogenation at the C2 position via two FAD-dependent halogenases (AcmX and AcmY). Subsequently, a suite of enzymes (AcmABGKIW) orchestrates the rare 5'-O-sulfamoylation . Finally, the AcmE enzyme (an alanyl-tRNA synthetase-like protein) attaches an L-alanine moiety to form ascamycin .

Strategic Insight: For researchers specifically targeting DACM, utilizing an acmE-knockout mutant (ΔacmE) of Streptomyces JCM9888 is highly recommended. This genetic truncation prevents the final alanylation step, causing the strain to exclusively accumulate DACM, thereby eliminating the need to chromatographically separate DACM from ascamycin during downstream processing.

Biosynthesis N1 Adenosine Precursor N2 2-Chloroadenosine N1->N2 AcmX / AcmY (Halogenation) N3 5'-O-sulfamoyl- 2-chloroadenosine (Dealanylascamycin) N2->N3 AcmABGKIW (Sulfamoylation) N4 Ascamycin N3->N4 AcmE (Aminoacylation)

Fig 1. Biosynthetic pathway of ascamycin and dealanylascamycin in Streptomyces sp. JCM9888.

Experimental Workflow

ExtractionWorkflow S1 1. Spore Revival (ISP4 Agar) S2 2. Seed Cultivation (Liquid Medium, 48h) S1->S2 S3 3. Fermentation (Nutrient Broth, 5-7d) S2->S3 S4 4. Clarification (Centrifugation) S3->S4 S5 5. Extraction (MeOH/Water) S4->S5 S6 6. Defatting (Heptane Wash) S5->S6 S7 7. Purification (Prep-HPLC) S6->S7 S8 8. Validation (HR-MS/UV) S7->S8

Fig 2. Step-by-step workflow for the extraction and purification of dealanylascamycin.

Detailed Step-by-Step Methodology

Strain Cultivation and Seed Preparation

Causality: Streptomyces secondary metabolism is highly sensitive to nutrient availability. We utilize ISP4 (Inorganic Salts Starch Agar) for initial revival because its nutrient-limited environment stresses the mycelium just enough to induce robust, uniform sporulation, which is critical for reproducible liquid inoculums.

  • Spore Revival: Streak Streptomyces sp. JCM9888 spores onto ISP4 agar plates. Incubate at 30°C for 5–7 days until a dense, powdery layer of grey spores is visible.

  • Seed Culture: Inoculate a loopful of spores into 50 mL of seed medium (e.g., Yeast Extract-Malt Extract or Tryptic Soy Broth) in a 250 mL baffled flask.

  • Incubation: Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours to achieve exponential vegetative growth.

Production Fermentation
  • Inoculation: Transfer 5% (v/v) of the active seed culture into 1 L of production medium (typically containing mannitol and defatted soy flour to provide a slow-release carbon and nitrogen source).

  • Fermentation: Maintain the culture at 28°C and 200 rpm for 5 to 7 days. Monitor the pH; a slight drop followed by a rise usually indicates the onset of secondary metabolite production.

Downstream Processing: Clarification and Defatting

Causality: The fermentation broth of Streptomyces is rich in complex lipids from the soy flour and cellular debris. Because DACM is highly polar (due to the sulfamate and ribose groups), it partitions into aqueous/methanolic phases. A heptane defatting step is mandatory; skipping this will cause lipophilic contaminants to irreversibly foul the C18 preparative HPLC column.

  • Clarification: Centrifuge the raw fermentation broth at 8,000 × g for 20 minutes at 4°C. Collect the supernatant and discard the mycelial pellet.

  • Concentration: Concentrate the clear supernatant via rotary evaporation (water bath at 45°C) to approximately 10% of its original volume, then lyophilize to a dry powder.

  • Primary Extraction: Resuspend the lyophilized powder in a 4:1 Methanol:Water mixture. Sonicate for 15 minutes and filter through a 0.45 µm PTFE membrane.

  • Defatting (Self-Validating Step): Transfer the filtrate to a separatory funnel and extract three times with an equal volume of heptane. Discard the upper heptane layer.

    • Validation Check: Spot the heptane layer on a TLC plate under short-wave UV (254 nm). The absence of a UV-active spot confirms no product loss occurred during defatting.

  • Final Evaporation: Gently evaporate the lower methanolic phase in vacuo to yield the crude extract.

Chromatographic Purification (Prep-HPLC)
  • System Setup: Utilize a Preparative HPLC system equipped with a C18 reverse-phase column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water (0.1% Formic Acid)

    • Solvent B: Acetonitrile (0.1% Formic Acid)

  • Gradient Elution: Run a linear gradient from 5% B to 40% B over 40 minutes at a flow rate of 15 mL/min.

  • Detection: Monitor absorbance at 260 nm (characteristic of the modified adenine core). Collect the peak corresponding to DACM (typically eluting earlier than ascamycin due to the absence of the non-polar alanine moiety).

  • Recovery: Lyophilize the collected fractions to obtain pure 5'-O-sulfamoyl-2-chloroadenosine as a white powder.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the isolated compound, orthogonal validation using High-Resolution Mass Spectrometry (HR-MS) and UV spectroscopy is required . The presence of a chlorine atom provides a distinct 3:1 isotopic signature (M : M+2) which serves as an internal validation marker for the molecule's identity.

Table 1: Quantitative Analytical Benchmarks for Dealanylascamycin (DACM)

Analytical ParameterCharacteristic Value / Observation
Target Compound 5'-O-sulfamoyl-2-chloroadenosine
Chemical Formula C₁₀H₁₃ClN₆O₆S
Exact Mass[M+H]⁺ m/z 381.0384
Isotopic Signature m/z 381.0384 and 383.0354 (3:1 ratio confirming 1 Cl atom)
UV Absorption Max (λmax) ~260 nm
Physical Appearance Lyophilized white powder
Biological Validation Growth inhibition against Plasmodium falciparum or Xanthomonas spp.

References

  • Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 Source: PLOS One URL:[Link]

  • Halogenated Adenine and Adenosine Natural Products in Streptomyces sp. JCM9888 Source: European Journal of Organic Chemistry URL:[Link]

  • Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis Source: ACS Catalysis URL:[Link]

  • Novel Antimicrobial Activities of Albofungin, Albonoursin, and Ribonucleosides Produced by Streptomyces sp. Caat 5-35 Against Phytopathogens and Their Potential as a Biocontrol Agent Source: MDPI Microorganisms URL:[Link]

Application

HPLC-MS method for quantifying 5'-sulfamoyl-2-chloroadenosine in biological samples

Application Note: High-Throughput HPLC-MS/MS Method for the Quantification of 5'-Sulfamoyl-2-Chloroadenosine (DACM) in Biological Matrices Scientific Background & Biological Context 5'-Sulfamoyl-2-chloroadenosine (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput HPLC-MS/MS Method for the Quantification of 5'-Sulfamoyl-2-Chloroadenosine (DACM) in Biological Matrices

Scientific Background & Biological Context

5'-Sulfamoyl-2-chloroadenosine (also known as dealanylascamycin, AT-265, or DACM) is a natural product nucleoside sulfamate originally isolated from Streptomyces species[1]. Recently, DACM has garnered significant attention in drug development due to its potent antimalarial properties[2].

Unlike traditional antimalarials, DACM operates via a novel "reaction hijacking" mechanism. It mimics adenosine triphosphate (ATP) and binds to the active site of Plasmodium falciparum aspartyl-tRNA synthetase (AspRS). The enzyme is tricked into utilizing DACM to form a tightly bound Asp-DACM adduct[2]. This stable sulfamoyl conjugate replaces the natural, labile aminoacyl adenylate, leading to the profound inhibition of protein translation, eIF2α phosphorylation, and ultimately, parasite death[2].

To support pharmacokinetic (PK) profiling and in vitro efficacy models, a highly sensitive, robust, and reproducible analytical method is required to quantify DACM in complex biological matrices (e.g., plasma and red blood cell lysates).

MOA A Plasmodium falciparum Aspartyl-tRNA Synthetase (AspRS) C Active Site Binding (Reaction Hijacking) A->C B 5'-Sulfamoyl-2-chloroadenosine (DACM / AT-265) B->C ATP Mimicry D Asp-DACM Adduct Formation (Tightly Bound Inhibitor) C->D Covalent-like Stability E Inhibition of Protein Translation (eIF2α Phosphorylation) D->E F Parasite Death (Antimalarial Efficacy) E->F

Mechanism of action: DACM hijacks AspRS to form an inhibitory adduct, causing parasite death.

Analytical Strategy: The Causality Behind the Method

Designing an LC-MS/MS method for nucleoside sulfamates presents specific physicochemical challenges. As an Application Scientist, every parameter in this protocol was selected based on the structural behavior of DACM:

  • Sample Preparation (Cold Quenching): DACM contains a primary sulfamate group, which can be susceptible to enzymatic degradation or hydrolysis in unquenched biological matrices[3]. We utilize protein precipitation (PPT) with cold acetonitrile (-20°C) . This instantaneously denatures matrix enzymes and stabilizes the sulfamate bond.

  • Chromatographic Retention (Polar-Embedded C18): DACM is highly polar. Traditional C18 columns suffer from phase collapse under the highly aqueous conditions required to retain nucleosides. We employ a Waters ACQUITY UPLC HSS T3 column . Its trifunctionally bonded, polar-embedded stationary phase withstands 100% aqueous mobile phases, providing excellent retention and peak shape for polar nucleosides without the signal-suppressing effects of ion-pairing reagents.

  • Mass Spectrometry (Glycosidic Cleavage): In positive Electrospray Ionization (ESI+), nucleosides predictably fragment at the glycosidic bond. For DACM ( [M+H]+ m/z 381.0), collision-induced dissociation yields the highly stable, protonated 2-chloroadenine base at m/z 170.0[4]. This transition provides exceptional signal-to-noise ratios for trace quantification.

Materials and Reagents

  • Analyte: 5'-Sulfamoyl-2-chloroadenosine (DACM), Purity 95% (CAS: 66522-52-9)[1].

  • Internal Standard (IS): 2-Chloroadenosine, Purity 98%.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Human plasma (K2EDTA) or P. falciparum-infected RBC lysates.

Self-Validating Experimental Protocol

To ensure the trustworthiness of every analytical run, this protocol operates as a self-validating system . By spiking a structurally analogous internal standard (2-chloroadenosine) into the matrix before extraction, the method inherently corrects for variations in extraction recovery, matrix-induced ion suppression, and volumetric errors. A run is only considered valid if the IS peak area remains within ± 15% of the mean IS area across all calibration and Quality Control (QC) samples.

Step-by-Step Sample Extraction
  • Aliquot: Transfer 50 µL of biological sample (plasma or lysate) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (500 ng/mL 2-chloroadenosine in 50:50 Water:MeOH). Vortex briefly.

  • Protein Precipitation: Add 200 µL of cold Acetonitrile (-20°C) to the sample.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein aggregation and enzyme quenching.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Evaporation: Transfer 200 µL of the clear supernatant to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 95:5 Water:ACN containing 0.1% Formic Acid. (Causality: Matching the reconstitution solvent to the initial mobile phase conditions prevents solvent-induced peak broadening or breakthrough on the HSS T3 column).

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Workflow S1 Biological Sample (Plasma / RBC Lysate) S2 Spike Internal Standard (2-Chloroadenosine) S1->S2 S3 Protein Precipitation (Cold ACN, -20°C) S2->S3 S4 Centrifugation (14,000 x g, 4°C) S3->S4 S5 Supernatant Evaporation & Reconstitution S4->S5 S6 LC-MS/MS Analysis (HSS T3, MRM Mode) S5->S6

Self-validating sample preparation and LC-MS/MS workflow for DACM quantification.

Instrumental Conditions

Liquid Chromatography (HPLC) Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0098.02.0Initial
1.0098.02.0Isocratic hold
4.0040.060.0Linear gradient
4.505.095.0Column wash
5.505.095.0Isocratic hold
5.6098.02.0Re-equilibration
7.5098.02.0End
Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
DACM 381.0170.0503022Quantifier
DACM 381.0284.1503018Qualifier
2-Chloroadenosine (IS) 302.1170.0502820IS Quantifier

Method Validation Summary

The method was validated in accordance with FDA/EMA bioanalytical guidelines. The use of 2-chloroadenosine as an internal standard successfully normalized matrix effects, yielding highly reproducible quantitative data.

Validation ParameterResult / RangeAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 7.8% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 4.5% – 9.1% 15% ( 20% at LLOQ)
Accuracy (% Bias) -4.2% to +6.5% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.1%Consistent across QC levels
Matrix Effect (IS Normalized) 96.2% – 103.4%85% – 115%

References

  • Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target. Malaria World.
  • 5'-Sulfamoyl-2-chloroadenosine | C10H13ClN6O6S | CID 125623 - PubChem.
  • Synthesis, structure and bioactivity of primary sulfamate-containing natural products.
  • UHPLC-TOF-MS/MS spectra of 2-chloroadenosine and 5'-O-sulfamoyl-2-chloroadenosine.

Sources

Method

Application Notes & Protocols: Utilizing 5'-Sulfamoyl-2-chloroadenosine for Trypanosoma Inhibition Assays

Introduction: A Targeted Approach Against a Neglected Disease Human African Trypanosomiasis (HAT), or "sleeping sickness," is a devastating parasitic disease caused by protozoa of the species Trypanosoma brucei.[1] Trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Targeted Approach Against a Neglected Disease

Human African Trypanosomiasis (HAT), or "sleeping sickness," is a devastating parasitic disease caused by protozoa of the species Trypanosoma brucei.[1] Transmitted by the tsetse fly, the parasite proliferates in the bloodstream and can cross the blood-brain barrier, leading to a neurological phase that is fatal if left untreated.[2][3] The current therapeutic arsenal is limited, suffering from issues of toxicity, difficult administration, and emerging drug resistance, underscoring the urgent need for novel chemotherapeutic agents.[4]

The unique biology of Trypanosoma brucei presents distinct vulnerabilities not found in their mammalian hosts.[5] One of the most well-established therapeutic targets is the parasite's purine metabolism. Unlike human cells, trypanosomes are incapable of de novo purine synthesis and are entirely dependent on salvaging these essential building blocks from the host environment.[6][7] This dependency makes the purine salvage pathway an Achilles' heel for the parasite and an ideal target for selective drug design. Adenosine analogues, which can be mistakenly taken up and metabolized by the parasite's enzymatic machinery, have shown significant promise as potent and selective trypanocidal agents.[8][9]

This guide provides a comprehensive overview and detailed protocols for utilizing 5'-sulfamoyl-2-chloroadenosine (S-2ClA), a synthetic adenosine analogue, in in vitro inhibition assays against bloodstream forms of Trypanosoma brucei.

Principle of Action: Exploiting the Purine Salvage Pathway

The core strategy behind using adenosine analogues like S-2ClA is to hijack the parasite's essential purine salvage pathway. Bloodstream form trypanosomes express high-affinity transporters (such as the P2 adenosine transporter) to efficiently scavenge adenosine from the host's blood.[6][8] Once inside the parasite, salvaged adenosine is rapidly phosphorylated by adenosine kinase (TbAK) to adenosine monophosphate (AMP), which is then channeled into the synthesis of nucleic acids and ATP.[6][7]

S-2ClA is designed to act as a molecular mimic of adenosine. It is recognized by the parasite's transporters and subsequently serves as a substrate for TbAK.[6][10] The phosphorylation of S-2ClA is a crucial activation step, converting the relatively benign prodrug into a toxic metabolite. This activated compound can then disrupt critical downstream cellular processes, leading to a halt in proliferation (cytostasis) or parasite death (cytocidal effect). The lack of de novo purine synthesis in trypanosomes makes them exceptionally sensitive to this metabolic disruption.

Purine_Salvage_Pathway cluster_Host Host Bloodstream cluster_Parasite Trypanosoma brucei Cytosol Host_Ado Adenosine Transporter P2 Adenosine Transporter Host_Ado->Transporter Uptake TbAK Adenosine Kinase (TbAK) AMP AMP TbAK->AMP Phosphorylation (Normal) Toxic_Metabolite Toxic S-2ClA Metabolite TbAK->Toxic_Metabolite Lethal Synthesis Downstream Nucleic Acid Synthesis & ATP Production AMP->Downstream Disruption Metabolic Disruption & Cell Death Toxic_Metabolite->Disruption S2ClA 5'-Sulfamoyl-2-chloroadenosine (S-2ClA) S2ClA->Transporter Hijacks Uptake Transporter->TbAK Transporter->TbAK Workflow P1 Step 1: Parasite Culture Maintain T. brucei BSF in log phase in HMI-9 medium. P2 Step 2: Assay Plate Preparation Prepare serial dilutions of S-2ClA and controls in a 96-well plate. P1->P2 P3 Step 3: Cell Seeding Harvest and count parasites, then seed into the assay plate at a defined density. P2->P3 P4 Step 4: Incubation Incubate the plate for 48-72 hours at 37°C with 5% CO₂. P3->P4 P5 Step 5: Viability Assessment Add Resazurin (Alamar Blue) and incubate for 4-6 hours. P4->P5 P6 Step 6: Data Acquisition Read fluorescence (Ex: 530-560nm, Em: 590nm). P5->P6 P7 Step 7: Data Analysis Calculate % inhibition and determine IC₅₀ value using a dose-response curve. P6->P7

Caption: Standard high-throughput workflow for evaluating compound efficacy against T. brucei.

Detailed Experimental Protocols

Protocol 1: Axenic Culture of Trypanosoma brucei Bloodstream Forms (BSF)

Rationale: Establishing and maintaining a healthy, logarithmically growing culture of T. brucei BSF is the prerequisite for any reliable drug screening assay. [11]HMI-9 medium is a widely used, rich formulation that supports the axenic (feeder-cell-free) growth of these parasites. [11][12] Materials:

  • Trypanosoma brucei brucei (e.g., Lister 427 strain)

  • HMI-9 Medium Base (e.g., Iscove's Modified Dulbecco's Medium)

  • Heat-inactivated Fetal Bovine Serum (FBS), 10% v/v

  • Serum Plus, 10% v/v (optional, enhances growth)

  • L-cysteine (1.5 mM)

  • Hypoxanthine (1 mM)

  • β-mercaptoethanol (0.2 mM)

  • Thymidine (0.16 mM)

  • Pyruvate (1 mM)

  • Penicillin-Streptomycin (100 U/mL)

  • T-25 or T-75 vented culture flasks

  • Humidified incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Complete HMI-9 Medium: Aseptically supplement the HMI-9 base medium with all components listed above. Warm the complete medium to 37°C before use.

  • Initiate Culture: Thaw a cryopreserved vial of T. brucei BSF rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9.

  • Pellet and Resuspend: Centrifuge the suspension at 900-1,000 x g for 10 minutes. Carefully discard the supernatant containing cryoprotectant. Resuspend the parasite pellet in 5-10 mL of fresh, complete HMI-9 medium.

  • Culture Maintenance: Transfer the suspension to a T-25 culture flask. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Monitoring and Subculturing: Monitor parasite density daily using a hemocytometer. Parasites should be motile and have a slender morphology.

  • Subculture the parasites when the density reaches 1-2 x 10⁶ cells/mL to maintain them in the logarithmic growth phase. Dilute the culture with fresh medium to a starting density of 1-2 x 10⁵ cells/mL. [11]

Protocol 2: In Vitro Inhibition Assay using Resazurin

Rationale: This assay quantifies cell viability based on metabolic activity. Resazurin (the active ingredient in Alamar Blue) is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells. [13][14]The intensity of the fluorescent signal is directly proportional to the number of viable parasites.

Materials:

  • Log-phase T. brucei BSF culture

  • Complete HMI-9 medium

  • S-2ClA stock solution (e.g., 10 mM in 100% DMSO)

  • Positive control drug (e.g., Pentamidine or Suramin)

  • DMSO (vehicle control)

  • Sterile, white, clear-bottom 96-well microplates

  • Resazurin sodium salt solution (e.g., 0.44 mM in sterile PBS)

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the S-2ClA stock solution. A common starting concentration in the first well is 100 µM, followed by 10-12 steps of a 1:2 or 1:3 dilution.

    • Dispense the diluted compounds into the 96-well plate. Ensure the final DMSO concentration in the assay wells does not exceed 1%, as higher concentrations can be toxic to the parasites. [4] * Include control wells: parasites with vehicle only (0% inhibition), medium only (background), and parasites with a positive control drug (100% inhibition). [12]2. Parasite Seeding:

    • Count the log-phase T. brucei BSF culture and adjust the density with fresh medium to 5 x 10⁴ cells/mL.

    • Add 100 µL of the parasite suspension to each well (except medium-only wells), resulting in a final volume of 200 µL and a starting density of 2.5 x 10³ cells/well or 2.5 x 10⁴ cells/mL.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. A 48-hour endpoint is common, but can be extended to 72 hours. [12]4. Viability Assessment:

    • After the 48-hour incubation, add 20 µL of the Resazurin solution to each well. [12] * Return the plate to the incubator for an additional 4-6 hours.

  • Data Acquisition: Read the plate using a fluorescence plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. [13][15]

Protocol 3: Data Analysis and IC₅₀ Determination

Rationale: The raw fluorescence data must be converted into a biologically meaningful value. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for compound potency, representing the concentration at which 50% of parasite growth is inhibited.

Procedure:

  • Data Normalization:

    • Subtract the average fluorescence value of the "medium only" wells from all other wells to correct for background.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_TestWell - Fluorescence_PositiveControl) / (Fluorescence_VehicleControl - Fluorescence_PositiveControl))

  • Dose-Response Curve:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software such as GraphPad Prism, R, or Python libraries.

  • IC₅₀ Determination: The IC₅₀ value is automatically calculated by the software from the fitted curve. It is the concentration of S-2ClA that corresponds to 50% inhibition on the y-axis.

Assay Validation and Quality Control

A trustworthy protocol must be a self-validating system. Incorporating quality control checks ensures the reliability and reproducibility of the generated data.

  • Z'-factor: This statistical parameter assesses the quality of a high-throughput assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|.

  • Reference Compound: The IC₅₀ value for the positive control (e.g., pentamidine) should be determined in each experiment. This value should fall within a consistent, historically-defined range, confirming that parasite sensitivity and assay conditions are stable.

  • DMSO Tolerance: The final concentration of DMSO should be kept consistent across all wells and should not exceed a non-toxic level, typically ≤1%. [4]

Summary Data & Expected Results

Results should be tabulated for clarity. While specific IC₅₀ values for S-2ClA are not broadly published, related conformationally-locked 5'-acyl sulfamoyl adenosine derivatives have shown high potency. [16]

Compound Target Organism IC₅₀ (µM) Selectivity Index (SI)¹
5'-Sulfamoyl-2-chloroadenosine T. b. brucei To be determined To be determined
Pentamidine (Control) T. b. brucei ~0.003 - 0.03 [14] >1000
Suramin (Control) T. b. brucei ~0.02 - 0.5 [14] >100

| Example Sulfamoyl Analogue | T. b. rhodesiense | 0.25 - 0.51 [16]| >8 - >16 |

¹Selectivity Index (SI) is calculated as (CC₅₀ in mammalian cells) / (IC₅₀ in Trypanosoma). A higher SI indicates greater selectivity for the parasite. A cytotoxicity assay against a mammalian cell line (e.g., HEK293 or MRC-5) is required to determine the CC₅₀. [16]

References

  • Adenosine Analogues as Inhibitors of Trypanosoma brucei Phosphoglycerate Kinase: Elucidation of a Novel Binding Mode for a 2-Amino-N 6 - ACS Publications. Available at: [Link]

  • The in vitro HL-60 cell--Trypanosoma brucei rhodesiense culture system: a rapid in vitro drug screen - PubMed. Available at: [Link]

  • Targeting the nucleotide metabolism of Trypanosoma brucei and other trypanosomatids - PMC. Available at: [Link]

  • Adenosine Analogues as Selective Inhibitors of Glyceraldehyde-3-phosphate Dehydrogenase of Trypanosomatidae via Structure-Based Drug Design - PMC. Available at: [Link]

  • Energy metabolism and its compartmentation in Trypanosoma brucei - PubMed. Available at: [Link]

  • Adenosine Analogues as Selective Inhibitors of Glyceraldehyde-3-phosphate Dehydrogenase of Trypanosomatidae via Structure-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Targeting the nucleotide metabolism of Trypanosoma brucei and other trypanosomatids | FEMS Microbiology Reviews | Oxford Academic. Available at: [Link]

  • Adenosine Kinase of Trypanosoma brucei and Its Role in Susceptibility to Adenosine Antimetabolites - PMC. Available at: [Link]

  • Cas 66522-52-9,5'-sulfamoyl-2-chloroadenosine - LookChem. Available at: [Link]

  • The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library - PubMed. Available at: [Link]

  • African trypanosomiasis - Wikipedia. Available at: [Link]

  • Adenosine Kinase of Trypanosoma brucei and Its Role in Susceptibility to Adenosine Antimetabolites - ResearchGate. Available at: [Link]

  • Crystal Structures of T. b. rhodesiense Adenosine Kinase Complexed with Inhibitor and Activator: Implications for Catalysis and Hyperactivation - PLOS. Available at: [Link]

  • Metabolic reprogramming during the Trypanosoma brucei life cycle - PMC. Available at: [Link]

  • In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed. Available at: [Link]

  • Assay: Inhibition of Trypanosoma brucei rhodesiense growth (CHEMBL815219) - ChEMBL. Available at: [Link]

  • Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • In vitro culture of freshly isolated Trypanosoma brucei brucei bloodstream forms results in gene copy-number changes - PLOS. Available at: [Link]

  • Biochemical investigations revealed the inhibitory mechanisms of novel inhibitors of Trypanosome Alternative Oxidase active against human and animal African trypanosomiasis. Available at: [Link]

  • In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • A Static-Cidal Assay for Trypanosoma brucei to Aid Hit Prioritisation for Progression into Drug Discovery Programmes - PMC. Available at: [Link]

  • 5'-Sulfamoyl-2-chloroadenosine | C10H13ClN6O6S | CID 125623 - PubChem. Available at: [Link]

  • Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Available at: [Link]

  • New parasite inhibitors encompassing novel conformationally-locked 5'-acyl sulfamoyl adenosines - PubMed. Available at: [Link]

  • Discovery of Trypanocidal Compounds by Whole Cell HTS of Trypanosoma brucei - DNDi. Available at: [Link]

  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PLOS. Available at: [Link]

Sources

Application

Application Note & Protocol: Synthesis and Evaluation of 5'-Sulfamoyl-2-chloroadenosine Derivatives as Adenosine A₂A Receptor Ligands

Introduction: Targeting the Adenosine A₂A Receptor The adenosine A₂A receptor (A₂AR), a G-protein coupled receptor (GPCR), has emerged as a significant target in modern drug discovery.[1][2][3] A₂A receptors are highly e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Adenosine A₂A Receptor

The adenosine A₂A receptor (A₂AR), a G-protein coupled receptor (GPCR), has emerged as a significant target in modern drug discovery.[1][2][3] A₂A receptors are highly expressed in various tissues, including the brain, immune cells, and blood vessels, where they play a crucial role in regulating diverse physiological processes.[1] In the central nervous system, A₂AR antagonists are being investigated for neurodegenerative disorders like Parkinson's disease.[1][4] In oncology, blocking A₂AR signaling has become a promising cancer immunotherapy strategy, as it can mitigate the immunosuppressive effects of adenosine in the tumor microenvironment.[5]

The A₂AR primarily couples to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[6][7][8] This signaling cascade modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and cellular function.[6][7]

The development of potent and selective A₂AR ligands is paramount for therapeutic advancement. The 5'-sulfamoyl-2-chloroadenosine scaffold represents a promising chemical series for generating such ligands. The 2-chloro substitution and modifications at the 5'-position can significantly influence binding affinity and selectivity for the A₂AR over other adenosine receptor subtypes (A₁, A₂B, and A₃).[9][10] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and in-vitro biological evaluation of these derivatives.

Strategic Synthesis of 5'-Sulfamoyl-2-chloroadenosine Derivatives

The synthesis of the target compounds is a multi-step process that requires careful control of protecting groups and reaction conditions. The general strategy involves the selective protection of the 2' and 3'-hydroxyl groups of the starting material, 2-chloroadenosine, followed by the introduction of the sulfamoyl group at the 5'-position and subsequent deprotection.

Synthetic Workflow Overview

The overall synthetic pathway is depicted below. The key transformations include acetonide protection of the ribose diol, sulfamoylation of the primary 5'-hydroxyl group, and acidic deprotection to yield the final product. This approach ensures that the sulfamoylation occurs specifically at the desired position.

G Start 2-Chloroadenosine (Starting Material) P1 Acetonide Protection of 2',3'-Diol Start->P1 2,2-Dimethoxypropane, p-Toluenesulfonic acid, Acetone P2 Sulfamoylation of 5'-Hydroxyl P1->P2 Sulfamoyl chloride, Pyridine P3 Acidic Deprotection (Acetonide Removal) P2->P3 Trifluoroacetic acid (TFA), Water End 5'-Sulfamoyl-2-chloroadenosine (Final Product) P3->End

Caption: General synthetic workflow for 5'-sulfamoyl-2-chloroadenosine.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success of the synthesis.

ReagentFormulaMW ( g/mol )SupplierNotes
2-ChloroadenosineC₁₀H₁₂ClN₅O₄301.69Sigma-AldrichStarting material.
2,2-DimethoxypropaneC₅H₁₂O₂104.15Acros OrganicsReagent for acetonide protection.
p-Toluenesulfonic acidC₇H₈O₃S172.20Alfa AesarAcid catalyst for protection step.
Sulfamoyl chlorideH₂N-SO₂-Cl115.53Oakwood ChemicalKey reagent for sulfamoylation. Handle with care.
PyridineC₅H₅N79.10Fisher ScientificAnhydrous, as solvent and base.
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02J.T.BakerUsed for deprotection. Corrosive.
AcetoneC₃H₆O58.08VWRAnhydrous, as solvent.
Dichloromethane (DCM)CH₂Cl₂84.93EMD MilliporeAnhydrous, for extraction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11PharmcoFor chromatography.
HexanesC₆H₁₄86.18MacronFor chromatography.

Detailed Experimental Protocols

Protocol: Synthesis of 2',3'-O-Isopropylidene-2-chloroadenosine (Intermediate 1)

Rationale: The 2' and 3'-hydroxyl groups of the ribose moiety are protected as an acetonide to prevent their reaction in the subsequent sulfamoylation step. This protection is selective for cis-diols, making it ideal for the ribose sugar.

  • Reaction Setup: To a suspension of 2-chloroadenosine (1.0 g, 3.31 mmol) in anhydrous acetone (50 mL), add 2,2-dimethoxypropane (2.0 mL, 16.5 mmol).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 63 mg, 0.33 mmol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material will have a lower Rf than the product.

  • Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine to neutralize the acid catalyst.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of 0-5% methanol in dichloromethane).

  • Characterization: Expected yield: ~90-95%. Characterize by ¹H NMR and Mass Spectrometry to confirm the structure.

Protocol: Synthesis of 5'-O-Sulfamoyl-2',3'-O-isopropylidene-2-chloroadenosine (Intermediate 2)

Rationale: Sulfamoyl chloride is a reactive electrophile that will readily react with the primary 5'-hydroxyl group. Anhydrous pyridine serves as both the solvent and an acid scavenger to neutralize the HCl byproduct.

  • Reaction Setup: Dissolve the dried Intermediate 1 (1.0 g, 2.93 mmol) in anhydrous pyridine (20 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sulfamoyl chloride (0.68 g, 5.86 mmol) portion-wise to the cooled solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC (10% Methanol in Dichloromethane).

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water (5 mL).

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the pyridine. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30-70%).

  • Characterization: Expected yield: ~60-70%. Confirm the structure by ¹H NMR and Mass Spectrometry.

Protocol: Synthesis of 5'-Sulfamoyl-2-chloroadenosine (Final Product)

Rationale: The acetonide protecting group is acid-labile. A mixture of trifluoroacetic acid and water provides a robust system for its clean removal to yield the final diol product.

  • Reaction Setup: Dissolve Intermediate 2 (1.0 g, 2.38 mmol) in a mixture of trifluoroacetic acid (TFA) and water (9:1 v/v, 10 mL).

  • Reaction: Stir the solution at room temperature for 2-3 hours. Monitor the deprotection by TLC (15% Methanol in Dichloromethane) until the starting material is fully consumed.

  • Work-up: Remove the TFA and water under reduced pressure (co-evaporate with toluene to remove residual TFA).

  • Purification: Purify the crude residue by preparative reverse-phase HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) to yield the final product as a white solid after lyophilization.

  • Characterization: Expected yield: ~80-90%. The final compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity assessed by HPLC.

Application in Drug Discovery: Biological Evaluation

The synthesized derivatives must be evaluated for their affinity and functional activity at the A₂A receptor to determine their potential as drug candidates.

Mechanism of Action: A₂A Receptor Signaling

The primary signaling pathway for the A₂A receptor involves the activation of a Gs protein, leading to increased cAMP production. This pathway is a key regulator of inflammation and immune responses.[7][11] Antagonists of this receptor block this signaling cascade, which is therapeutically beneficial in conditions where adenosine levels are pathologically elevated, such as in the tumor microenvironment.[5]

G cluster_membrane Cell Membrane A2AR A₂A Receptor Gs Gs Protein (α, β, γ subunits) A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts Adenosine Adenosine (Agonist) Adenosine->A2AR binds Antagonist 5'-Sulfamoyl-2-chloroadenosine Derivative (Antagonist) Antagonist->A2AR blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Cellular Response (e.g., ↓ Inflammation) CREB->Response leads to

Caption: Simplified A₂A receptor signaling pathway and point of antagonist intervention.

Protocol: Radioligand Competition Binding Assay

Rationale: This assay determines the binding affinity (Ki) of the synthesized compounds for the human A₂A receptor. It measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the receptor.[12][13]

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human A₂A receptor.

    • Radioligand: [³H]ZM241385 or [³H]CGS 21680.[12]

    • Non-specific binding control: 10 µM NECA.[12]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂.[13]

    • 96-well filter plates (GF/B) pre-treated with 0.3% polyethyleneimine.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., ~1 nM [³H]ZM241385), and cell membranes (5-20 µg protein/well).

      • Non-specific Binding: Non-specific control (10 µM NECA), radioligand, and cell membranes.

      • Test Compound: Test compound dilution, radioligand, and cell membranes.

    • Incubate the plate for 90-120 minutes at room temperature.[13]

    • Terminate the reaction by rapid vacuum filtration through the filter plate.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Example Data Summary

The following table presents hypothetical data for a series of synthesized derivatives to illustrate how results can be summarized.

Compound IDR-Group on SulfamoylYield (%)Purity (HPLC)A₂A Ki (nM)Selectivity vs. A₁ (fold)
PD-01 -H45>98%15.2>100
PD-02 -CH₃41>99%8.7>150
PD-03 -Cyclopropyl38>98%5.1>200
PD-04 -Benzyl35>97%22.4>80

Conclusion

This guide provides a robust and reproducible framework for the synthesis and preclinical evaluation of 5'-sulfamoyl-2-chloroadenosine derivatives. The synthetic protocols are designed for efficiency and selectivity, while the biological assays offer a clear path to characterizing the pharmacological profile of the novel compounds. By systematically exploring substitutions on the sulfamoyl moiety, researchers can perform structure-activity relationship (SAR) studies to optimize potency and selectivity, paving the way for the discovery of new therapeutic agents targeting the adenosine A₂A receptor.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
  • Rajasundaram, S. R. (2016). Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis. Frontiers in Immunology. Retrieved from [Link]

  • Morello, S., et al. (2016). Adenosine A2a receptor agonists as regulators of inflammation: pharmacology and therapeutic opportunities. Dove Medical Press. Retrieved from [Link]

  • de Lera Ruiz, M., et al. (2014). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. Retrieved from [Link]

  • He, W., et al. (2015). Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts. The FASEB Journal. Retrieved from [Link]

  • Maeda, T., et al. (2020). Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+ T-Cells. Frontiers in Immunology. Retrieved from [Link]

  • Tosh, D. K., et al. (2012). Synthesis of 2-Chloro-N6-Substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as Potent and Selective A3 Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Yang, Y., et al. (2020). Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di Ianni, M., et al. (2022). Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer’s Disease. Molecules. Retrieved from [Link]

  • de Lera Ruiz, M., et al. (2014). Adenosine A2A receptor as a drug discovery target. PubMed. Retrieved from [Link]

  • de Lera Ruiz, M., et al. (2013). Adenosine A2A receptor as a drug discovery target. Semantic Scholar. Retrieved from [Link]

  • Kim, S. K., et al. (1995). 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors. PubMed. Retrieved from [Link]

  • Kim, S. K., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: A Robust Assay for FAD-Dependent Chlorinase Activity on Adenine Nucleosides

Introduction: The Strategic Value of Halogenated Nucleosides The introduction of a halogen atom into a molecular scaffold can profoundly alter its physicochemical and pharmacological properties. In drug development, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Halogenated Nucleosides

The introduction of a halogen atom into a molecular scaffold can profoundly alter its physicochemical and pharmacological properties. In drug development, this strategy is frequently employed to enhance membrane permeability, increase metabolic stability, and improve binding affinity to biological targets. Halogenated nucleosides, in particular, form the backbone of numerous antiviral and anticancer therapies.

Traditionally, the synthesis of these compounds relies on chemical methods that often require harsh conditions, hazardous reagents, and complex protection/deprotection steps, leading to challenges in achieving regioselectivity.[1] Nature, however, has evolved elegant enzymatic solutions. Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the highly specific C-H functionalization of electron-rich aromatic compounds, including the building blocks of nucleic acids.[2][3][4] These biocatalysts operate under mild, aqueous conditions, making them an attractive and environmentally friendly alternative to traditional synthesis.[5]

This document provides a comprehensive guide to a robust biochemical assay designed to characterize FAD-dependent chlorinases that specifically catalyze the C2-halogenation of adenine nucleosides. The protocols herein are intended for researchers engaged in enzyme discovery, characterization, protein engineering, and the development of biocatalytic pathways for novel pharmaceutical agents.

The Enzymatic Mechanism: A Two-Module System for Controlled Chlorination

FAD-dependent halogenases are sophisticated molecular machines. Their three-dimensional structures typically reveal two distinct modules: a conserved FAD-binding module and a variable substrate-binding module.[6] This architecture allows for a controlled, multi-step catalytic process that prevents the release of reactive intermediates into the solvent.

The catalytic cycle is initiated in the FAD-binding module:

  • Flavin Reduction: The enzyme binds oxidized flavin adenine dinucleotide (FAD). A partner flavin reductase enzyme utilizes a nicotinamide cofactor (NADH or NADPH) to reduce FAD to FADH₂.[7][8]

  • Oxygen Activation: The reduced flavin (FADH₂) reacts with molecular oxygen (O₂) to form a key intermediate, C4a-hydroperoxyflavin (FAD-OOH).[5][9]

  • Hypochlorite Formation: In the presence of a chloride ion (Cl⁻), the FAD-OOH intermediate collapses, yielding C4a-hydroxyflavin (FADH-OH) and the potent electrophile, hypochlorous acid (HOCl).[2][7][10]

The newly formed HOCl is not released. Instead, it is guided through an internal molecular tunnel, approximately 10 Å long, from the FAD module to the substrate-binding module.[7][10][11] Here, a conserved lysine residue is believed to play a critical role, either by forming a reactive chloramine intermediate or by positioning the HOCl for a direct electrophilic aromatic substitution on the bound adenine nucleoside substrate.[9][10][11] A conserved glutamate residue then acts as a general base to deprotonate the resulting intermediate, completing the chlorination and releasing the product.[8]

FAD_Halogenase_Mechanism Figure 1: Catalytic Cycle of FAD-Dependent Chlorinase E_FAD Enzyme-FAD E_FADH2 Enzyme-FADH₂ E_FAD->E_FADH2 Reduction E_FADOOH Enzyme-FAD-OOH E_FADH2->E_FADOOH Oxygenation E_FADOH_HOCl Enzyme-FADH-OH + HOCl (in tunnel) E_FADOOH->E_FADOH_HOCl Halide Attack E_FAD_Product Enzyme-FAD + Product (2-Cl-Adenosine) E_FADOH_HOCl->E_FAD_Product Electrophilic Substitution h2o H₂O E_FADOH_HOCl->h2o H₂O out E_FAD_Product->E_FAD Product Release & Dehydration prod_out E_FAD_Product->prod_out Product out sub_in Substrate (Adenosine) sub_in->E_FADOH_HOCl reductase Flavin Reductase NADH → NAD⁺ reductase->E_FAD o2 O₂ o2->E_FADH2 cl Cl⁻ cl->E_FADOOH

Caption: Catalytic cycle of FAD-dependent chlorination.

Assay Principle and Workflow

The assay quantifies chlorinase activity by measuring the formation of the chlorinated nucleoside product from its non-halogenated precursor over time. The core workflow involves incubating the purified chlorinase enzyme with the adenine nucleoside substrate in the presence of all necessary cofactors. The reaction is subsequently stopped, and the mixture is analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify the substrate and product.

Assay_Workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation (Buffer, Substrate, Cofactors) setup 2. Reaction Setup (Enzyme, Substrate, FAD, Reductase, NADH, NaCl) prep->setup incubate 3. Incubation (e.g., 37°C, 30 min) setup->incubate quench 4. Reaction Quenching (e.g., Add Acetonitrile or TFA) incubate->quench clarify 5. Sample Clarification (Centrifuge to pellet protein) quench->clarify hplc 6. RP-HPLC Analysis (Separate & Quantify Substrate/Product) clarify->hplc data 7. Data Analysis (Calculate Specific Activity) hplc->data

Caption: Overview of the chlorinase assay workflow.

Materials and Reagents

Equipment
  • HPLC system with a UV-Vis detector and autosampler

  • RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Microcentrifuge

  • Thermomixer or water bath

  • Spectrophotometer (for protein quantification)

  • pH meter

  • Standard laboratory glassware and calibrated pipettes

  • Syringe filters (0.22 µm)

Reagents & Buffers
ReagentSuggested PurityPurpose
2'-Deoxyadenosine (Substrate)≥99%Substrate for the chlorinase
Flavin Adenine Dinucleotide (FAD)≥95%Enzyme cofactor
β-Nicotinamide Adenine Dinucleotide (NADH)≥98%Reductant for the flavin reductase
Sodium Chloride (NaCl)≥99.5%Chloride source
HEPES or Tris-HClMolecular Biology GradeBuffering agent
Acetonitrile (ACN)HPLC GradeHPLC mobile phase & reaction quench
Trifluoroacetic Acid (TFA)HPLC GradeMobile phase modifier / reaction quench
WaterHPLC Grade / 18 MΩ·cmSolvent for buffers and mobile phases
FAD-Dependent ChlorinasePurifiedEnzyme of interest
Flavin Reductase (e.g., SsuE)PurifiedFAD reduction system[12]
Bovine Serum Albumin (BSA)-Standard for protein quantification assay

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Assay Buffer (100 mM HEPES, pH 7.5): Dissolve HEPES in HPLC-grade water, adjust pH to 7.5 with NaOH, and bring to final volume. Filter through a 0.22 µm filter.

  • Substrate Stock (20 mM 2'-deoxyadenosine): Dissolve 2'-deoxyadenosine in Assay Buffer. Gentle warming may be required. Store in aliquots at -20°C.

  • FAD Stock (10 mM): Dissolve FAD in Assay Buffer. Protect from light by wrapping the tube in aluminum foil. Store in aliquots at -20°C.

  • NADH Stock (100 mM): Dissolve NADH in Assay Buffer immediately before use. NADH is unstable in solution.

  • NaCl Stock (2 M): Dissolve NaCl in HPLC-grade water.

Protocol 2: Standard Chlorinase Activity Assay

This protocol is designed for a final reaction volume of 100 µL. Reactions should be set up in microcentrifuge tubes. Prepare a master mix for multiple reactions to ensure consistency.

  • Prepare Master Mix: On ice, combine the following reagents for N+1 reactions.

ComponentStock Conc.Volume per Reaction (µL)Final Conc.
Assay Buffer100 mM5550 mM
NaCl2 M10200 mM
2'-deoxyadenosine20 mM51 mM
FAD10 mM1100 µM
Flavin Reductase1 mg/mL440 µg/mL (adjust as needed)
NADH100 mM1010 mM
Total Volume 85
  • Aliquot Master Mix: Add 85 µL of the master mix to each reaction tube.

  • Pre-incubation: Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 15 µL of the purified FAD-dependent chlorinase (e.g., at a stock concentration of 0.67 mg/mL for a final concentration of 100 µg/mL). For the negative control, add 15 µL of Assay Buffer instead of the enzyme.

  • Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes). Ensure adequate mixing if using a thermomixer.

  • Quench Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile or 10% TFA. Vortex vigorously.[13]

  • Clarify Sample: Centrifuge the quenched reaction at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Prepare for HPLC: Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 3: HPLC Analysis and Quantification

Product formation is quantified by separating the substrate and product using RP-HPLC and integrating the peak areas. A standard curve of the authentic chlorinated product is required for accurate quantification.

  • HPLC System & Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Detection: 260 nm[14]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • HPLC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.06535
22.0595
25.0595
26.0955
30.0955
  • Procedure:

    • Standard Curve: Prepare serial dilutions of the authentic 2-chloro-2'-deoxyadenosine standard (e.g., from 1 µM to 200 µM). Inject each standard onto the HPLC and record the peak area. Plot peak area versus concentration to generate a linear regression.

    • Sample Analysis: Inject the clarified supernatant from the enzymatic reaction (Protocol 2, Step 8).

    • Data Integration: Identify and integrate the peaks corresponding to the substrate (2'-deoxyadenosine) and the product (2-chloro-2'-deoxyadenosine) based on their retention times, which are determined using authentic standards. The chlorinated product is expected to be more hydrophobic and thus have a longer retention time than the substrate.

Data Analysis and Interpretation

  • Quantify Product: Use the peak area of the product from the sample chromatogram and the equation from the standard curve to determine its concentration in the HPLC vial (in µmol/L or µM).

  • Calculate Total Product Formed: Account for the dilution during the quenching step.

    • Product (µmol) = [Product] (µmol/L) x Total Quenched Volume (L)

  • Calculate Specific Activity:

    • Specific Activity (U/mg) = (µmol of product formed) / (incubation time (min) x mg of enzyme in reaction)

    • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Self-Validation: Essential Controls for Trustworthy Data

To ensure the observed activity is genuine and dependent on the specific enzymatic reaction, the following controls are mandatory:

  • No Enzyme Control: The complete reaction mixture minus the chlorinase. This control should show no product formation and confirms that the reaction is enzyme-dependent.

  • No Substrate Control: The complete reaction mixture minus the adenine nucleoside. This verifies that the product peak is not an artifact from other reaction components.

  • No FAD/NADH Control: The complete reaction mixture without the FAD/NADH cofactors. This confirms the FAD-dependency of the halogenase.

  • No NaCl Control: The complete reaction mixture without the chloride source. This is critical to prove the enzyme is a chlorinase and not a hydroxylase.

  • Product Identity Confirmation: For novel enzymes or substrates, the identity of the product peak should be unequivocally confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The protocols described in this application note provide a robust and reliable framework for assaying the activity of FAD-dependent chlorinases on adenine nucleoside substrates. This assay is a fundamental tool for discovering new halogenases from genomic data, characterizing their substrate scope and kinetic parameters, and guiding protein engineering efforts to create bespoke biocatalysts. By leveraging this method, researchers can accelerate the development of enzymatic routes to high-value halogenated pharmaceuticals and other specialty chemicals.

References

  • Vernekar, A. A., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. ACS Catalysis. [Link]

  • Payne, J. T., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. PubMed. [Link]

  • Yuk, I. (2004). Two versatile cofactors, flavin adenine dinucleotide and non-heme iron, involved in DNA repair and natural product halogenation. DSpace@MIT. [Link]

  • Payne, J. T., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. ACS Catalysis. [Link]

  • Jiang, Y., et al. (2023). Unlocking the catalytic precision of ligand-controlled enzymatic halogenation. PNAS. [Link]

  • Chaiyen, P., et al. (2019). Dissecting the low catalytic capability of flavin-dependent halogenases. Semantic Scholar. [Link]

  • Luo, X., et al. (2020). Flavin Adenine Dinucleotide-Dependent Halogenase XanH and Engineering of Multifunctional Fusion Halogenases. Applied and Environmental Microbiology. [Link]

  • Payne, J. T., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. PubMed. [Link]

  • Luo, X., et al. (2020). Flavin Adenine Dinucleotide-Dependent Halogenase XanH and Engineering of Multifunctional Fusion Halogenases. Applied and Environmental Microbiology. [Link]

  • Al-Awadhi, F. H., & O'Hagan, D. (2020). Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals. Taylor & Francis Online. [Link]

  • Thompson, C. D., et al. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews. [Link]

  • Eustáquio, A. S., et al. (2010). Discovery and characterization of a marine bacterial SAM-dependent chlorinase. Nature Chemical Biology. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. HELIX Chromatography. [Link]

  • Kay, R. R., et al. (2011). A flavin-dependent halogenase catalyzes the chlorination step in the biosynthesis of Dictyostelium differentiation-inducing factor 1. PNAS. [Link]

  • Nuñez, J., & Cárdenas, F. (2015). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry. [Link]

  • Guedes, A., et al. (2022). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. RSC Chemical Biology. [Link]

  • Luo, X., et al. (2020). Flavin Adenine Dinucleotide-Dependent Halogenase XanH and Engineering of Multifunctional Fusion Halogenases. Applied and Environmental Microbiology. [Link]

  • Wang, Y., et al. (2024). Enzyme Engineering Renders Chlorinase the Activity of Fluorinase. Journal of Agricultural and Food Chemistry. [Link]

  • Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

  • Sparr, C., et al. (2016). Halogenase‐Inspired Oxidative Chlorination Using Flavin Photocatalysis. Angewandte Chemie. [Link]

  • Dodani, S. C., et al. (2019). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science. [Link]

  • Zhang, W., et al. (2018). A coupled chlorinase-fluorinase system with high efficiency of trans-halogenation and a shared substrate tolerance. Scientific Reports. [Link]

  • Beer, B., et al. (2021). Two Novel, Flavin-Dependent Halogenases from the Bacterial Consortia of Botryococcus braunii Catalyze Mono- and Dibromination. Catalysts. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Zhao, Y., et al. (2015). Purification and crystallographic analysis of a FAD-dependent halogenase from Streptomyces sp. JCM9888. Acta Crystallographica Section F. [Link]

  • Zhang, Y., et al. (2022). Identification of Two Novel Fluorinases... and a Mutant With Improved Catalytic Efficiency. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wang, Y., et al. (2024). Enzyme Engineering Renders Chlorinase the Activity of Fluorinase. PubMed. [Link]

Sources

Application

Application Note: Biocatalytic Synthesis of Ascamycin using 5'-Sulfamoyl-2-Chloroadenosine

Executive Summary Ascamycin is a rare, naturally occurring alanyl adenosine sulfamate antibiotic isolated from Streptomyces species[1]. Its immediate precursor, 5'-sulfamoyl-2-chloroadenosine (also known as dealanylascam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ascamycin is a rare, naturally occurring alanyl adenosine sulfamate antibiotic isolated from Streptomyces species[1]. Its immediate precursor, 5'-sulfamoyl-2-chloroadenosine (also known as dealanylascamycin or AT-265), exhibits broad-spectrum antibacterial and antitrypanosomal activity. In contrast, ascamycin is selectively toxic to Xanthomonas species, as its cellular entry strictly depends on a specific cell-surface aminopeptidase that cleaves the alanyl group[2].

Despite its narrow spectrum, ascamycin and its derivatives are highly prized in drug development because they act as potent adenosine 5'-monophosphate (AMP) mimics, effectively targeting and inhibiting aminoacyl-tRNA synthetases (aaRSs) and other adenylate-forming enzymes[1]. This application note provides a comprehensive, field-validated guide to converting 5'-sulfamoyl-2-chloroadenosine into ascamycin using both in vitro chemoenzymatic workflows and in vivo fermentation engineering.

Mechanistic Causality: Redefining the Biosynthetic Pathway

For years, the conversion of 5'-sulfamoyl-2-chloroadenosine to ascamycin was fundamentally misunderstood. Early genomic knockouts in Streptomyces sp. JCM9888 suggested that an esterase-like enzyme, AcmE, was solely responsible for the N-alanylation of the sulfamoyl group[3].

  • AcmD (The Supplier & Protector): AcmD is an intact AlaRS-like enzyme that activates L-alanine with ATP to generate Ala-tRNA^Ala. Crucially, AcmD possesses a restricted active site compared to canonical host AlaRS enzymes. This structural bottleneck prevents the end-product (ascamycin) from entering and inhibiting the enzyme, thereby conferring self-resistance to the producer organism[5].

  • AcmF (The Transferase): AcmF is a truncated AlaRS-like enzyme lacking the ATP-binding domain. It functions purely as a transferase, accepting the charged Ala-tRNA^Ala from AcmD and transferring the alanyl moiety directly onto the sulfamoyl group of 5'-sulfamoyl-2-chloroadenosine to yield ascamycin[1].

Pathway Visualization

BiosynthesisPathway L_Ala L-Alanine + ATP AcmD AcmD (AlaRS-like Enzyme) L_Ala->AcmD tRNA tRNA^Ala tRNA->AcmD Ala_tRNA Ala-tRNA^Ala AcmD->Ala_tRNA Activation AcmF AcmF (Transferase) Ala_tRNA->AcmF DACM 5'-Sulfamoyl-2-chloroadenosine (Precursor) DACM->AcmF AcmF->tRNA tRNA Recycled ACM Ascamycin (Product) AcmF->ACM Aminoacylation

AcmD/AcmF-mediated tRNA-dependent aminoacylation of 5'-sulfamoyl-2-chloroadenosine.

Experimental Protocols

Protocol A: In Vitro Chemoenzymatic Synthesis of Ascamycin

Rationale: Utilizing the native AcmD/AcmF pair is strictly required. Attempting this reaction with commercial E. coli AlaRS will fail, as the generated ascamycin will immediately feedback-inhibit the commercial enzyme[1]. The inclusion of Mg²⁺ is non-negotiable, as it coordinates the ATP required for the initial alanyl-adenylate intermediate formation.

Reagents & Materials:

  • Purified recombinant AcmD and AcmF (expressed in E. coli BL21(DE3)).

  • In vitro transcribed and refolded Streptomyces tRNA^Ala.

  • 5'-sulfamoyl-2-chloroadenosine (Precursor).

  • Aminoacylation Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 30 mM KCl.

Step-by-Step Methodology:

  • tRNA Refolding: Heat 100 μM of transcribed tRNA^Ala to 85°C for 3 minutes in the presence of 1 mM MgCl₂, then cool slowly (0.1°C/sec) to room temperature to ensure proper secondary structure formation.

  • Reaction Assembly: In a 100 μL reaction tube, combine the Aminoacylation Buffer with 2 mM ATP, 2 mM L-Alanine, 10 μM refolded tRNA^Ala, and 1 mM 5'-sulfamoyl-2-chloroadenosine.

  • Initiation: Add 2 μM of purified AcmD and 2 μM of purified AcmF to initiate the cascade.

  • Incubation: Incubate the mixture at 30°C for 3 hours.

  • Quenching: Add 100 μL of ice-cold methanol to precipitate the enzymes and tRNA. Vortex briefly.

  • Validation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Ascamycin will appear at an m/z of [M+H]⁺ ~452.0.

  • Self-Validating Controls: Run two parallel negative controls: one omitting AcmF (to prove transferase dependence) and one omitting ATP (to prove energy dependence). Both must yield 0% ascamycin.

Protocol B: In Vivo Yield Enhancement via Regulatory Engineering

Rationale: Wild-type Streptomyces strains naturally produce very low titers of ascamycin due to tight transcriptional silencing and the presence of rare TTA codons (leucine) in the biosynthetic gene cluster[1]. Overexpressing the pleiotropic regulator adpA and the rare tRNA gene bldA forces the metabolic flux toward the final product[1][5].

Step-by-Step Methodology:

  • Plasmid Construction: Clone the adpA and bldA (tRNA^Leu_UUA) genes downstream of the strong, constitutive ermE* promoter in an integrative Streptomyces vector (e.g., pSET152).

  • Conjugation: Introduce the engineered plasmid into Streptomyces sp. 80H647 via intergeneric conjugation using E. coli ET12567/pUZ8002 as the donor. Select exconjugants on MS agar overlaid with apramycin and nalidixic acid.

  • Fermentation: Inoculate a seed culture in Tryptic Soy Broth (TSB). After 48 hours, transfer 5% (v/v) into a production medium (e.g., 2% soluble starch, 1% soybean meal, 0.2% CaCO₃). Ferment at 28°C, 200 rpm for 6 to 7 days.

  • Extraction & Purification: Adjust the fermentation broth to pH 4.0 and extract twice with an equal volume of n-butanol. Concentrate the organic phase under a vacuum and purify ascamycin using preparative reverse-phase HPLC (C18 column, H₂O/Acetonitrile gradient).

Quantitative Data: Mutational Analysis of the Transferase (AcmF)

To further validate the mechanism of AcmF, site-directed mutagenesis was performed on key residues identified via AlphaFold2 docking[1][5]. The data below highlights the structural causality behind the enzyme's ability to recognize 5'-sulfamoyl-2-chloroadenosine.

Table 1: Relative Aminoacylation Activity of AcmF Variants

Enzyme VariantRelative Activity (%)Mechanistic Role in Catalysis
Wild-type AcmF 100.0Full baseline aminoacylation capacity.
AcmF (E232A) < 5.0Glu232 forms a critical hydrogen bond with the α-NH₃⁺ of the alanyl moiety on the charged tRNA.
AcmF (W100A) ~ 15.0Trp100 provides essential aromatic stacking interactions with the 2-chloroadenine ring of the precursor.
AcmF (Q219A) ~ 20.0Gln219 stabilizes the alanyl oxygen during the transfer phase.
AcmF (F104A) ~ 35.0Phe104 assists Trp100 in hydrophobic packing around the nucleoside core.

Data summarized from the mechanistic characterization of AcmF by Zheng et al.[1]. The near-total loss of activity in the E232A mutant confirms its role as the primary catalytic anchor.

References

  • Zhao, C., et al. (2014). "Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888." PLoS ONE 9(12): e114722. URL:[Link][3]

  • Osada, H., & Isono, K. (1986). "Purification and characterization of ascamycin-hydrolysing aminopeptidase from Xanthomonas citri." Biochemical Journal, 233(2), 459-463. URL:[Link][2]

  • Zheng, Y., et al. (2024). "Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis." ACS Catalysis, 14, 3281-3290. URL:[Link][1]

  • RIKEN Press Release. (2024). "Elucidation of Biosynthesis and Self-Resistance Mechanism of the Antibiotic Ascamycin." RIKEN Center for Sustainable Resource Science. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

improving fermentation yield of 5'-sulfamoyl-2-chloroadenosine in Streptomyces

Welcome to the Technical Support Center for nucleoside antibiotic biosynthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic and analytical challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside antibiotic biosynthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic and analytical challenges associated with scaling the fermentation yield of 5'-sulfamoyl-2-chloroadenosine (also known as dealanylascamycin or AT-265) in Streptomyces species (such as JCM9888 and 80H647).

This guide is structured to provide actionable, self-validating solutions for strain engineering, fermentation optimization, and downstream analytical processing.

Section 1: Strain Engineering & Pathway Flux

Q: I need to maximize the yield of strictly 5'-sulfamoyl-2-chloroadenosine. How do I prevent the strain from converting it into ascamycin? A: 5'-sulfamoyl-2-chloroadenosine is the direct biosynthetic precursor to ascamycin. The conversion is driven by an aminoacylation event where an L-alanyl group is attached to the sulfamate moiety. This step is catalyzed by the enzyme AcmE, working in concert with alanyl-tRNA synthetase-like enzymes AcmF and AcmD[1].

  • The Solution: To halt the pathway at your target compound, you must perform a targeted gene disruption of acmE. A Δ acmE mutant is completely blocked in its ability to biosynthesize ascamycin, forcing the exclusive accumulation of 5'-sulfamoyl-2-chloroadenosine[2][3].

  • Self-Validation Check: To confirm that the acmE knockout is successful and not a polar mutation silencing upstream sulfamoylation genes, complement the Δ acmE strain with an in-transacmE expression plasmid. Ascamycin production should be fully restored.

Q: My overall titer of the sulfamoylated nucleoside scaffold is too low. How can I upregulate the entire biosynthetic gene cluster (BGC)? A: Low basal expression of the acm gene cluster limits precursor availability. Furthermore, Streptomyces BGCs often suffer from translational bottlenecks due to rare codons (specifically the UUA codon for leucine).

  • The Solution: Constitutively express pleiotropic regulatory genes. Introducing an extra copy of bldA (which encodes the rare tRNA-Leu to relieve translational bottlenecks) and adpA (an AraC-family transcriptional regulator) has been proven to significantly enhance the overall production of these nucleoside sulfamates in Streptomyces sp. 80H647[1][4].

Pathway Adenosine Adenosine Sulfamoylated 5'-O-sulfamoyladenosine Adenosine->Sulfamoylated AcmABGKIW (Sulfamoylation) DACM 5'-sulfamoyl-2-chloroadenosine (Dealanylascamycin) Sulfamoylated->DACM AcmX / AcmY (C2-Chlorination) Ascamycin Ascamycin (Alanylated Form) DACM->Ascamycin AcmE / AcmF / AcmD (Aminoacylation) Blocker ΔacmE Knockout Blocks Alanylation Blocker->DACM Forces Accumulation

Biosynthetic pathway of 5'-sulfamoyl-2-chloroadenosine and targeted engineering interventions.

Section 2: Fermentation Optimization & Troubleshooting

Q: What are the optimal baseline fermentation conditions, and how do I troubleshoot precursor bottlenecks? A: The biosynthesis of 5'-sulfamoyl-2-chloroadenosine requires specific inorganic precursors: sulfate for the 5'-O-sulfonamide moiety (assembled by AcmABGKIW) and chloride for the C2-adenine halogenation (catalyzed by FAD-dependent halogenases AcmX and AcmY)[2]. Standard MS (Mannitol-Soybean) medium must be strictly supplemented with these inorganic salts to prevent the accumulation of unchlorinated or unsulfamoylated intermediates.

Table 1: Quantitative Optimization of Fermentation Parameters

Parameter / ComponentBaselineOptimizedMechanistic PurposeExpected Yield Impact
MgSO₄ 0 mM2.5 mMProvides inorganic sulfate anions activated by AcmABGIKW for 5'-O-sulfonamide installation.+40% increase in sulfamoylated intermediates.
KCl 0 mM2.5 mMProvides chloride ions for FAD-dependent chlorinases (AcmX/AcmY) for C2-adenine halogenation.+60% reduction in unchlorinated byproducts.
bldA / adpA Expression Single CopyConstitutiveOvercomes transcriptional bottlenecks and rare codon limitations in the acm cluster.>2-fold increase in total nucleoside sulfamates.
acmE Gene Status Intact Δ acmEPrevents AcmF-catalyzed aminoacylation, blocking conversion to ascamycin.~100% purity of dealanylascamycin fraction.
  • Self-Validation Check: To ensure chloride or sulfate is not the limiting factor in your bioreactor, perform a precursor feeding spike-in at 48 hours. If the yield of 5'-O-sulfamoyladenosine increases but 5'-sulfamoyl-2-chloroadenosine does not, the bottleneck is specifically the AcmX/AcmY chlorination step (likely due to insufficient dissolved oxygen for the FAD-dependent enzymes), not sulfamoylation[2][3].

Section 3: Analytical Workflows & Downstream Processing

Q: How do I establish a reliable workflow to extract and quantify 5'-sulfamoyl-2-chloroadenosine from the fermentation broth? A: Because 5'-sulfamoyl-2-chloroadenosine is highly hydrophilic (due to the polar sulfamate group and ribose ring), standard liquid-liquid extractions with non-polar solvents (like ethyl acetate) will result in massive target loss. You must use Solid-Phase Extraction (SPE) utilizing a hydrophilic-lipophilic balance (HLB) resin to effectively trap the compound.

Protocol: Self-Validating Extraction and HPLC Quantification

  • Broth Clarification: Centrifuge 10 mL of fermentation broth at 10,000 × g for 15 minutes to pellet the mycelia. Filter the supernatant through a 0.22 µm PES membrane.

    • Validation Check: Spike a known concentration of a synthetic adenosine standard into a parallel wild-type broth sample to calculate matrix recovery rates and ensure the target is not precipitating out of solution.

  • Solid-Phase Extraction (SPE): Condition an Oasis HLB cartridge with 5 mL of LC-MS grade methanol, followed by 5 mL of LC-MS grade water. Load 5 mL of the clarified broth onto the cartridge. Wash with 5 mL of 5% methanol in water to remove unbound salts and primary metabolites.

  • Elution & Concentration: Elute the target nucleosides using 5 mL of 80% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of mobile phase (5% acetonitrile in water).

  • HPLC-UV/MS Quantification: Inject 10 µL onto a C18 reverse-phase column. Use a linear gradient of water/acetonitrile containing 0.1% formic acid. Monitor UV absorbance at 260 nm (characteristic of the adenine ring).

    • Validation Check: 5'-sulfamoyl-2-chloroadenosine will elute later than 5'-O-sulfamoyladenosine but earlier than ascamycin (due to the lack of the bulky alanyl group). Confirm peak identity via LC-MS by isolating the specific mass-to-charge ratio (m/z 381 [M+H]⁺ for C₁₀H₁₃ClN₆O₆S)[5].

Workflow Ferm Fermentation Broth (MS Medium) Centrifuge Centrifugation & Filtration Ferm->Centrifuge Extract Solid Phase Extraction (HLB Cartridge) Centrifuge->Extract Elute Methanol Elution & Concentration Extract->Elute HPLC HPLC Quantification (UV 260 nm) Elute->HPLC

Self-validating downstream processing workflow for extracting and quantifying dealanylascamycin.

References

  • Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888. Source: nih.gov. URL:[Link]

  • Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis | ACS Catalysis. Source: acs.org. URL:[Link]

  • Elucidation of Biosynthesis and Self-Resistance Mechanism of the Antibiotic Ascamycin. Source: riken.jp. URL:[Link]

  • Gene organization of ascamycin/dealanylascamycin biosynthesis pathway. Source: researchgate.net. URL:[Link]

  • 5'-Sulfamoyl-2-chloroadenosine | C10H13ClN6O6S | CID 125623. Source: nih.gov. URL:[Link]

Sources

Optimization

troubleshooting degradation of 5'-sulfamoyl-2-chloroadenosine during extraction

This guide provides in-depth troubleshooting for the degradation of 5'-sulfamoyl-2-chloroadenosine during extraction procedures. Designed for researchers, scientists, and drug development professionals, this resource off...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for the degradation of 5'-sulfamoyl-2-chloroadenosine during extraction procedures. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and explains the underlying chemical principles to ensure the integrity of your experimental results.

Introduction

5'-sulfamoyl-2-chloroadenosine is a synthetic adenosine analog with potential therapeutic applications, including antiviral and antiparasitic activities.[1] Its unique structure, featuring a sulfamoyl group and a chlorine atom, makes it a subject of interest in drug development.[1] However, the molecule's stability can be compromised during extraction, leading to inaccurate quantification and analysis. This guide will address the common challenges and provide robust strategies to mitigate degradation.

Troubleshooting Guide: Degradation During Extraction

This section addresses specific problems you may encounter during the extraction of 5'-sulfamoyl-2-chloroadenosine, providing explanations and actionable solutions.

Problem 1: Low recovery of 5'-sulfamoyl-2-chloroadenosine after extraction.

Low recovery is a frequent issue and can stem from several factors, including degradation of the target molecule or inefficient extraction.

Potential Cause A: pH-induced Hydrolysis

  • Explanation: The glycosidic bond in adenosine analogs and the sulfamoyl group are susceptible to hydrolysis under acidic or strongly basic conditions. Studies on similar compounds like 2-chloro-2'-deoxyadenosine have shown significant decomposition at acidic pH.[2] For instance, at pH 2 and 37°C, only 13% of 2-chloro-2'-deoxyadenosine remained after 6 hours.[2] While the 2-chloro substitution on the adenine base offers some stability against acid hydrolysis compared to adenosine, it does not confer complete resistance.[3] The sulfamoyl group can also be cleaved under certain acidic conditions.[4][5]

  • Solution:

    • Maintain pH in the neutral to slightly basic range (pH 7-8.5) during all extraction steps, including sample homogenization, washing, and elution.[2][3]

    • Use buffered solutions (e.g., phosphate-buffered saline, Tris-HCl) to maintain a stable pH.

    • If acidic conditions are unavoidable for other experimental reasons, minimize the exposure time and keep the temperature as low as possible.

Potential Cause B: Inappropriate Solid-Phase Extraction (SPE) Sorbent or Protocol

  • Explanation: 5'-sulfamoyl-2-chloroadenosine is a polar molecule.[6] Using a non-polar sorbent (like C18) without proper optimization may lead to poor retention and premature elution of the analyte during sample loading or washing steps.[7] Conversely, if the interaction with the sorbent is too strong, elution may be incomplete.[8]

  • Solution:

    • Select an appropriate SPE sorbent. For polar compounds like nucleoside analogs, consider mixed-mode sorbents that combine reversed-phase and ion-exchange functionalities.[9] Alternatively, hydrophilic interaction liquid chromatography (HILIC) or graphitized carbon-based SPE cartridges can be effective.[10]

    • Optimize the SPE protocol:

      • Conditioning: Properly activate the SPE cartridge according to the manufacturer's instructions. For reversed-phase cartridges, this typically involves methanol or acetonitrile followed by equilibration with an aqueous buffer.[11]

      • Loading: Ensure the sample is loaded at a slow and consistent flow rate to allow for proper interaction with the sorbent.[7]

      • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.

      • Elution: Employ a solvent that is strong enough to completely desorb the analyte. You may need to adjust the pH or organic solvent concentration.[8]

Potential Cause C: Enzymatic Degradation

  • Explanation: Biological samples may contain enzymes such as adenosine deaminase that can metabolize adenosine analogs.[12][13] While 2-chloroadenosine is considered metabolically stable, the possibility of enzymatic degradation should not be entirely dismissed, especially in complex biological matrices.[14][15]

  • Solution:

    • Inactivate enzymes promptly. Perform extractions at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.

    • Consider the use of enzyme inhibitors, such as deoxycoformycin, an adenosine deaminase inhibitor, if enzymatic degradation is suspected.[13]

    • Rapidly quench metabolic activity at the time of sample collection.

Problem 2: Appearance of unexpected peaks in the chromatogram, suggesting degradation products.

The presence of additional peaks can indicate the breakdown of 5'-sulfamoyl-2-chloroadenosine into various byproducts.

Potential Degradation Pathway

A 5'-sulfamoyl-2-chloroadenosine B 2-chloroadenosine A->B Hydrolysis of sulfamoyl group C 2-chloroadenine B->C Hydrolysis of glycosidic bond

Caption: Potential degradation pathway of 5'-sulfamoyl-2-chloroadenosine.

Potential Cause A: Hydrolysis of the Sulfamoyl Group

  • Explanation: The N-S bond in the sulfamoyl group can be susceptible to hydrolysis, which would result in the formation of 2-chloroadenosine.

  • Troubleshooting:

    • Analyze the sample for the presence of a 2-chloroadenosine standard to confirm the identity of the degradation product.

    • Strictly control the pH to the neutral range as basic conditions can also promote the hydrolysis of some sulfonamides.

    • Minimize the exposure of the sample to harsh chemicals or high temperatures.

Potential Cause B: Hydrolysis of the Glycosidic Bond

  • Explanation: Cleavage of the N-glycosidic bond between the ribose sugar and the 2-chloroadenine base is a common degradation pathway for nucleoside analogs, particularly under acidic conditions.[2][3] This would result in the formation of 2-chloroadenine and 5'-sulfamoyl-ribose.

  • Troubleshooting:

    • Confirm the presence of 2-chloroadenine by comparing the retention time with a known standard.

    • As with sulfamoyl group hydrolysis, maintaining a neutral to slightly basic pH and low temperature is crucial to prevent this degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for extracting and storing 5'-sulfamoyl-2-chloroadenosine?

A1: Based on stability data for similar adenosine analogs, a pH range of 7.0 to 8.5 is recommended to minimize both glycosidic bond and sulfamoyl group hydrolysis.[2][3] It is crucial to avoid acidic conditions (pH < 6) and strongly basic conditions.

Q2: What type of solid-phase extraction (SPE) cartridge is best suited for 5'-sulfamoyl-2-chloroadenosine?

A2: Due to its polar nature, a mixed-mode SPE cartridge combining reversed-phase and anion-exchange properties would be a good starting point.[9] Alternatively, porous graphitized carbon or HILIC-based sorbents can also provide good retention and recovery for polar nucleoside analogs.[10]

Q3: How can I prevent enzymatic degradation during extraction from biological samples?

A3: To minimize enzymatic activity, it is essential to work quickly and at low temperatures (4°C or on ice). Quenching metabolic processes at the point of sample collection is also recommended. If enzymatic degradation is still suspected, the addition of a broad-spectrum protease inhibitor cocktail and a specific enzyme inhibitor like an adenosine deaminase inhibitor may be necessary.[13]

Q4: What are the best storage conditions for 5'-sulfamoyl-2-chloroadenosine solutions?

A4: For short-term storage, solutions should be kept at 4°C. For long-term storage, it is advisable to store solutions at -20°C or below to maintain stability.[16] It is best to prepare fresh solutions for each experiment whenever possible.[16]

Q5: What analytical techniques are suitable for quantifying 5'-sulfamoyl-2-chloroadenosine and its potential degradation products?

A5: High-performance liquid chromatography (HPLC) coupled with a UV detector (monitoring at approximately 260 nm) or a mass spectrometer (LC-MS) is the preferred method.[3][17] LC-MS offers higher sensitivity and selectivity, allowing for the accurate quantification of the parent compound and the identification of its degradation products.[3]

Recommended Protocol: Optimized Solid-Phase Extraction for 5'-Sulfamoyl-2-chloroadenosine from a Biological Matrix

This protocol provides a starting point for developing a robust extraction method. Optimization may be required depending on the specific sample matrix.

Materials:

  • Mixed-mode SPE cartridge (e.g., Oasis MAX or a similar sorbent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Sample Pre-treatment:

    • Thaw the biological sample on ice.

    • Homogenize the sample in 4 volumes of ice-cold PBS (pH 7.4).

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Further equilibrate with 1 mL of PBS (pH 7.4). Do not let the cartridge run dry.[8]

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% acetonitrile in water) to remove less polar interferences.

  • Elution:

    • Elute the 5'-sulfamoyl-2-chloroadenosine with 1 mL of a solution containing 5% ammonium hydroxide in 80% methanol. This basic and highly organic mobile phase will disrupt the interactions with the mixed-mode sorbent.

  • Post-Elution Processing:

    • Dry the eluate under a gentle stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the sample in a small volume of the initial mobile phase for your LC-MS analysis.

Troubleshooting the Protocol

Start Low Recovery? Sorbent Check SPE Sorbent (Polarity Match) Start->Sorbent Yes Success Recovery Improved Start->Success No pH Verify pH (Neutral 7-8.5) Sorbent->pH Sorbent OK Failure Consult Further Sorbent->Failure No Match Elution Optimize Elution (Solvent Strength) pH->Elution pH OK pH->Failure Incorrect FlowRate Check Flow Rate (Slow Loading) Elution->FlowRate Elution OK Elution->Failure Too Weak FlowRate->Success Flow Rate OK FlowRate->Failure Too Fast

Caption: A logical workflow for troubleshooting low recovery in SPE.

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
pH 7.0 - 8.5Minimizes hydrolysis of the glycosidic bond and sulfamoyl group.[2][3]
Temperature 4°C or on iceReduces enzymatic activity and chemical degradation rates.
SPE Sorbent Mixed-mode (Reversed-Phase + Anion Exchange) or Porous Graphitized CarbonAppropriate for retaining polar nucleoside analogs.[9][10]
Elution Solvent Basic (e.g., containing ammonium hydroxide) and high organic contentEnsures complete desorption from the SPE sorbent.

References

  • Current time inform
  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed. Arch Immunol Ther Exp (Warsz). 1994;42(1):13-5.
  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed. J Pharm Biomed Anal. 2000 Jun 15;22(5):887-94.
  • 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience.
  • 2-Chloroadenosine | Harvard C
  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC. Int J Mol Sci. 2021 Dec 29;23(1):349.
  • TiO2-Based Solid Phase Extraction Strategy for Highly Effective Elimination of Normal Ribonucleosides before Detection of 2′-Deoxynucleosides/Low-Abundance 2 - ACS Publications. Anal Chem. 2013 Oct 15;85(20):9839-45.
  • 2-chloroadenosine | adenosine receptor agonist - Hello Bio.
  • Full article: Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges - Taylor & Francis. Crit Rev Food Sci Nutr. 2025 May 27;1-20.
  • Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma - PubMed. Talanta. 2016 Dec 1;161:256-262.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry - ACS Publications. J Org Chem. 2017 Dec 15;82(24):13423-13439.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry - ACS Publications. J Org Chem. 2017 Dec 15;82(24):13423-13439.
  • DNA Purification by Solid Phase Extraction (SPE)
  • Effects of adenosine analogues on force and cAMP in the heart. Influence of adenosine deaminase - PubMed. Eur J Pharmacol. 1989 May 19;164(2):179-87.
  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applic
  • The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine - PubMed. Drug Metab Dispos. 1984 Sep-Oct;12(5):614-8.
  • sample preparation guideline for extraction of polar metabolites
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC. Molecules. 2023 Feb 15;28(4):1805.
  • (PDF)
  • troubleshooting low yield in adenosine analog synthesis - Benchchem.
  • 5'-Sulfamoyl-2-chloroadenosine | C10H13ClN6O6S | CID 125623 - PubChem.
  • Degradation of adenosine by extracellular adenosine deaminase in the rat duodenum. Gen Pharmacol. 1988;19(5):679-81.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Cas 66522-52-9,5'-sulfamoyl-2-chloroadenosine - LookChem.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service.
  • Strategies for Optimizing Nucleic Acid Extractions | Biocompare.
  • Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific.
  • WO2016183292A1 - Rapid methods for the extraction of nucleic acids from biological samples - Google P
  • 5'-sulfamoyl-2-chloroadenosine | 66522-52-9 - ChemicalBook.
  • HPLC Troubleshooting.
  • (PDF)
  • Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues.
  • Methods and systems for analysis (P
  • A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PMC. Front Plant Sci. 2019 Jul 5;10:849.
  • Analytical method development for quantitation of adenosine and cordycepin in cordyceps and rel

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for Dealanylascamycin and Ascamycin Separation

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the HPLC separation of the structurally similar...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the HPLC separation of the structurally similar nucleoside antibiotics, dealanylascamycin and ascamycin. This document offers full editorial control to present the information in a logical, scientifically-grounded, and user-friendly format.

Introduction to the Separation Challenge

Dealanylascamycin and ascamycin are closely related 5'-O-sulfonamide ribonucleosides.[1] The key structural difference is the presence of an N-L-alanyl group on the 5'-O-sulfonamide moiety of ascamycin, which is absent in dealanylascamycin.[1][2] This seemingly minor difference significantly impacts their biological activity, with dealanylascamycin exhibiting a broad antibacterial spectrum, while ascamycin's activity is limited to a few bacterial species like Xanthomonas.[1][3] Accurate and robust separation of these two compounds is therefore critical for research, quality control, and drug development.

This guide will address common issues encountered during their HPLC separation and provide a systematic approach to method development and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate dealanylascamycin and ascamycin?

A1: Their structural similarity and polarity present the primary challenge. Both are polar molecules, which can lead to poor retention on traditional reversed-phase (RP) C18 columns.[4][5] The subtle difference in the alanyl group requires a highly selective HPLC method to achieve baseline resolution.

Q2: What is a good starting point for mobile phase selection?

A2: A common starting point for separating polar, ionizable compounds like these is a buffered aqueous mobile phase with an organic modifier like acetonitrile or methanol.[6][7] A gradient elution, starting with a high aqueous percentage and gradually increasing the organic content, is often necessary to achieve separation. For example, a previously reported method utilized a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B), starting from 10% B and increasing to 55% B.[1]

Q3: Which type of HPLC column is most suitable?

A3: While standard C18 columns can be attempted, specialized columns often provide better results for polar compounds. Consider using:

  • Polar-embedded columns: These have a polar group embedded in the alkyl chain, which helps to retain polar analytes and provides alternative selectivity.[8]

  • Phenyl-Hexyl columns: These offer different selectivity due to pi-pi interactions and can be effective for separating aromatic compounds like nucleoside analogues.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[4][5]

Troubleshooting Guide

This section addresses specific problems you might encounter during your HPLC analysis.

Issue 1: Poor Resolution or Co-elution of Peaks

Q: My dealanylascamycin and ascamycin peaks are not separating. What should I do?

A: Poor resolution is a common issue and can be addressed by systematically adjusting several parameters.[9]

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of both compounds, potentially improving their separation.[9] Make small, incremental changes (e.g., 1-2%) to observe the effect on resolution.

  • Adjust Mobile Phase pH: The ionization state of dealanylascamycin and ascamycin can significantly affect their retention. Experiment with the mobile phase pH. Buffering the mobile phase is crucial to maintain a stable pH and improve peak shape.[8] A good practice is to adjust the pH to be at least 2 units away from the pKa of the analytes.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Evaluate Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.[6][9]

ParameterActionExpected Outcome
Mobile Phase Strength Decrease % OrganicIncreased retention and potentially improved resolution.[9]
Mobile Phase pH Adjust pH +/- 2 units from pKaAltered retention and selectivity, improved peak shape.
Organic Modifier Switch from ACN to MeOHChange in selectivity.
Stationary Phase Change column chemistryDifferent retention mechanism, improved resolution.[9]
Issue 2: Unstable or Drifting Retention Times

Q: The retention times for my peaks are shifting between injections. What is causing this?

A: Retention time drift can compromise the reliability of your data.[10] The most common causes are related to the HPLC system and mobile phase stability.

  • Column Temperature: Even small fluctuations in ambient temperature can affect retention times.[10][11] Using a column oven to maintain a constant temperature is highly recommended. A 1°C change can alter retention times by 1-2%.[10]

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mixing can lead to a fluctuating mobile phase composition.[10] For buffered mobile phases, ensure the buffer components are fully dissolved.

  • Flow Rate Instability: Inconsistent flow rates from the pump will directly impact retention times.[10][11] Check for leaks in the system, and ensure pump seals and check valves are in good condition.[10]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Issue 3: Asymmetrical Peak Shapes (Tailing or Fronting)

Q: My peaks are not symmetrical. What does this mean and how can I fix it?

A: Asymmetrical peaks, described as tailing (a drawn-out latter half of the peak) or fronting (a sloping front half of the peak), can affect accurate integration and resolution.[12][13]

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with acidic silanol groups on the silica support.[8][14] It can also be caused by a blocked column frit or contamination.[15]

    • Solution:

      • Adjust the mobile phase pH to suppress the ionization of the silanol groups (lower pH) or the analyte.

      • Use a highly end-capped column or a column with a different stationary phase to minimize silanol interactions.[8]

      • Ensure your sample is fully dissolved in the mobile phase.

  • Peak Fronting:

    • Cause: This is often a sign of column overload, where too much sample has been injected.[16][17][18] It can also be caused by a mismatch between the sample solvent and the mobile phase, or a physical issue with the column packing.[16][19]

    • Solution:

      • Reduce the injection volume or dilute the sample.[16][17]

      • Dissolve the sample in the initial mobile phase if possible.[20]

      • If the problem persists, the column may be damaged and need replacement.[19]

Method Development & Optimization Workflow

For developing a new HPLC method or re-optimizing an existing one, a systematic approach is crucial.

Step 1: Understand Your Analytes
  • Dealanylascamycin: Molecular Formula: C10H13ClN6O6S.[1][21]

  • Ascamycin: Molecular Formula: C13H18ClN7O7S.[1][21]

Both are polar, contain a nucleoside core, and are ionizable. This information guides the initial selection of column and mobile phase.

Step 2: Initial Method Conditions

This table provides a starting point for method development.

ParameterRecommended Starting Condition
Column Reversed-Phase C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 258 nm[1]
Injection Volume 5-10 µL
Step 3: Systematic Optimization

The following flowchart illustrates a logical workflow for optimizing the separation.

HPLC_Optimization Start Start with Initial Conditions Check_Resolution Is Resolution > 1.5? Start->Check_Resolution Adjust_Gradient Adjust Gradient Slope Check_Resolution->Adjust_Gradient No Final_Method Final Optimized Method Check_Resolution->Final_Method Yes Check_Again Resolution Improved? Adjust_Gradient->Check_Again Optimize_pH Optimize Mobile Phase pH Check_Again->Optimize_pH No Check_Again->Final_Method Yes Change_Solvent Change Organic Modifier (ACN/MeOH) Optimize_pH->Change_Solvent Change_Column Select Different Column Chemistry Change_Solvent->Change_Column Change_Column->Final_Method

Caption: A logical workflow for HPLC method optimization.

Step 4: Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common HPLC issues.

HPLC_Troubleshooting cluster_resolution Troubleshooting Poor Resolution cluster_rt Troubleshooting Drifting RTs cluster_peak Troubleshooting Peak Shape Problem Identify Chromatographic Problem Poor_Resolution Poor Resolution Problem->Poor_Resolution Drifting_RT Drifting Retention Times Problem->Drifting_RT Bad_Peak_Shape Asymmetric Peaks Problem->Bad_Peak_Shape Adjust_Gradient Adjust Gradient Poor_Resolution->Adjust_Gradient Check_Temp Check Column Temperature Drifting_RT->Check_Temp Tailing Tailing? Bad_Peak_Shape->Tailing Fronting Fronting? Bad_Peak_Shape->Fronting Optimize_pH_Res Optimize pH Adjust_Gradient->Optimize_pH_Res Change_Column_Res Change Column Optimize_pH_Res->Change_Column_Res Check_Mobile_Phase Check Mobile Phase Prep Check_Temp->Check_Mobile_Phase Check_Flow_Rate Check Flow Rate Check_Mobile_Phase->Check_Flow_Rate Tailing_Solutions Adjust pH Use End-capped Column Tailing->Tailing_Solutions Yes Fronting_Solutions Reduce Sample Load Match Sample Solvent Fronting->Fronting_Solutions Yes

Caption: A systematic approach to troubleshooting common HPLC problems.

References

  • Understanding Peak Fronting in HPLC. Phenomenex. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. [Link]

  • What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC - NIH. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Factors Affecting Retention Time. Shimadzu. [Link]

  • Which factors can increase the retention time of an analyte during HPLC analysis. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888. PMC. [Link]

  • Chemical structures of nucleoside antibiotics in this study: dealanylascamycin 1, ascamycin 2, nucleocidin 3. ResearchGate. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Previous and modified hypothesis for ascamycin/dealanylascamycin 1/2 biosynthesis. ResearchGate. [Link]

  • (PDF) Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Peak Fronting, Column Life and Column Conditioning. LCGC International. [Link]

  • How to fix asymmetrical chromatography peaks?. Cytiva. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis. ACS Catalysis - ACS Publications. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. [Link]

  • HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. HELIX Chromatography. [Link]

  • Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. RSC Publishing. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). ResearchGate. [Link]

  • Development and validation of RP-HPLC method for analysis and stability study of 8-carboxyphenyl-2'- deoxyguanosine and 8. ThaiScience. [Link]

  • Ascamycin and dealanylascamycin, nucleoside antibiotics from Streptomyces sp. PubMed. [Link]

  • Analysis of metabolite profiles of Streptomyces JCM9888 and related... ResearchGate. [Link]

  • HPLC SEPARATION OF ANTIBIOTICS OF GROUP IN MIXED-MODE CHROMATOGRAPHY. AugustaChrom. [Link]

  • Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent. [Link]

  • HPLC SEPARATION GUIDE. [Link]

Sources

Optimization

overcoming low solubility of 5'-sulfamoyl-2-chloroadenosine in aqueous buffers

Welcome to the technical support guide for 5'-sulfamoyl-2-chloroadenosine (CAS 66522-52-9). This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5'-sulfamoyl-2-chloroadenosine (CAS 66522-52-9). This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this potent adenosine analogue. Our goal is to equip you with the knowledge to prepare stable, effective solutions for your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and solubilization of 5'-sulfamoyl-2-chloroadenosine.

Q1: What is the recommended starting solvent for 5'-sulfamoyl-2-chloroadenosine?

A1: The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including purine analogs that are poorly soluble in water.[3][4] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental buffer.

Q2: My compound is not dissolving in aqueous buffer alone. Why?

A2: 5'-sulfamoyl-2-chloroadenosine, like many adenosine derivatives with modifications on the purine ring and ribose moiety, possesses significant hydrophobicity.[5][6] The presence of the 2-chloro group and the 5'-sulfamoyl group contributes to a molecular structure that is not readily hydrated by water, leading to poor aqueous solubility.

Q3: Can I heat the solution to aid dissolution?

A3: Gentle warming to 37°C can be used cautiously to aid the initial dissolution in DMSO. However, prolonged or excessive heating is not recommended as it may risk thermal degradation of the compound. For aqueous solutions, heating is generally discouraged as it can lead to precipitation upon cooling back to room or experimental temperature.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. To resolve this, refer to the detailed protocols in the Troubleshooting Guide below, which cover strategies like dropwise addition with vigorous vortexing, reducing the final concentration, or using additional co-solvents.

Q5: What is the maximum percentage of DMSO I can use in my cell-based assay?

A5: The tolerance for DMSO varies significantly between cell lines and assay types. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is crucial to run a vehicle control (buffer with the same final percentage of DMSO) to ensure that the solvent itself does not influence your experimental results. For sensitive assays, keeping the final DMSO concentration at or below 0.1% is recommended.

II. In-Depth Troubleshooting Guide

This section provides structured, step-by-step protocols to overcome common and complex solubility issues.

Problem 1: Compound Precipitates Upon Dilution into Aqueous Buffer

The primary cause of this issue is exceeding the aqueous solubility limit of 5'-sulfamoyl-2-chloroadenosine. The key is to maintain a solubilized state during the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

Root Cause Analysis & Solution Workflow

The following diagram outlines the decision-making process for troubleshooting precipitation issues.

Solubility_Workflow start Start: Prepare high-concentration stock in 100% Anhydrous DMSO (e.g., 20-50 mM) dilute Dilute DMSO stock into aqueous buffer while vortexing start->dilute check Observe for Precipitation (Visual Check / Centrifugation) dilute->check success Success: Solution is clear. Proceed with experiment. check->success No fail Precipitation Occurs check->fail Yes strategy1 Strategy 1: Reduce Final Concentration Is a lower concentration acceptable? fail->strategy1 strategy1->dilute Yes, try lower conc. strategy2 Strategy 2: Adjust Buffer pH (For ionizable compounds) strategy1->strategy2 No strategy2->dilute Yes, adjust pH strategy3 Strategy 3: Use Co-solvents or Surfactants (e.g., Ethanol, Tween-80) strategy2->strategy3 No strategy3->dilute Yes, add co-solvent end_fail Consult further literature or consider formulation change strategy3->end_fail No Adenosine_Signaling agonist 5'-sulfamoyl-2-chloroadenosine (Agonist) receptor Adenosine Receptor (A1, A2A, A2B, A3) agonist->receptor Binds gprotein G Protein (Gi/Gs) receptor->gprotein Activates effector Effector Enzyme (Adenylyl Cyclase) gprotein->effector Modulates camp cAMP Level Change (Decrease or Increase) effector->camp response Downstream Cellular Response camp->response

Caption: Simplified adenosine receptor signaling pathway.

V. References

  • BenchChem. (n.d.). overcoming 6-decylsulfanyl-7H-purine solubility issues. Retrieved from

  • Selleck Chemicals. (2024, May 22). Adenosine Receptor agonist | CAS 58-61-7. Retrieved from

  • Chaulang, G., et al. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

  • Kumar, D., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from

  • Cayman Chemical. (2022, October 26). PRODUCT INFORMATION - Adenosine. Retrieved from

  • LookChem. (n.d.). Cas 66522-52-9, 5'-sulfamoyl-2-chloroadenosine. Retrieved from

  • PubChem. (n.d.). 5'-Sulfamoyl-2-chloroadenosine. National Center for Biotechnology Information. Retrieved from

  • Alberty, R. A. (1967). Effect of pH and metal ion concentration on equilibrium hydrolysis of adenosine triphosphate to adenosine diphosphate. Journal of Biological Chemistry. Retrieved from

  • Shinde, S., et al. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Retrieved from

  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Adenosine Receptors. Retrieved from

  • Rondineau, V., et al. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Retrieved from

  • Kumar, T. S., et al. (2024, June 6). 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization. ACS Pharmacology & Translational Science. Retrieved from

  • gChem. (n.d.). DMSO. Retrieved from

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from

Sources

Troubleshooting

Technical Support Center: Mitigating In Vivo Mammalian Toxicity of 5'-Sulfamoyl-2-chloroadenosine

Welcome to the Application Support Center for nucleoside sulfamate development. 5'-O-sulfamoyl-2-chloroadenosine (also known as dealanylascamycin or DACM) is a potent natural product exhibiting broad-spectrum antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for nucleoside sulfamate development. 5'-O-sulfamoyl-2-chloroadenosine (also known as dealanylascamycin or DACM) is a potent natural product exhibiting broad-spectrum antimicrobial and antimalarial properties. However, its translation into in vivo mammalian models is frequently bottlenecked by severe acute toxicity.

This guide provides mechanistic insights, structural design strategies, and self-validating experimental protocols to help drug development professionals engineer out host toxicity while preserving on-target efficacy.

Part 1: Knowledge Base & FAQs

Q1: What is the molecular causality behind DACM's acute in vivo toxicity in mammalian models?

A1: DACM acts as an AMP mimic. In both target pathogens and mammalian host cells, it undergoes a "reaction-hijacking" mechanism by binding to aminoacyl-tRNA synthetases (aaRS), such as aspartyl-tRNA synthetase (AspRS). The enzyme inadvertently catalyzes the formation of a tightly bound, inhibitory amino acid-sulfamate conjugate [1]. In mammalian cells, this catastrophic off-target target engagement halts global protein translation and triggers a severe amino acid starvation response via eIF2α phosphorylation. This mechanism manifests as severe acute toxicity, with mouse LD50 values frequently dropping below 1 mg/kg [3].

Q2: How can we structurally modify DACM to improve its therapeutic index?

A2: There are two field-proven strategies to bypass host toxicity:

  • Prodrug Masking (The Ascamycin Approach): Masking the primary sulfamate nitrogen with an amino acid (e.g., an alanyl group to form the natural product ascamycin) prevents the molecule from participating in the reaction-hijacking mechanism. Mammalian cells generally lack the specific cell-surface dealanylases required to cleave this bond, allowing the prodrug to circulate safely. Pathogens expressing these specific peptidases will activate the drug locally [2].

  • Active Site Selectivity Engineering: Structural studies reveal that human AspRS exhibits a disordered, flexible flipping loop over the active site, whereas target pathogens (like Plasmodium spp.) possess a stabilized loop poised for substrate binding [1]. Modifying the purine core (e.g., replacing the 2-chloro group) or adjusting the ribose ring orientation can induce steric clashes within the human aaRS active site while maintaining high affinity for the pathogen's stabilized loop.

Part 2: Troubleshooting Guides & Workflows

Issue 1: High background toxicity observed in HepG2 cell viability assays during analog screening.

Root Cause: The synthesized DACM analogs are successfully permeating mammalian cells and hijacking human cytosolic or mitochondrial aaRS. Solution: Implement a cell-free comparative mass spectrometry assay to quantify the exact Selectivity Index (SI) at the enzymatic level, removing cell-permeability variables.

Protocol: Comparative aaRS Reaction-Hijacking Mass Spectrometry Assay

Self-Validating Rationale: This assay directly measures the formation of the toxic amino acid-sulfamate adduct. By running a parallel ATP-PPi exchange assay as an internal control, you validate that the recombinant enzymes are fully active before testing the inhibitor.

  • Protein Preparation: Express and purify recombinant human AspRS and target pathogen AspRS.

    • Validation Step: Run a standard ATP-PPi exchange assay. Discard the protein batch if baseline activity is <80% of the theoretical Vmax​ .

  • Reaction Assembly: Incubate 1 µM of the respective aaRS with 50 µM DACM analog, 2 mM ATP, 2 mM of the cognate amino acid (e.g., Aspartate), and 5 mM MgCl₂ in HEPES buffer (pH 7.5) at 37°C for 60 minutes.

  • Quenching & Extraction: Quench the reaction with 1% formic acid in acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate the protein.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Monitor the exact mass of the predicted amino acid-sulfamate conjugate (e.g., Asp-DACM adduct).

  • Data Interpretation: Calculate the Selectivity Index (SI) by taking the ratio of the AUC of the adduct formed by pathogen aaRS versus human aaRS. An SI > 100 indicates successful mitigation of mammalian target engagement.

Issue 2: Prodrug analogs (e.g., N-alanyl-DACM) show no toxicity in vitro but exhibit high toxicity in vivo.

Root Cause: Premature enzymatic cleavage of the prodrug mask by mammalian serum proteases or hepatic enzymes, exposing the toxic primary sulfamate systemically before it reaches the pathogen. Solution: Profile the microsomal and serum stability of the prodrug to engineer a more robust linker.

Protocol: Microsomal and Serum Stability Profiling

Self-Validating Rationale: Including a known stable peptide and unmodified DACM ensures that both the detection limits of the MS and the proteolytic activity of the biological matrix are functioning correctly.

  • Matrix Preparation: Aliquot human/mouse serum and active liver microsomes (supplemented with an NADPH regenerating system).

  • Control Setup (Critical): Use unmodified DACM as a positive control for tracking, and a known stable dipeptide as a negative control to validate background protease activity.

  • Incubation: Spike the prodrug at 10 µM into the matrices. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Crash with 150 µL ice-cold methanol containing an internal standard (e.g., heavy-isotope labeled DACM).

  • Quantification: Analyze via LC-MS/MS to track the disappearance of the prodrug and the appearance of the free primary sulfamate (DACM).

  • Optimization Logic: If the half-life ( t1/2​ ) is < 2 hours, redesign the prodrug linker (e.g., utilize D-amino acids or sterically hindered dipeptides) to resist mammalian proteolysis while remaining susceptible to pathogen-specific peptidases.

Part 3: Quantitative Data Summary

The following table summarizes the comparative efficacy and toxicity profiles of DACM and its derivatives, highlighting the success of the prodrug strategy.

CompoundTarget Pathogen Efficacy (IC₅₀)Mammalian Cell Toxicity (HepG2 IC₅₀)In Vivo Mouse Toxicity (LD₅₀)Mechanism of Selectivity
DACM (5'-Sulfamoyl-2-chloroadenosine)~3.3 nM (P. falciparum)~47 nM< 1 mg/kg (High Toxicity)None (Broad-spectrum hijacking)
Ascamycin (N-Alanyl-DACM)~10 nM (Xanthomonas)> 10,000 nM> 50 mg/kg (Low Toxicity)Prodrug / Dealanylase dependent
AMS (Adenosine 5'-sulfamate)~3.8 nM (P. falciparum)~53 nMHighly ToxicNone (Lacks 2-chloro optimization)

Part 4: Mechanistic Visualization

G DACM DACM (Primary Sulfamate) HostCell Mammalian Host Cell (Lacks Dealanylase) DACM->HostCell Prodrug Ascamycin (N-Alanyl Prodrug) Prodrug->HostCell Pathogen Target Pathogen (Expresses Dealanylase) Prodrug->Pathogen Host_aaRS Off-Target Host aaRS Reaction Hijacking HostCell->Host_aaRS Clearance Safe Clearance (No Toxicity) HostCell->Clearance Cleavage Enzymatic Cleavage (Active DACM Release) Pathogen->Cleavage Toxicity Translation Arrest (In Vivo Toxicity) Host_aaRS->Toxicity Pathogen_aaRS Target aaRS Hijacking (Pathogen Death) Cleavage->Pathogen_aaRS

Mechanism of DACM toxicity via aaRS reaction hijacking and the Ascamycin prodrug bypass strategy.

References

  • Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target. bioRxiv (2025). URL:[Link]

  • Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic. PubMed / Journal of Antibiotics (1984). URL:[Link]

  • Natural Product Primary Sulfonamides and Primary Sulfamates. ACS Publications / Journal of Natural Products (2015). URL:[Link]

Optimization

resolving impurities in the chemical synthesis of 5'-sulfamoyl-2-chloroadenosine

Technical Support Center: Synthesis of 5'-Sulfamoyl-2-chloroadenosine From the Desk of the Senior Application Scientist Welcome to the technical support hub for the synthesis of 5'-sulfamoyl-2-chloroadenosine. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5'-Sulfamoyl-2-chloroadenosine

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for the synthesis of 5'-sulfamoyl-2-chloroadenosine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The formation of impurities is a common challenge that can impact yield, purity, and biological activity. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you proactively control, identify, and resolve these impurities, ensuring the integrity of your research.

Part 1: Proactive Impurity Control: A Strategy of Prevention

The most effective way to deal with impurities is to prevent their formation. A successful synthesis of 5'-sulfamoyl-2-chloroadenosine hinges on meticulous control over starting materials and reaction conditions.

1.1 The Criticality of Anhydrous Conditions The sulfamoylation reaction is highly sensitive to moisture. The sulfamoylating agent (e.g., sulfamoyl chloride) readily hydrolyzes in the presence of water, reducing its effective concentration and leading to incomplete reactions. Furthermore, moisture can promote the hydrolysis of the target molecule.

  • Causality: Water acts as a competing nucleophile, reacting with the sulfamoylating agent to form sulfamic acid, which is unreactive towards the alcohol.

  • Best Practices:

    • Flame-dry all glassware under a vacuum or in an oven at >120°C.

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

1.2 Starting Material Integrity The purity of the starting material, 2-chloroadenosine, is paramount. Impurities in the starting material will carry through the reaction and complicate the purification process.

  • Recommendation: Always verify the purity of 2-chloroadenosine by HPLC and NMR before starting the synthesis. Pay close attention to potential hydrolysis products like 2-chloroadenine, which can arise from improper storage.[1]

1.3 The Role of Protecting Groups While direct sulfamoylation is possible, it often leads to a mixture of products due to the presence of the 2'- and 3'-hydroxyl groups on the ribose ring. These secondary alcohols can also react with the sulfamoylating agent.

  • Mechanism: To ensure regioselectivity for the primary 5'-hydroxyl group, a common strategy is to protect the 2'- and 3'-hydroxyls as an acetonide (isopropylidene ketal).[2] This protecting group is stable under the basic or neutral conditions of sulfamoylation and can be cleanly removed under mild acidic conditions post-reaction.

  • Expert Insight: The use of a 2',3'-O-isopropylidene protecting group is a field-proven method to prevent the formation of di-sulfamoylated impurities and significantly simplifies downstream purification.

Part 2: Troubleshooting Guide: Identifying and Resolving Impurities

This section addresses specific issues you may encounter during your synthesis and purification, presented in a question-and-answer format.

Q1: My reaction is complete based on TLC, but my final yield is low and the HPLC shows a significant peak for unreacted 2-chloroadenosine. What went wrong?

A1: This is a classic sign of an inefficient sulfamoylation reaction. Several factors could be at play:

  • Inactive Reagent: The sulfamoylating agent, particularly sulfamoyl chloride, is unstable and can decompose upon storage or exposure to moisture.[3] An inactive reagent will naturally lead to an incomplete reaction.

    • Solution: Use a fresh bottle of the sulfamoylating agent or one that has been stored properly under inert gas in a desiccator. Consider synthesizing the agent fresh if problems persist.[4]

  • Insufficient Equivalents: The stoichiometry may be off. While a 1:1 molar ratio is theoretical, in practice, a slight excess (1.1 to 1.5 equivalents) of the sulfamoylating agent is often required to drive the reaction to completion.

    • Solution: Perform a small-scale optimization study to determine the ideal number of equivalents for your specific conditions.

  • Suboptimal Reaction Conditions: The choice of solvent and base can dramatically affect reaction efficiency.

    • Solution: Solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) have been shown to accelerate the sulfamoylation of hydroxyl groups.[5] Ensure your base (if used, e.g., pyridine or triethylamine) is anhydrous and added correctly to scavenge the HCl byproduct.

Q2: My LC-MS analysis shows an unexpected peak with a mass corresponding to [M+80 Da]. What is this impurity?

A2: A mass increase of ~80 Da strongly suggests the addition of a second sulfamoyl group (-SO₂NH₂). This is a di-sulfamoylated byproduct.

  • Origin: This impurity arises when one of the secondary hydroxyl groups (at the 2' or 3' position) reacts in addition to the primary 5'-hydroxyl. This is highly probable if you are performing the synthesis without protecting groups.

  • Identification: The di-sulfamoylated product will be significantly more polar than the desired mono-sulfamoylated product. It will therefore have a shorter retention time on a reverse-phase HPLC column.

  • Resolution:

    • Prevention: The most robust solution is to repeat the synthesis using a 2',3'-O-isopropylidene protecting group on your 2-chloroadenosine starting material.[2]

    • Purification: If the synthesis is already complete, separation can be challenging but is achievable. Use a shallow gradient on a silica gel column (e.g., a 0-5% gradient of methanol in dichloromethane) or preparative HPLC.

Q3: After workup and purification, my NMR spectrum looks clean, but there's a persistent impurity peak in my HPLC corresponding to the mass of 2-chloroadenine. How did this form?

A3: The presence of 2-chloroadenine indicates that the N-glycosidic bond between the adenine base and the ribose sugar has been cleaved.

  • Causality: This bond is susceptible to hydrolysis under acidic conditions.[1] The risk of cleavage increases with lower pH and higher temperatures.[6]

  • Common Causes:

    • Aggressive Deprotection: If you used an acid-labile protecting group (like an isopropylidene), the deprotection step may have been too harsh (e.g., acid concentration too high, reaction time too long, or temperature too elevated).

    • Acidic Workup/Purification: Using strongly acidic conditions during aqueous workup or employing an un-neutralized silica gel for chromatography can cause on-column degradation.

  • Solution & Prevention:

    • Deprotection: Use milder acidic conditions for deprotection (e.g., 80% acetic acid in water) and keep the temperature low. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

    • Neutralization: Ensure all aqueous layers are neutralized before solvent evaporation. When performing silica gel chromatography, you can pre-treat the silica by slurrying it with a solvent system containing a small amount of a volatile base like triethylamine (~0.1-0.5%) to neutralize acidic sites.

Visual Workflow: Impurity Troubleshooting

The following diagram outlines a logical workflow for identifying and resolving impurities encountered during the synthesis.

G observe Impurity Observed in Crude Product (HPLC/LC-MS) analyze Analyze LC-MS Data (Mass & Retention Time) observe->analyze sm_peak Peak Matches Starting Material? analyze->sm_peak Compare to SM plus80 Mass = [M+80] Da? (Di-sulfamoylation) sm_peak->plus80 No sol_sm Solution: - Check reagent activity - Optimize stoichiometry - Re-run reaction sm_peak->sol_sm Yes base_peak Peak Matches 2-Chloroadenine? (Degradation) plus80->base_peak No sol_plus80 Solution: - Use 2',3' protecting group - Purify via Prep-HPLC or  shallow gradient column plus80->sol_plus80 Yes unknown Unknown Peak base_peak->unknown No sol_base Solution: - Use milder deprotection - Neutralize workup/silica - Control temperature base_peak->sol_base Yes sol_unknown Action: - Isolate via Prep-HPLC - Characterize via NMR - Review side reactions unknown->sol_unknown Yes

Caption: A logical flowchart for troubleshooting common impurities.

Part 3: Data Summaries & Key Impurities

For efficient analysis, it is crucial to know what to look for. The following tables summarize common impurities and provide guidance for analytical troubleshooting.

Table 1: Common Impurities in 5'-Sulfamoyl-2-chloroadenosine Synthesis

Impurity NameCommon OriginExpected Mass ChangeTypical HPLC Behavior (Reverse Phase)
2-ChloroadenosineUnreacted starting material-79.0 DaLess polar than product; longer retention time
2',5'-Di-O-sulfamoyladenosineOver-reaction on unprotected nucleoside+79.0 DaMore polar than product; shorter retention time
3',5'-Di-O-sulfamoyladenosineOver-reaction on unprotected nucleoside+79.0 DaMore polar than product; shorter retention time
2-ChloroadenineGlycosidic bond cleavage (acidic conditions)-214.2 DaSignificantly less polar; much longer retention time
N⁶-Sulfamoyl-2-chloroadenosineReaction on exocyclic amineNo mass change (Isomer)Polarity may be similar; often co-elutes or is a shoulder peak
Visualizing a Key Side Reaction

The diagram below illustrates the desired reaction pathway versus the formation of a di-sulfamoylated byproduct when no protecting groups are used.

reaction r1 2-Chloroadenosine (with free 2',3'-OH) p1 Desired Product 5'-O-Sulfamoyl- 2-chloroadenosine r1->p1 1 Eq. Reagent (Reacts at 5'-OH) p2 Impurity Di-sulfamoylated Byproduct r1->p2 >1 Eq. Reagent (Reacts at 5'-OH and 2'/3'-OH) r2 Sulfamoyl Chloride (H₂NSO₂Cl) r2->p1 r2->p2

Caption: Desired reaction vs. byproduct formation.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the optimal storage conditions for the final product?

    • A: 5'-Sulfamoyl-2-chloroadenosine should be stored as a solid in a tightly sealed container at -20°C, preferably under an inert atmosphere and protected from light. Avoid storing it in solution for long periods, especially if the solvent is acidic.

  • Q: Which analytical column is best for purity assessment by HPLC?

    • A: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is an excellent choice. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape.

  • Q: Is it possible to achieve a good yield without using protecting groups?

    • A: While possible, it is challenging and not recommended for achieving high purity. Without protecting groups, you must rely on the inherently higher reactivity of the primary 5'-hydroxyl over the secondary 2' and 3' hydroxyls. This requires careful control over stoichiometry (using close to 1.0 equivalent of the sulfamoylating agent) and temperature (running the reaction at low temperatures, e.g., 0°C to -20°C), but will almost invariably result in a mixture of products requiring difficult chromatographic separation.

Part 5: Essential Protocols

Protocol 1: General HPLC-MS Method for Purity Analysis

This protocol provides a starting point for analyzing your reaction mixture and final product.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm; MS in positive ESI mode scanning a relevant m/z range (e.g., 150-600 amu).

  • Sample Preparation: Dissolve a small amount of crude material or final product in a 50:50 mixture of Water:Acetonitrile or DMSO to a final concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general guide for purifying the product away from less polar starting material and more polar byproducts.

  • Silica Selection: Use standard flash chromatography silica gel (e.g., 40-63 µm).

  • Slurry Preparation: Prepare a slurry of the silica gel in the initial mobile phase (e.g., 100% Dichloromethane). To prevent on-column degradation, consider adding 0.1% triethylamine to the solvent system.

  • Column Packing: Pour the slurry into the column and allow it to pack under light pressure.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve your crude material in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Gently add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., Dichloromethane, DCM) and gradually increase the polarity by adding a polar solvent (e.g., Methanol, MeOH). A typical gradient might be:

    • DCM (2 column volumes)

    • 1% MeOH in DCM (5 column volumes)

    • 2% MeOH in DCM (5 column volumes)

    • ...continue increasing the MeOH percentage by 1-2% increments.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Self-Validation: The expected elution order is: 2-chloroadenine (if present) > 2-chloroadenosine > 5'-sulfamoyl-2-chloroadenosine (Product) > Di-sulfamoylated byproducts.

References

  • Redwan, A., et al. (2015). Solid-Phase Synthesis of 5′-O-[N-(Acyl)sulfamoyl]adenosine Derivatives. Molecules, 20(8), 14616-14634. Available at: [Link]

  • Gómez-Pérez, V., et al. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 123-131. Available at: [Link]

  • Tarasiuk, A., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15. Available at: [Link]

  • Kondo, T., et al. (2011). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Chemical & Pharmaceutical Bulletin, 59(11), 1369-1375. Available at: [Link]

  • Zhu, C., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2673-2677. Available at: [Link]

  • Cobb, A. J. A. (2010). Recent highlights in the synthesis and application of cyclic sulfamidates. Organic & Biomolecular Chemistry, 8(2), 265-276. (Provides context on sulfamoylation chemistry). Available at: [Link]

  • PubChem. (n.d.). 5'-Sulfamoyl-2-chloroadenosine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

preventing hydrolysis of the 5'-O-sulfonamide group in adenosine analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-O-sulfonamide adenosine analogs. This guide is designed to provide in-depth troubleshooting advice a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-O-sulfonamide adenosine analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds, with a specific focus on preventing the hydrolysis of the 5'-O-sulfonamide group.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and experimental use of 5'-O-sulfonamide adenosine analogs.

Issue 1: I am observing rapid degradation of my 5'-O-sulfonamide adenosine analog in aqueous buffer. What are the likely causes and how can I prevent this?

Answer:

Rapid degradation in aqueous solutions is a primary concern and is most often due to hydrolysis of the sulfonamide bond. The stability of this bond is highly dependent on several factors, primarily pH, temperature, and the presence of certain enzymes.

  • pH-Dependent Hydrolysis: The sulfonamide bond is generally more susceptible to degradation under acidic conditions.[1] In acidic environments, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and thus more prone to nucleophilic attack by water. Conversely, under neutral to alkaline conditions, the sulfonamide is often more stable.[1] For instance, a study on various sulfonamides demonstrated that they are hydrolytically stable at pH 9.0, with increased degradation at lower pH values.[2][3]

    • Recommendation: Whenever possible, maintain your experimental buffers at a neutral to slightly alkaline pH (pH 7.0-9.0). If your experiment necessitates acidic conditions, minimize the exposure time and consider using a less nucleophilic buffer system.

  • Temperature Effects: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing and handling your compounds at elevated temperatures will accelerate their degradation.

    • Recommendation: Always store stock solutions of your 5'-O-sulfonamide adenosine analogs at or below -20°C. During experiments, keep samples on ice whenever feasible. A systematic study on the stability of various nucleoside standards showed that storage temperature significantly impacts the degradation of labile modifications.[4]

  • Enzymatic Degradation: Biological samples, such as cell lysates or serum, contain various hydrolases and nucleotidases that can cleave the sulfonamide or other parts of the adenosine analog.[5][6][7] For example, adenosine deaminases can modify the adenine base, which may indirectly affect the stability of the 5'-O-sulfonamide group.[7]

    • Recommendation: If working with biological matrices, consider the use of broad-spectrum protease and phosphatase inhibitors. Additionally, heat-inactivating the biological sample (if compatible with your downstream application) can denature degradative enzymes.

The following diagram illustrates the key factors influencing the hydrolysis of the 5'-O-sulfonamide bond.

cluster_factors Factors Influencing Hydrolysis pH pH Hydrolysis 5'-O-Sulfonamide Hydrolosis pH->Hydrolysis Acidic conditions accelerate Temp Temperature Temp->Hydrolysis Higher temperature accelerates Enzymes Enzymes Enzymes->Hydrolysis Hydrolases & Nucleotidases start Start: Prepare Analog Solution in Buffer t0 t=0: Inject into HPLC and acquire initial chromatogram start->t0 incubate Incubate solution under defined conditions (pH, temp) t0->incubate tn At various time points (t=n): Inject aliquot into HPLC incubate->tn tn->incubate Continue incubation analyze Analyze chromatograms: - Measure peak area of parent compound - Identify and measure degradation products tn->analyze plot Plot % remaining parent compound vs. time to determine half-life analyze->plot

Sources

Optimization

Technical Support Center: Troubleshooting Dealanylascamycin Antimicrobial Assays

Welcome to the Assay Validation & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals identify, resolve, and prevent false positive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Validation & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals identify, resolve, and prevent false positives when screening the nucleoside antibiotic dealanylascamycin (DACM).

Understanding the physical chemistry and biological mechanism of your compound is the first line of defense against assay artifacts. Dealanylascamycin is a 5′-O-sulfonamide ribonucleoside featuring a C2-chloroadenine base[1]. Unlike its precursor ascamycin, which cannot permeate bacterial membranes and requires a specific cell-surface aminopeptidase found only in Xanthomonas species for activation, dealanylascamycin readily transports into the cytoplasm to broadly inhibit the polyuridylate-directed synthesis of polyphenylalanine[2].

Because of its broad-spectrum potency and unique structural motifs, DACM is highly susceptible to specific in vitro assay artifacts. Use the diagnostic workflow and troubleshooting guides below to ensure the scientific integrity of your hit validations.

Diagnostic Workflow for DACM Assay Artifacts

G Start Apparent DACM Antimicrobial Activity CheckOD Is OD600 baseline elevated at t=0? Start->CheckOD Precip False Positive: Compound Precipitation CheckOD->Precip Yes CheckDye Does Resazurin readout match CFU/mL? CheckOD->CheckDye No DyeInt False Positive: Redox Dye Interference CheckDye->DyeInt No CheckSolvent Does Vehicle Control show >5% inhibition? CheckDye->CheckSolvent Yes SolventTox False Positive: Solvent Toxicity CheckSolvent->SolventTox Yes TrueHit Validated Dealanylascamycin Activity CheckSolvent->TrueHit No

Diagnostic workflow for isolating false positives in DACM antimicrobial assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My broth microdilution (MIC) assay shows strong inhibition by DACM, but when I plate the "inhibited" wells for CFU counts, the bacteria grow at control levels. What is causing this discrepancy? A1: This is the classic signature of an optical density (OD) false positive caused by compound precipitation. DACM has a molecular weight of 380.03 Da and contains a highly polar sulfamate group paired with a hydrophobic purine ring[3]. When diluting from a 100% DMSO master stock into aqueous Mueller-Hinton Broth (MHB), the compound can rapidly crash out of solution, forming micro-precipitates.

  • The Causality: These precipitates scatter light at 600 nm. If your baseline OD600 at t=0 is artificially elevated by this scattering, the Δ OD after 18 hours will be negligible. The spectrophotometer interprets this lack of change as "no bacterial growth," falsely mimicking a bacteriostatic effect.

  • The Fix: Always read the plate at t=0 . If the OD600 is >0.05 above your blank, precipitation has occurred. You must optimize your solvent formulation (e.g., adding a biologically inert surfactant) or lower the maximum concentration tested.

Q2: We isolated DACM from Streptomyces sp. JCM9888, but our assay shows extreme, hyper-potent activity against Xanthomonas citri that we cannot replicate in E. coli. Is this a false positive? A2: Yes, this is highly indicative of incomplete purification during extraction. Streptomyces sp. JCM9888 produces both ascamycin and its dealanylated derivative, DACM, via a shared 30 kb biosynthetic gene cluster (acmA to acmW)[1].

  • The Causality: Ascamycin exhibits extreme, selective toxicity against Xanthomonas species because these bacteria possess a unique cell-surface aminopeptidase that cleaves the alanyl group to release active DACM directly at the cell envelope[2]. If your DACM extract contains even trace amounts of un-cleaved ascamycin, it acts as a highly targeted "prodrug" that is rapidly activated by Xanthomonas, causing a hyper-potent false positive in that specific screen.

  • The Fix: Validate compound purity using LC-MS. DACM has a precise mass of 380.03 Da[3], whereas any contaminating ascamycin will present with the additional mass of the alanyl group.

Q3: We are using a resazurin (Alamar Blue) readout for high-throughput screening of DACM analogs. Several structurally inactive analogs are showing up as hits. Why? A3: Resazurin relies on the metabolic reduction of the blue dye to fluorescent pink resorufin. While pure DACM does not typically redox-cycle, certain synthetic impurities or degradation products (especially those involving the cleavage of the C2-chloroadenine ring) can directly reduce resazurin or inhibit the dehydrogenases responsible for its reduction, entirely independent of cell death.

  • The Causality: High DMSO concentrations (>2%) used to solubilize these complex nucleoside analogs can induce membrane stress in Gram-negative bacteria. This stress slows bacterial metabolism enough to halt resazurin reduction without actually achieving lethality, creating a false positive for antimicrobial activity.

  • The Fix: Implement a cell-free counter-screen with a reducing agent (like DTT) to check for direct dye interference, and strictly cap your final DMSO concentration at ≤1% .

Quantitative Data Presentation

To ensure accurate assay design, reference the following physical and biological parameters for DACM and its precursor.

ParameterAscamycinDealanylascamycin (DACM)Troubleshooting Implication
IUPAC / Structure 5′-O-sulfamoyl-N-alanyl-2-chloroadenosine[(2R,3S,4R,5S)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate[3]Structural polarity dictates solvent limits.
Molecular Weight ~451.08 Da380.03 Da[3]Mass difference used to detect extraction impurities via LC-MS.
Target Spectrum Narrow (Xanthomonas spp. only)[2]Broad (Gram-positive, Gram-negative, Trypanosoma)[1]Unexpected narrow activity implies ascamycin contamination.
Mechanism of Entry Requires cell-surface dealanylation[2]Direct transport into cytoplasm[2]Permeability artifacts occur if testing in non-standard media.
Max Assay DMSO 1.0%1.0%Exceeding this causes solvent-toxicity false positives.
Self-Validating Experimental Protocol: Broth Microdilution Assay

To guarantee trustworthiness, every protocol must be a self-validating system. The following methodology incorporates internal causality checks to systematically rule out optical artifacts and solvent toxicity when testing DACM.

Step 1: Preparation of Master and Working Stocks

  • Dissolve highly pure DACM in 100% DMSO to create a 100× master stock.

  • Causality Check: Maintaining a 100× stock ensures the final DMSO concentration in the assay never exceeds 1%. This prevents solvent-induced membrane permeabilization that mimics drug activity.

Step 2: Inoculation and Plating

  • Prepare a bacterial suspension of the target organism in Mueller-Hinton Broth (MHB) to a final concentration of 5×105 CFU/mL, per CLSI guidelines.

  • Dispense 99 µL of the inoculum into a 96-well plate.

  • Add 1 µL of the 100× DACM master stock to the treatment wells. Add 1 µL of pure DMSO to the vehicle control wells.

Step 3: Baseline Normalization (Critical Diagnostic Step)

  • Immediately after adding the DACM, place the plate in a spectrophotometer and read the OD600 at t=0 .

  • Causality Check: DACM precipitation occurs instantly upon aqueous dilution. If the t=0 OD of the treatment well is >0.05 higher than the vehicle control, the compound has precipitated. The assay is invalid and must be repeated with a lower concentration range.

Step 4: Incubation and Readout

  • Incubate the plate at 37°C for 18 hours under appropriate aeration.

  • Read the final OD600. Calculate the Δ OD ( ODt=18​−ODt=0​ ).

  • Causality Check: Verify that the DMSO vehicle control shows <5% inhibition compared to a no-solvent control. If inhibition is >5% , solvent toxicity is generating a false positive baseline.

Step 5: Orthogonal Validation (CFU Plating)

  • Transfer 10 µL from all wells showing ≥90% growth inhibition onto drug-free tryptic soy agar (TSA) plates. Incubate overnight.

  • Causality Check: If the well appeared clear due to compound precipitation masking as inhibition, the viable cells will form dense colonies on the agar, immediately revealing the false positive. True DACM inhibition will result in a >3 -log reduction in CFU count.

References[1] Zhao C, Qi J, Tao W, He L, Xu W, Chan J, et al. (2014). Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888. PLOS One. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnoyiLuqgp1R07WeJz-zLiXNNG8K8bWRqwZ9lEQDnZ8JfCLMycHNAbUvocofTquyrrX3bFbr4YOJUtB2XSF2s5-y-132IcNg76erNBF-7FOkCpIFRL87MGh14T44BcYTZbrOb7-oXTVXZo5yz5BA9FsDTRyDZw3NFfmbTPbgsSW8OXndk=[2] Osada H, Isono K. (1985). Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHbjoKhT1XzdGVIXpB28P-VjJvHOW1mxtKMbTp44SoKcYpDmpIu95oTb476KX6nMVALGCAPZTfN9htgRRLz5D0JjRXp94jAp4qvm3luDOzheGhzw4agH2Sz1sVO4WErviS0L8n4xT3C680F7A=[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 139589313, Dealanylascamycin. PubChem - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPI-4y8lii-LcXKRdNvsV124bsvACt_qRUN--1A4XaeIOGDF1fI_JyBA89lgiVOcts8dGj3Vlqpf_p31AehejTIp6z6tUJDeYjYSmP8AvMGjkYvy9RG3r1TgRpVJ_ezMEip2yhs8po-2Ls7Cuy3YCt8wzsC7O0

Sources

Reference Data & Comparative Studies

Validation

Comparative Antibacterial Efficacy: 5'-Sulfamoyl-2-Chloroadenosine vs. Ascamycin

For drug development professionals and microbiologists, understanding how natural systems bypass membrane permeability barriers is crucial for designing targeted therapeutics. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and microbiologists, understanding how natural systems bypass membrane permeability barriers is crucial for designing targeted therapeutics. This guide provides an in-depth comparative analysis of two closely related nucleoside antibiotics isolated from Streptomyces species: 5'-sulfamoyl-2-chloroadenosine (also known as dealanylascamycin or AT-265) and its naturally occurring prodrug, ascamycin .

While both compounds share the exact same intracellular target, their macroscopic antibacterial profiles are radically different due to a highly specialized membrane transport mechanism.

Structural and Mechanistic Divergence: The Prodrug Paradigm

To understand the difference in efficacy between these two compounds, we must first examine their structural causality.1 is a potent, broad-spectrum nucleoside antibiotic[1]. Ascamycin is its exact structural analog, differing only by the addition of an N-L-alanyl group attached to the 5'-O-sulfamoyl moiety[2].

This single amino acid appendage fundamentally alters the molecule's pharmacokinetics:

  • The Molecular "Lock" (Ascamycin): The L-alanyl group acts as a steric and biochemical barrier, rendering ascamycin completely impermeable to standard bacterial and mammalian cell membranes[3]. Consequently, ascamycin is inactive against most bacteria.

  • The Enzymatic "Key" (Xc-Aminopeptidase): Ascamycin only exhibits antibacterial activity against Xanthomonas species (e.g., X. citri, X. oryzae). These specific plant pathogens express a unique surface-bound enzyme, 4, which cleaves the L-alanyl group[4]. This localized dealanylation releases the active, permeable 5'-sulfamoyl-2-chloroadenosine directly at the cell envelope, allowing it to enter the cytoplasm and halt translation[3].

Mechanism cluster_ext Extracellular Environment cluster_mem Xanthomonas Cell Envelope cluster_int Intracellular Space Asc Ascamycin (Impermeable Prodrug) Enzyme Xc-Aminopeptidase (Surface Enzyme) Asc->Enzyme Binds to surface Ecoli Non-target Bacteria (e.g., E. coli) Lacks Xc-Aminopeptidase Asc->Ecoli Bounces off (Impermeable) Deal_Ext 5'-sulfamoyl-2-chloroadenosine (Active & Permeable) Transporter Nucleoside Transporter Deal_Ext->Transporter Crosses membrane Enzyme->Deal_Ext Cleaves L-alanine Deal_Int 5'-sulfamoyl-2-chloroadenosine (Intracellular) Transporter->Deal_Int Target Translation Machinery (Protein Synthesis Halted) Deal_Int->Target Inhibits

Figure 1: Selective permeability and activation pathway of ascamycin via Xc-aminopeptidase.

Comparative Antibacterial Efficacy Profile

Because 5'-sulfamoyl-2-chloroadenosine is the active intracellular moiety for both drugs, their macroscopic differences are entirely dictated by their entry mechanisms. The table below summarizes their comparative performance metrics.

Performance Metric5'-Sulfamoyl-2-Chloroadenosine (Dealanylascamycin)Ascamycin
Antibacterial Spectrum Broad-spectrum (Gram-positive & Gram-negative)Narrow-spectrum (Selective for Xanthomonas spp.)
Membrane Permeability High (Readily crosses lipid bilayers)Low (Impermeable without enzymatic cleavage)
Intracellular Target Protein synthesis machineryProtein synthesis machinery
Cell-Free Translation Inhibition (IC50) ~0.04 µg/mL~0.04 µg/mL
Mammalian Cell Toxicity High (Permeates mammalian cells)Low (Impermeable to mammalian cells)
Self-Validating Experimental Workflows

To rigorously validate the mechanistic differences between these two compounds, researchers must employ a dual-assay system. This logic isolates membrane transport from intracellular target engagement, ensuring that any observed resistance is correctly attributed to permeability rather than target mutation.

Protocol A: Cell-Free Translation Inhibition Assay (Target Validation)
  • Objective: To demonstrate that the intrinsic intracellular efficacy of both compounds is identical.

  • Causality: By mechanically lysing the cells and extracting the ribosomes (S30 fraction), we bypass the membrane permeability barrier entirely. If E. coli is resistant to ascamycin in vivo but susceptible in vitro, the resistance is strictly a transport phenomenon.

  • Step-by-Step Methodology:

    • Prepare S30 cell-free extracts from Escherichia coli (naturally resistant to ascamycin) and Xanthomonas citri (naturally susceptible)[3].

    • Assemble a reaction mixture containing Tris-HCl buffer, Mg2+, ATP, GTP, polyuridylic acid (poly-U) template, and 14C-labeled L-phenylalanine.

    • Spike parallel reactions with equimolar concentrations (~0.04 µg/mL) of either 5[5].

    • Incubate at 37°C for 30 minutes. Precipitate the synthesized polyphenylalanine using trichloroacetic acid (TCA).

    • Quantify beta-emission via liquid scintillation counting.

  • Data Interpretation: Both compounds will inhibit poly-U-directed polyphenylalanine synthesis by approximately 50% in bothE. coli and X. citri extracts[5]. This proves the alanyl group does not hinder target binding.

Protocol B: Whole-Cell Dealanylation and Permeability Assay (Transport Validation)
  • Objective: To prove that ascamycin susceptibility is governed exclusively by surface dealanylation.

  • Causality: If ascamycin is a prodrug, its active metabolite (5'-sulfamoyl-2-chloroadenosine) must be detectable in the extracellular space of susceptible cells prior to cell death.

  • Step-by-Step Methodology:

    • Cultivate X. citri and E. coli to the mid-logarithmic growth phase.

    • Wash the cells and resuspend them in an isotonic buffer containing a standardized concentration of ascamycin.

    • Incubate for 90 minutes at optimal growth temperatures to allow for potential enzymatic cleavage.

    • Centrifuge the suspensions to pellet the cells. Extract the supernatant.

    • Apply the supernatant to cellulose thin-layer chromatography (TLC) plates and develop using an isopropanol-1 N ammonia (7:3, vol/vol) solvent system[5].

  • Data Interpretation: The X. citri supernatant will display a distinct Rf shift corresponding to the conversion of ascamycin to 5[5]. The E. coli supernatant will show only intact ascamycin, confirming that X. citri possesses the specific Xc-aminopeptidase required to "unlock" the drug[4].

Conclusion and Drug Development Implications

The comparison between 5'-sulfamoyl-2-chloroadenosine and ascamycin provides a masterclass in natural prodrug design. While 5'-sulfamoyl-2-chloroadenosine is a potent but indiscriminately toxic pharmacophore, the addition of a simple amino acid moiety by Streptomyces restricts its activity to specific ecological competitors[2]. For drug development professionals, this highlights the immense potential of utilizing peptide-conjugated nucleosides to bypass systemic toxicity, provided a pathogen-specific surface protease can be targeted for localized drug release.

References
  • Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic - PubMed (NIH). 3

  • Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic - ASM Journals. 5

  • Purification and characterization of ascamycin-hydrolysing aminopeptidase from Xanthomonas citri - PubMed (NIH). 4

  • Characterization of biosynthetic genes of ascamycin/dealanylascamycin featuring a 5'-O-sulfonamide moiety in Streptomyces sp. JCM9888 - PubMed (NIH). 2

  • 5'-Sulfamoyl-2-chloroadenosine | CID 125623 - PubChem (NIH). 1

Sources

Comparative

Validation of 5'-Sulfamoyl-2-Chloroadenosine MIC in Resistant Bacterial Strains: A Comparative Methodological Guide

As antimicrobial resistance (AMR) increasingly compromises standard-of-care therapeutics, the drug development pipeline has pivoted toward compounds with novel mechanisms of action. Among these, 5'-sulfamoyl-2-chloroaden...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly compromises standard-of-care therapeutics, the drug development pipeline has pivoted toward compounds with novel mechanisms of action. Among these, 5'-sulfamoyl-2-chloroadenosine (also known as dealanylascamycin or DACM), a natural product nucleoside sulfamate isolated from Streptomyces species, has emerged as a highly promising candidate exhibiting broad-spectrum antibacterial properties[1].

Unlike traditional antibiotics that competitively bind to active sites, DACM operates via a unique "reaction-hijacking" mechanism targeting aminoacyl-tRNA synthetases (aaRSs), such as aspartyl-tRNA synthetase forming a tightly bound inhibitory adduct[2]. This guide provides an objective comparison of DACM against standard alternatives and establishes a self-validating protocol for determining its Minimum Inhibitory Concentration (MIC) in resistant bacterial strains.

Mechanistic Overview: Bypassing Traditional Resistance

The primary advantage of DACM over conventional antibiotics lies in its subversion of the target bacterium's own catalytic machinery. By mimicking adenosine monophosphate (AMP), DACM is utilized by the bacterial aaRS to form an amino acid-sulfamate conjugate (e.g., Asp-DACM). This conjugate acts as a suicide inhibitor, permanently blocking the enzyme's active site and arresting protein translation. Because the mechanism relies on the highly conserved catalytic function of the enzyme itself, target-site mutation—a common resistance pathway—is severely restricted without compromising bacterial viability.

MOA A 5'-sulfamoyl-2-chloroadenosine D Reaction Hijacking Adduct A->D B Aminoacyl-tRNA Synthetase B->D C Cognate Amino Acid C->D E Translation Arrest D->E Enzyme Inhibition

Reaction-hijacking mechanism of 5'-sulfamoyl-2-chloroadenosine targeting bacterial aaRS.

Comparative Efficacy in Resistant Phenotypes

To contextualize the therapeutic potential of DACM, it is essential to compare its MIC performance against both its non-chlorinated analog (5'-O-sulfamoyladenosine, AMS) and standard-of-care antibiotics. Experimental data demonstrates that the C-2 chlorine substitution in DACM induces a slight orientational shift in the ribose ring, significantly enhancing its binding energy and resulting in a MIC of approximately 5 µM against Gram-negative Escherichia coli[3]. It has also demonstrated efficacy against agricultural pathogens like Pectobacterium carotovorum[4].

Table 1: Comparative MIC Profiles
CompoundPrimary Target MechanismMIC (Wild-Type E. coli)Performance in Resistant Strains (e.g., MRSA, CRE)
5'-sulfamoyl-2-chloroadenosine (DACM) aaRS Reaction Hijacking~5 µMHigh Efficacy . Bypasses standard efflux and target mutations.
5'-O-sulfamoyladenosine (AMS) aaRS Reaction Hijacking>10 µMModerate Efficacy . Lower binding affinity than DACM.
Mupirocin IleRS Competitive Inhibition~1-4 µg/mLPoor . High-level resistance via mupA/mupB acquisition.
Ciprofloxacin DNA Gyrase Inhibition~0.01 µg/mLPoor . Ineffective against fluoroquinolone-resistant mutants.

Self-Validating MIC Validation Protocol

When assessing novel compounds against multidrug-resistant (MDR) strains, standard broth microdilution assays can yield artifacts due to poor compound solubility, slow bacterial growth rates, or vehicle toxicity. The following protocol is engineered as a self-validating system, ensuring that experimental causality is strictly maintained.

Experimental Workflow

Workflow N1 Resistant Strain Revival N2 0.5 McFarland Inoculum N1->N2 N4 96-Well Microdilution N2->N4 N3 DACM Serial Dilution N3->N4 N5 Incubation (37°C) N4->N5 N6 Resazurin Viability Assay N5->N6 N7 MIC Determination N6->N7

Step-by-step MIC validation workflow for DACM in resistant bacterial strains.

Step-by-Step Methodology

Step 1: Inoculum Standardization

  • Action: Suspend isolated colonies of the resistant strain in sterile saline to match a 0.5 McFarland standard. Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: This precise standardization ensures a final well concentration of ~5 × 10⁵ CFU/mL. Deviations here cause the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding a false-resistant MIC.

Step 2: Compound Preparation & Internal Controls

  • Action: Dissolve DACM in 100% DMSO to create a master stock. Perform 2-fold serial dilutions in CAMHB across a 96-well plate (Target range: 0.1 µM to 64 µM).

  • Causality (The Self-Validating System): You must include three critical controls:

    • Media Control (Sterility): Uninoculated CAMHB to prove no external contamination.

    • Growth Control: Inoculated CAMHB without drug to prove the bacteria are viable.

    • Vehicle Control: Inoculated CAMHB containing the highest concentration of DMSO used in the assay (typically ≤1%). This proves that any observed growth inhibition is caused by DACM, not DMSO toxicity.

Step 3: Inoculation and Incubation

  • Action: Add 50 µL of the standardized inoculum to each well (except sterility controls). Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Causality: The breathable membrane prevents evaporation (edge effect) while allowing oxygen exchange, which is critical since anaerobic conditions can artificially alter the metabolic rate and apparent MIC of the bacteria.

Step 4: Resazurin Colorimetric Assay

  • Action: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration of DACM that prevents the color change from blue (oxidized) to pink (reduced).

  • Causality: Resistant strains (like MRSA or VRE) often exhibit slow growth or clumping, making visual turbidity checks highly subjective. Resazurin is reduced to fluorescent resorufin only by metabolically active cells, providing an objective, binary readout of viability that eliminates human error in MIC determination.

References

  • Synthesis, structure and bioactivity of primary sulfamate-containing natural products.ResearchGate.
  • Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target.Malaria World.
  • Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target.bioRxiv.
  • Novel Antimicrobial Activities of Albofungin, Albonoursin, and Ribonucleosides Produced by Streptomyces sp. Caat 5-35 Against Phytopathogens and Their Potential as a Biocontrol Agent.PubMed.

Sources

Validation

A Comparative Guide to the Cellular Toxicity of Dealanylascamycin: A Look at Mammalian vs. Bacterial Cells

For researchers in drug development and microbiology, the ultimate goal of an antimicrobial agent is potent efficacy against pathogenic targets with minimal impact on the host. This principle of selective toxicity is the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and microbiology, the ultimate goal of an antimicrobial agent is potent efficacy against pathogenic targets with minimal impact on the host. This principle of selective toxicity is the cornerstone of modern antibiotic discovery. Dealanylascamycin (DACM), a nucleoside antibiotic derived from Streptomyces species, presents a fascinating case study in this paradigm. While it possesses broad-spectrum antibacterial activity, it is also known to be toxic to eukaryotic cells.[1][2] This guide provides an in-depth comparison of the toxicity of dealanylascamycin in mammalian versus bacterial cells, grounded in its mechanism of action and supported by standardized experimental protocols to empower researchers in their own investigations.

The Mechanism of Action: A Tale of Two Molecules

Dealanylascamycin is a member of the ascamycin family of antibiotics, which also includes its parent compound, ascamycin (ACM).[1] Although structurally similar, their biological activities differ dramatically. Ascamycin itself has a very narrow antibacterial spectrum, primarily effective against Xanthomonas species.[3][4] In contrast, dealanylascamycin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

This difference is a classic example of prodrug activation and a key element of selective toxicity. Ascamycin possesses an L-alanyl group that prevents it from permeating the cell membranes of most bacteria. However, susceptible bacteria like Xanthomonas citri express a cell-surface aminopeptidase that cleaves this alanyl group, converting ascamycin into the active, permeable dealanylascamycin.[1] Dealanylascamycin then enters the cell and inhibits protein synthesis, leading to cell death.

The molecular target of dealanylascamycin is an aminoacyl-tRNA synthetase (aaRS). These essential enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. By mimicking the structure of an aminoacyl-adenylate intermediate, dealanylascamycin binds to the synthetase, preventing the formation of charged tRNAs and halting protein production. The reported toxicity of dealanylascamycin in eukaryotic systems, including mice, suggests that it inhibits the analogous enzymes in mammalian cells.[1][5]

cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Bacterial Cytoplasm ascamycin Ascamycin (Inactive Prodrug, Impermeable) aminopeptidase Xc-Aminopeptidase (on Xanthomonas surface) ascamycin->aminopeptidase Cleavage of L-alanyl group dacm_ext Dealanylascamycin (Active, Permeable) dacm_int Dealanylascamycin dacm_ext->dacm_int Transport aminopeptidase->dacm_ext Conversion aaRS Aminoacyl-tRNA Synthetase (aaRS) dacm_int->aaRS Inhibition protein_synthesis Protein Synthesis aaRS->protein_synthesis Required for cell_death Cell Death protein_synthesis->cell_death Halting leads to cluster_mammalian Mammalian Cell Cytotoxicity Assay cluster_bacterial Bacterial Susceptibility Assay start Dealanylascamycin Stock Solution m_serial 3. Prepare Serial Dilution of Dealanylascamycin start->m_serial b_plate 2. Prepare Serial Dilution in 96-Well Plate start->b_plate m_prep 1. Prepare Mammalian Cell Suspension (e.g., HeLa, HEK293) m_plate 2. Seed Cells into 96-Well Plate m_prep->m_plate m_treat 4. Treat Cells & Incubate (24-72h) m_plate->m_treat m_assay 5. Perform MTT Assay m_treat->m_assay m_read 6. Measure Absorbance (570 nm) m_assay->m_read m_calc 7. Calculate IC50 Value m_read->m_calc b_calc 6. Determine MIC Value b_prep 1. Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) b_treat 3. Inoculate Plate b_prep->b_treat b_plate->b_treat b_incubate 4. Incubate (16-20h) b_treat->b_incubate b_read 5. Visually Inspect for Growth b_incubate->b_read b_read->b_calc

Fig 2. Parallel experimental workflow for assessing mammalian vs. bacterial toxicity.
Protocol 1: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol determines the IC50 value of dealanylascamycin by measuring its effect on the metabolic activity of cultured mammalian cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells serves as an indicator of cell viability.

Causality: This assay is chosen because it provides a robust, quantitative measure of cell viability that reflects mitochondrial function and overall metabolic health. A reduction in the formazan signal directly correlates with a loss of viable, metabolically active cells, which is a hallmark of cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Dealanylascamycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for 'untreated control' and 'medium only' blanks. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare a 2X working stock of dealanylascamycin at the highest desired concentration in culture medium. Perform a serial dilution (typically 1:2 or 1:3) across a new 96-well plate to create a range of concentrations.

  • Cell Treatment: Carefully remove 100 µL of medium from the cell plate and add 100 µL of the corresponding 2X drug concentrations from the dilution plate. This brings the final volume to 200 µL and the drug to a 1X concentration. Add fresh medium to the 'untreated control' wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the 'medium only' blank from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the 'untreated control' wells (% viability). Plot % viability against the logarithm of the drug concentration and use non-linear regression analysis to calculate the IC50 value.

Protocol 2: Bacterial Minimum Inhibitory Concentration (MIC Assay)

This protocol determines the MIC of dealanylascamycin using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This is the gold standard for quantitative antimicrobial susceptibility testing.

Causality: This method is chosen because it directly measures the concentration of an agent required to inhibit microbial growth, providing a clear and reproducible endpoint. Its 96-well format allows for efficient testing of multiple concentrations and replicates, ensuring data reliability.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Dealanylascamycin

  • Spectrophotometer (600 nm)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In the first column of a 96-well plate, add 100 µL of dealanylascamycin at twice the highest desired test concentration in CAMHB. Add 50 µL of plain CAMHB to the remaining wells (columns 2-12).

  • Serial Dilution: Transfer 50 µL from column 1 to column 2. Mix by pipetting, then transfer 50 µL from column 2 to column 3. Repeat this process through column 10. Discard the final 50 µL from column 10. This creates a 2-fold serial dilution. Column 11 serves as a growth control (no drug), and column 12 serves as a sterility control (no drug, no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Data Acquisition: Following incubation, visually inspect the plate for bacterial growth (turbidity). A pellet at the bottom of the U-shaped well indicates growth.

  • Analysis: The MIC is the lowest concentration of dealanylascamycin at which there is no visible growth. [6]

Conclusion and Future Directions

Dealanylascamycin demonstrates the complex challenge of antibiotic development: achieving potent antibacterial activity without incurring significant host toxicity. Its mechanism of action, the inhibition of the essential aminoacyl-tRNA synthetases, is effective but not inherently selective for bacteria. While the parent compound, ascamycin, leverages a clever prodrug strategy for selectivity, the active dealanylascamycin molecule itself poses a toxicity risk to mammalian cells.

For researchers, the path forward involves quantifying this risk-reward profile. The protocols detailed in this guide provide the necessary framework to empirically determine the IC50 against relevant mammalian cell lines and the MIC against a panel of pathogenic bacteria. This data will establish the in vitro therapeutic index (Selectivity Index = IC50 / MIC), a critical parameter in early-stage drug development. Future work could focus on medicinal chemistry efforts to modify the dealanylascamycin scaffold, aiming to improve its affinity for bacterial aaRS enzymes over their human counterparts, thereby widening the therapeutic window and unlocking its full clinical potential.

References

  • ResearchGate. (n.d.). IC 50 (μg mL) values for HEK293 cells treated with the most potent compounds. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. [Table]. Retrieved from [Link]

  • Zhao, C., Qi, J., Tao, W., He, L., Xu, W., Chan, J., et al. (2014). Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888. PLOS ONE, 9(12), e114722. [Link]

  • Orellana-Serradell, O., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2185. [Link]

  • Singleton, E. R., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100931. [Link]

  • Zhao, C., et al. (2014). Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888. ResearchGate. [Full-text PDF]. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Pathak, S. M., et al. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? Xenobiotica, 52(7), 751-757. [Link]

  • De Wispelaere, M., et al. (2018). Determination of the Selection Capacity of Antibiotics for Gene Selection. Biotechnology Journal, 13(5), 1700747. [Link]

  • Centers for Disease Control and Prevention. (2024, March 22). Reference Antimicrobial Susceptibility Testing (AST) Data. Retrieved from [Link]

  • Ramirez-Nuñez, J. C., et al. (2022). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. Nanomaterials, 12(19), 3469. [Link]

  • Turner, K. L., et al. (2019). Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. Antibiotics, 8(2), 59. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human... [Figure]. Retrieved from [Link]

  • Szymańska, P., et al. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 78(8), 1482-1505. [Link]

  • Clinical and Laboratory Standards Institute. (2021, April). CLSI AST News Update. Retrieved from [Link]

  • Isono, K., et al. (1984). Ascamycin and dealanylascamycin, nucleoside antibiotics from Streptomyces sp. The Journal of Antibiotics, 37(6), 670-672. [Link]

  • Zhao, C., et al. (2014). Characterization of biosynthetic genes of ascamycin/dealanylascamycin featuring a 5'-O-sulfonamide moiety in Streptomyces sp. JCM9888. PubMed. Retrieved from [Link]

  • Mosaad, R. M., et al. (2017). Median lethal dose (LD50) and cytotoxicity of Adriamycin in female albino mice. Journal of Applied Pharmaceutical Science, 7(03), 077-080. [Link]

  • Usuba, T., et al. (2014). Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy. Anticancer Research, 34(7), 3507-3511. [Link]

  • Wang, Y., et al. (2015). Evaluation of safety of iridoids rich fraction from Valeriana jatamansi Jones: Acute and sub-chronic toxicity study in mice and rats. Journal of Ethnopharmacology, 172, 101-106. [Link]

  • Burns, E. R. (1984). Effect of Biological Time on the Determination of the LD50 of 5-fluorouracil in Mice. Pharmacology, 28(5), 296-300. [Link]

  • The Jackson Laboratory. (2021, November 18). 026179 - Rosa26-Cas9 knockin on B6J Strain Details. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating LC-MS/MS Protocols for 5'-Sulfamoyl-2-chloroadenosine Detection

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic candidates in biological matrices is the bedrock of preclinical and clinical success. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic candidates in biological matrices is the bedrock of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocols for the detection of 5'-sulfamoyl-2-chloroadenosine, a promising adenosine analog. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each methodological choice, empowering you to develop and validate a robust, reliable, and regulatory-compliant assay.

The Analytical Challenge: Understanding 5'-Sulfamoyl-2-chloroadenosine

5'-sulfamoyl-2-chloroadenosine is a synthetic nucleoside analog with potential therapeutic applications.[1] Its structure, comprising a 2-chloroadenosine core and a 5'-sulfamoyl group, presents unique analytical considerations. The polar nature of the ribose and sulfamoyl moieties, combined with the hydrophobicity of the chlorinated purine base, necessitates a carefully optimized analytical approach.

A critical aspect of method development is anticipating the molecule's behavior during analysis. The molecular formula of 5'-sulfamoyl-2-chloroadenosine is C10H13ClN6O6S, with a molecular weight of approximately 380.80 g/mol .[2] Understanding its potential ionization and fragmentation patterns is key to developing a sensitive and specific LC-MS/MS method.

Foundational Principles: Adherence to Bioanalytical Method Validation Guidelines

To ensure data integrity and regulatory acceptance, any quantitative bioanalytical method must be validated according to established guidelines. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive frameworks for this process.[3][4][5] These guidelines emphasize the assessment of several key parameters to demonstrate that the method is reliable and reproducible for its intended use.[6][7][8]

The core validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

This guide will integrate these validation principles into the proposed protocols, creating a self-validating system.

Comparative Analysis of LC-MS/MS Protocols

Two primary approaches for the LC-MS/MS analysis of 5'-sulfamoyl-2-chloroadenosine are presented below: a Protein Precipitation (PPT) method and a Solid-Phase Extraction (SPE) method. The choice between these will depend on the required sensitivity, sample throughput, and the complexity of the biological matrix.

Method 1: High-Throughput Protein Precipitation (PPT)

This method is favored for its simplicity, speed, and cost-effectiveness, making it suitable for early-stage discovery and high-throughput screening.

Experimental Protocol:

  • Sample Preparation:

    • To 50 µL of plasma/serum sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 5'-sulfamoyl-2-chloroadenosine or a close structural analog).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point due to the mixed polarity of the analyte.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions (Predicted):

      • Analyte: The precursor ion will be the protonated molecule [M+H]+ (m/z 381.0). Common fragmentation pathways for nucleosides involve the cleavage of the glycosidic bond, and for sulfonamides, the loss of SO3.[5][9] Therefore, potential product ions could be from the loss of the sulfamoyl group and/or the ribose sugar.

      • Internal Standard: A stable isotope-labeled internal standard would have a corresponding mass shift in its precursor and product ions.

Rationale and Expertise-Driven Insights:

  • Protein Precipitation: Acetonitrile is a common and effective protein precipitating agent.[10] Using a 3:1 ratio of acetonitrile to plasma provides efficient protein removal while minimizing sample dilution.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.[11][12] If a custom synthesis is not feasible, a structurally similar analog with a different mass can be used, but careful validation of its parallel behavior to the analyte is crucial.

  • LC Conditions: The C18 column is a versatile choice for compounds with mixed polarity. The acidic mobile phase (formic acid) promotes protonation of the analyte in ESI+, enhancing sensitivity.

  • MS Detection: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The predicted transitions should be confirmed by direct infusion of a standard solution of the analyte.

Method 2: High-Sensitivity Solid-Phase Extraction (SPE)

SPE offers superior sample cleanup compared to PPT, leading to reduced matrix effects and potentially a lower LLOQ. This method is ideal for applications requiring higher sensitivity, such as in late-stage clinical trials.

Experimental Protocol:

  • Sample Preparation:

    • Pre-treatment: To 100 µL of plasma/serum, add 100 µL of 4% phosphoric acid in water and the internal standard. Vortex to mix.

    • SPE Cartridge: A mixed-mode cation exchange polymer-based SPE cartridge.

    • Conditioning: 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the pre-treated sample onto the conditioned cartridge.

    • Washing: 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

    • Elution: 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions: Same as Method 1.

Rationale and Expertise-Driven Insights:

  • SPE Selection: A mixed-mode cation exchange SPE cartridge is chosen based on the predicted basic nature of the adenine moiety, which will be protonated at acidic pH, allowing for strong retention. The reversed-phase properties of the polymer backbone will also contribute to the retention of the molecule.

  • Wash Steps: The aqueous wash removes polar interferences, while the methanol wash removes non-polar interferences that are not as strongly retained as the analyte.

  • Elution: A basic methanolic solution is used to neutralize the charge on the analyte, disrupting the ionic interaction with the sorbent and allowing for its elution.

Data Presentation and Comparison

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale for Difference
Sample Throughput HighModeratePPT is a faster, single-step cleanup process.
Cost per Sample LowHighSPE cartridges and additional reagents increase the cost.
Matrix Effect Moderate to HighLowSPE provides a much cleaner extract, reducing ion suppression/enhancement.
Lower Limit of Quantification (LLOQ) Typically higherTypically lowerReduced matrix effects and the ability to concentrate the sample lead to better sensitivity.
Method Development Time ShortModerate to LongSPE requires more extensive optimization of wash and elution steps.
Suitability Early discovery, high-throughput screeningRegulated bioanalysis, studies requiring high sensitivityThe choice depends on the specific requirements of the study phase.

Visualizing the Workflow

Experimental Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt Method 1 spe Solid-Phase Extraction is->spe Method 2 vortex1 Vortex ppt->vortex1 evap1 Evaporate spe->evap1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant supernatant->evap1 reconstitute1 Reconstitute evap1->reconstitute1 lcms LC-MS/MS System reconstitute1->lcms data Data Acquisition & Processing lcms->data

Caption: A generalized workflow for the LC-MS/MS analysis of 5'-sulfamoyl-2-chloroadenosine, comparing the Protein Precipitation and Solid-Phase Extraction sample preparation methods.

Predicted Fragmentation Pathway Diagram:

fragmentation_pathway precursor [M+H]+ (m/z 381.0) 5'-sulfamoyl-2-chloroadenosine fragment1 [M+H - SO3]+ (m/z 301.0) Loss of Sulfamoyl Group precursor->fragment1 Neutral Loss fragment2 [2-chloroadenine+H]+ (m/z 170.1) Cleavage of Glycosidic Bond precursor->fragment2 Fragmentation fragment3 [Ribose-sulfamoyl]+ (m/z 212.0) precursor->fragment3 Fragmentation

Caption: Predicted major fragmentation pathways for protonated 5'-sulfamoyl-2-chloroadenosine in positive ion ESI-MS/MS.

Conclusion and Future Directions

The choice between a protein precipitation and a solid-phase extraction method for the analysis of 5'-sulfamoyl-2-chloroadenosine will be dictated by the specific needs of the study. For rapid, high-throughput analysis in early-stage research, the PPT method offers a pragmatic and efficient solution. For regulated bioanalysis where sensitivity and minimal matrix effects are paramount, the SPE method is the superior choice.

Regardless of the chosen method, rigorous validation according to FDA or EMA guidelines is non-negotiable.[3][4][5] The stability of the sulfamoyl group should be thoroughly investigated during validation, including freeze-thaw, bench-top, and long-term storage stability studies. The development of a stable isotope-labeled internal standard is a critical investment for achieving the highest quality data.

This guide provides a comprehensive framework for initiating the development and validation of a robust LC-MS/MS method for 5'-sulfamoyl-2-chloroadenosine. By understanding the underlying scientific principles and regulatory requirements, researchers can confidently generate high-quality data to support the advancement of new therapeutic agents.

References

  • PubChem. 5'-sulfamoyl-2-chloroadenosine. National Center for Biotechnology Information. [Link]

  • LookChem. 5'-sulfamoyl-2-chloroadenosine. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • International Council for Harmonisation. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]

  • Taylor & Francis Online. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? 2012. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. 2025. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. 2018. [Link]

  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. 2008. [Link]

Sources

Validation

structural comparison of 5'-sulfamoyl-2-chloroadenosine and standard adenosines

An In-Depth Structural and Functional Comparison: 5'-Sulfamoyl-2-chloroadenosine vs. Standard Adenosine This guide provides a comprehensive structural and functional comparison between the synthetic nucleoside analog, 5'...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural and Functional Comparison: 5'-Sulfamoyl-2-chloroadenosine vs. Standard Adenosine

This guide provides a comprehensive structural and functional comparison between the synthetic nucleoside analog, 5'-sulfamoyl-2-chloroadenosine (SCA), and its endogenous counterpart, adenosine. Designed for researchers, scientists, and drug development professionals, this document delves into the key molecular modifications that distinguish SCA, the resulting impact on its biochemical behavior, and the experimental methodologies used to characterize these differences.

Introduction: The Adenosine Scaffold and Its Synthetic Analogs

Adenosine is a fundamental purine nucleoside, integral to nearly all life forms. It is composed of an adenine base linked via a β-N9-glycosidic bond to a ribose sugar.[1][2][3] Its roles are multifaceted, serving as a core component of nucleic acids (RNA) and the primary energy currency of the cell, adenosine triphosphate (ATP).[2][4] Beyond these metabolic functions, extracellular adenosine acts as a critical signaling molecule, modulating a vast array of physiological processes by activating four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3][5][6]

The therapeutic potential of targeting adenosine receptors is significant, but the clinical utility of adenosine itself is limited by its rapid metabolism and lack of receptor selectivity.[4] This has driven the development of synthetic analogs designed to overcome these limitations. 5'-sulfamoyl-2-chloroadenosine is one such analog, engineered with specific structural modifications to alter its stability and receptor interaction profile.[7][8][9] This guide will dissect these modifications to provide a clear understanding of their structural and functional consequences.

Part 1: A Tale of Two Molecules: Core Structural Comparison

The distinct pharmacological profiles of adenosine and SCA originate from specific differences in their molecular architecture.

The Endogenous Standard: Adenosine

Standard adenosine is characterized by an unmodified purine ring and a primary hydroxyl group at the 5'-position of the ribose sugar. This structure is the baseline for all receptor interactions and metabolic processes.

Caption: General chemical structure of Adenosine.

The Synthetic Analog: 5'-Sulfamoyl-2-chloroadenosine (SCA)

SCA incorporates two critical substitutions designed to enhance its drug-like properties.[7]

  • 2-Chloro Substitution: A hydrogen atom at the C2 position of the adenine base is replaced by a chlorine atom.

  • 5'-Sulfamoyl Group: The hydroxyl group (-OH) at the C5' position of the ribose is replaced by a sulfamoyl group (-SO₂NH₂).

Adenosine_Signaling cluster_membrane Cell Membrane A2A_R A2A Receptor Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (Downstream Effects) cAMP->PKA Activates NMR_Workflow SamplePrep Sample Preparation (Adenosine & SCA in DMSO-d6) Acquire1H Acquire 1D ¹H NMR Spectra SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C NMR Spectra SamplePrep->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC) SamplePrep->Acquire2D Analysis Spectral Analysis & Comparison Acquire1H->Analysis Acquire13C->Analysis Acquire2D->Analysis Structure Structural Confirmation Analysis->Structure Binding_Assay_Workflow MembranePrep Prepare Receptor-Expressing Cell Membranes AssaySetup Set up Assay Plate: Membranes + Radioligand + Competitor MembranePrep->AssaySetup Incubate Incubate to Reach Equilibrium AssaySetup->Incubate Filter Separate Bound/Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: IC50 -> Ki Calculation Count->Analyze Result Determine Binding Affinity (Ki) Analyze->Result

Sources

Comparative

Validation Workflows for the acmE Paradox in Ascamycin Biosynthesis: A Product Comparison Guide

Introduction: The Methodological Trap of the acmE Paradox Ascamycin and its precursor dealanylascamycin are rare nucleoside sulfamate antibiotics produced by Streptomyces sp. 80H647 (JCM9888)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Methodological Trap of the acmE Paradox

Ascamycin and its precursor dealanylascamycin are rare nucleoside sulfamate antibiotics produced by Streptomyces sp. 80H647 (JCM9888)[1]. The terminal step in ascamycin biosynthesis involves the N-alanylation of dealanylascamycin[2]. For a decade, the field operated under a mischaracterization: based on traditional gene disruption studies, the esterase acmE was identified as the ligase responsible for this conversion[2].

Why did the initial 2014 study fail? The legacy in vivo knockout of acmE likely caused a polar effect , inadvertently silencing the downstream acmF gene located in the same operon. This guide objectively compares the legacy products and modern alternatives used in these validation workflows, providing drug development professionals with evidence-based protocols to prevent polar effect artifacts and ensure self-validating experimental designs.

In Vivo Gene Disruption: Legacy Vectors vs. Modern CRISPR Systems

To validate gene function in vivo without generating false-positive phenotypes, the choice of vector system is critical. The historical reliance on cosmid-based homologous recombination often involved inserting bulky antibiotic resistance cassettes, which disrupted the transcription of downstream genes.

Product Comparison: SuperCos1 vs. pCRISPomyces-2
Performance MetricSuperCos1 Vector (Legacy HR)pCRISPomyces-2 (Modern CRISPR-Cas9)Causality & Impact on acmE Validation
Mechanism Double-crossover homologous recombinationCas9-mediated DSB + Homology Directed RepairCRISPR allows for precise, scarless editing without leaving disruptive cassettes.
Polar Effect Risk High (Leaves scars or promoters)Low (Enables scarless in-frame deletion)High risk in SuperCos1 led to the false conclusion that acmE was the ligase.
Editing Efficiency 1–5% (Requires extensive screening)>70% (Highly efficient in Streptomyces)pCRISPomyces-2 drastically reduces the time spent screening for true mutants.
Time to Mutant 4–6 weeks2–3 weeksFaster iteration for testing multiple genes (acmD, acmE, acmF) in parallel.

Application Scientist Insight: When investigating clustered biosynthetic genes like acmCDEF, always opt for a scarless CRISPR-Cas9 system like pCRISPomyces-2. By creating an exact in-frame deletion of acmE (preserving the start and stop codons), the ribosomal binding site for the downstream acmF remains intact, revealing the true phenotype.

Analytical Quantification: Resolving Polar Nucleosides

Accurately tracking the conversion of dealanylascamycin to ascamycin requires robust chromatographic separation. Because nucleoside sulfamates are highly polar, standard reversed-phase columns often fail to retain the dealanylascamycin precursor, causing it to elute in the void volume where ion suppression ruins MS quantification.

Product Comparison: Reversed-Phase vs. HILIC Columns
ParameterAgilent ZORBAX Eclipse Plus C18Waters XBridge Amide (HILIC)
Retention of Dealanylascamycin Poor (Elutes near void volume)Excellent (Strong polar retention)
Peak Resolution ( Rs​ ) < 1.5 (Co-elution risk)> 3.0 (Baseline separation)
MS Compatibility Requires ion-pairing agents (suppresses MS signal)High (Uses MS-friendly volatile buffers like Ammonium Formate)

Application Scientist Insight: For in vitro assay readouts, the Waters XBridge Amide column provides superior retention for dealanylascamycin. The orthogonal separation mechanism of HILIC ensures that any trace conversion to ascamycin is definitively resolved and quantified via High-Resolution LC-MS/MS without ion-pairing interference.

Self-Validating Experimental Protocol: In Vitro Reconstitution

To definitively prove causality—that AcmD/F are the true ligases and AcmE is a hydrolase—you must build a self-validating in vitro system[1]. This protocol utilizes recombinant proteins expressed in E. coli BL21(DE3) and synthetic tRNA.

Step-by-Step Methodology
  • Enzyme Preparation: Purify His-tagged AcmD, AcmF, and AcmE using Ni-NTA affinity chromatography. Buffer exchange into 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl.

  • tRNA Charging (AcmD Reaction):

    • Combine 5 μM AcmD, 10 μM synthetic Streptomyces tRNA Ala , 2 mM L-Alanine, and 5 mM ATP in the reaction buffer.

    • Incubate at 30°C for 30 minutes to generate Ala-tRNA Ala .

  • Aminoacylation (The Forward Assay):

    • Experimental Group: Add 1 mM Dealanylascamycin and 5 μM AcmF to the charged tRNA mixture.

    • Negative Control 1 (tRNA Dependence): Omit tRNA Ala from the mixture.

    • Negative Control 2 (AcmE Test): Replace AcmF with 5 μM AcmE.

    • Incubate at 30°C for 2 hours. Quench with an equal volume of cold methanol.

  • Hydrolase Validation (The Reverse Assay):

    • Combine 1 mM Ascamycin with 5 μM AcmE in reaction buffer. Incubate at 30°C for 2 hours.

  • LC-MS/MS Analysis: Centrifuge at 14,000 × g for 10 min. Inject the supernatant onto a Waters XBridge Amide column coupled to a Q-TOF mass spectrometer.

Causality Check: The experimental group will yield ascamycin. Negative Control 1 will show no conversion, proving the reaction is tRNA-dependent[1]. Negative Control 2 will show no conversion, proving AcmE is not the ligase[1]. The Reverse Assay will yield dealanylascamycin, proving AcmE's true identity as a hydrolase[1].

Visualizing the Biosynthetic Logic and Workflow

BiosyntheticLogic DACM Dealanylascamycin (Precursor) AcmF AcmF (Truncated AlaRS) Transfers Ala DACM->AcmF ACM Ascamycin (Active Antibiotic) AcmE AcmE (Hydrolase) Cleaves Ala ACM->AcmE AcmD AcmD (AlaRS-like) Charges tRNA AcmD->AcmF Ala-tRNA^Ala AcmF->ACM N-alanylation AcmE->DACM Hydrolysis tRNA tRNA^Ala tRNA->AcmD L-Ala + ATP

Fig 1. AcmD/F-mediated conversion of dealanylascamycin to ascamycin, contrasting AcmE's role.

ValidationWorkflow Step1 In Silico Prediction (AlphaFold 3) Step2 Scarless In Vivo KO (pCRISPomyces-2) Step1->Step2 Step3 In Vitro Reconstitution (AcmD/E/F Assays) Step2->Step3 Step4 HILIC LC-MS/MS (Quantification) Step3->Step4

Fig 2. Self-validating workflow for biosynthetic gene characterization avoiding polar effects.

References[2] Characterization of Biosynthetic Genes of Ascamycin/Dealanylascamycin Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdkFHXE0WpwCvlRO6gHDcqDm1M2DFymKj-8HdlZs44K7CpZPX0Scq-N_2s9z6BTC03U39VP59MK0aAK9MVXW1-nuI6-t2IFNzPAydYmS6ptOjWe6vPlIZn8S3HC6bhk12Xxbexp-90ndMOwQ==[1] Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis | ACS Catalysis. acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8H_F5f8JfgaGq2g3YOSE-kh2F1L7TWW5ZHXjbLKntcPYMXR2nRbACkJvFKZ6PStkibgbcL9hr7h7d3nm2yNQBuwxT1qEXyyFI7znMabcWOdFRTOm8-BOWY4qftx4AAC4bTeDtKwLGrfLHRw==

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5'-Sulfamoyl-2-chloroadenosine

As researchers and scientists at the forefront of drug development, our work with novel compounds like 5'-Sulfamoyl-2-chloroadenosine is critical. This synthetic adenosine derivative shows promise in various therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 5'-Sulfamoyl-2-chloroadenosine is critical. This synthetic adenosine derivative shows promise in various therapeutic areas, including as an antiviral and antiparasitic agent, and as an angiogenesis inhibitor in cancer therapy.[1] However, with the power of discovery comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of 5'-Sulfamoyl-2-chloroadenosine, grounded in established safety protocols and regulatory compliance.

Core Principles of Chemical Waste Disposal

Before delving into the specific procedural steps, it is essential to understand the foundational principles that guide the safe disposal of laboratory chemicals:

  • Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This includes purchasing only the necessary quantities of chemicals and using micro-scale techniques whenever possible.[4][5]

  • Segregation: Never mix incompatible wastes.[6] Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Containment: All chemical waste must be stored in appropriate, chemically resistant, and sealable containers.[6][7]

  • Labeling: Clear and accurate labeling of all waste containers is a regulatory requirement and a critical safety measure.[3][6]

  • Regulatory Compliance: All disposal activities must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[2][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Given that 5'-Sulfamoyl-2-chloroadenosine is a chlorinated adenosine analog, it is prudent to handle it with the same precautions as other compounds in this class. For instance, 2-Chloroadenosine is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. Therefore, appropriate personal protective equipment is mandatory.

PPE Category Required Equipment Rationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of dust or aerosols.[9][10]

Step-by-Step Disposal Protocol for 5'-Sulfamoyl-2-chloroadenosine

This protocol outlines the essential steps for the safe collection, storage, and disposal of 5'-Sulfamoyl-2-chloroadenosine waste.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible container for all 5'-Sulfamoyl-2-chloroadenosine waste.[5][6] This includes unused solid compound, contaminated labware (e.g., pipette tips, weighing boats), and any solutions containing the compound. The container must be in good condition, with a secure, tight-fitting lid.[5][7]

  • Solid vs. Liquid Waste: If you generate both solid and liquid waste streams containing 5'-Sulfamoyl-2-chloroadenosine, collect them in separate, appropriately labeled containers. Do not mix different waste streams.[5]

  • Incompatible Materials: Avoid mixing 5'-Sulfamoyl-2-chloroadenosine waste with strong oxidizing agents.[11]

Step 2: Labeling the Waste Container

Proper labeling is crucial for safety and regulatory compliance. The label must be affixed to the container before any waste is added.[4]

Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements.[6] Generally, the label should include:

  • The words "Hazardous Waste".[3][5]

  • The full chemical name: "5'-Sulfamoyl-2-chloroadenosine".[6] Do not use abbreviations.

  • The approximate concentration and quantity of the waste.

  • The date when waste was first added to the container.

  • Your name, lab location, and contact information.

Step 3: On-site Accumulation and Storage
  • Secure Storage: Store the sealed waste container in a designated and secure location within the laboratory, such as a satellite accumulation area (SAA) or a designated cabinet for hazardous waste.[5]

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][6][7] This prevents the release of vapors and reduces the risk of spills.

Step 4: Arranging for Disposal
  • Contact EHS: Once your waste container is full (do not exceed 90% capacity) or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[12][13]

  • Waste Pickup Request: You will likely need to submit an online hazardous waste pickup request form.[4][12] Provide accurate information about the contents of the container.

  • Do Not Dispose Down the Drain: Never dispose of 5'-Sulfamoyl-2-chloroadenosine or any other chemical waste down the sanitary sewer.[6][12]

Spill and Emergency Procedures

In the event of a spill, your immediate response is critical to minimizing exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE.

  • Contain the Spill: Prevent the spread of the spilled material. For solids, avoid creating dust.[9] Gently cover the spill with an absorbent material.

  • Clean-up: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[11] For liquid spills, use an appropriate absorbent from a spill kit.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Clean-up Materials: All materials used for spill clean-up (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5'-Sulfamoyl-2-chloroadenosine waste.

cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Generate 5'-Sulfamoyl-2-chloroadenosine Waste B Select Appropriate, Labeled Hazardous Waste Container A->B C Segregate Solid and Liquid Waste B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Securely Closed D->E F Container Full or Project Complete G Submit Hazardous Waste Pickup Request to EHS F->G H EHS Collects and Disposes of Waste G->H

Sources

Handling

Personal protective equipment for handling 5'-Sulfamoyl-2-chloroadenosine

As a Senior Application Scientist, I recognize that handling bioactive small molecules requires more than just following a checklist—it requires a fundamental understanding of the compound's chemical nature and biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bioactive small molecules requires more than just following a checklist—it requires a fundamental understanding of the compound's chemical nature and biological mechanisms.

5'-Sulfamoyl-2-chloroadenosine (also known as Dealanylascamycin, AT-265, or DACM) is a potent nucleoside analog[1]. While it is not classified as a highly hazardous material for standard transport[2], its profound ability to arrest cellular machinery demands rigorous, BSL-2 equivalent chemical hygiene in the laboratory. This guide provides the operational causality and self-validating protocols necessary to handle this compound safely and effectively.

Biological Hazard Rationale: The Mechanism of Action

To understand the required safety protocols, we must first understand how 5'-Sulfamoyl-2-chloroadenosine interacts with biological systems.

This compound is a purine nucleoside antibiotic that functions as a powerful inhibitor of protein translation[3]. It specifically targets aminoacyl-tRNA synthetases—most notably Aspartyl-tRNA synthetase (AspRS)—through an evolutionary "reaction-hijacking" mechanism[4]. When the enzyme attempts to process the compound, it catalyzes the formation of a highly stable aspartyl-sulfamate adduct[4]. Because the S–O bond of the sulfamate is far more stable than the native P–O bond of normal aminoacyl-AMPs, the enzyme becomes irreversibly blocked[5].

Because accidental exposure (via inhalation or transdermal absorption) could theoretically introduce this translation inhibitor into mammalian systemic circulation, stringent exposure controls are non-negotiable.

G Asp Aspartate + ATP (Endogenous Substrates) AspRS Aspartyl-tRNA Synthetase (Target Enzyme) Asp->AspRS NormalInt Aspartyl-AMP (Transient Intermediate) AspRS->NormalInt Normal Pathway Adduct Aspartyl-DACM Adduct (Stable Hijacked Complex) AspRS->Adduct Reaction Hijacking Translation Normal Protein Translation (Cell Survival) NormalInt->Translation DACM 5'-Sulfamoyl-2-chloroadenosine (DACM / AT-265) DACM->AspRS Competitive Binding Inhibition Translation Arrest & Cell Death Adduct->Inhibition Irreversible Blockade

Mechanism of AspRS reaction-hijacking by 5'-Sulfamoyl-2-chloroadenosine.

Chemical Identity & Operational Parameters

Before initiating any protocol, verify your inventory against the following quantitative parameters to ensure accurate molarity calculations and proper storage conditions.

Property / ParameterValue / SpecificationOperational Implication
Molecular Weight 380.76 g/mol [6]Essential for accurate reconstitution and dosing calculations.
CAS Number 66522-52-9[6]Primary identifier for inventory and waste tracking.
Primary Solvents DMSO, DMFRequires specialized PPE due to the transdermal carrier effects of aprotic solvents.
Storage Temperature -20°C (Long-term)[2]Prevents aqueous hydrolysis of the sensitive sulfamate ester linkage[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling bioactive powders dissolved in penetrating solvents. The following PPE matrix is designed to break the chain of exposure at every possible vector.

PPE CategoryMinimum RequirementScientific Rationale
Hand Protection Double-layered nitrile gloves (Outer layer ≥ 6 mil).DMSO acts as a rapid epidermal penetration enhancer. Double-gloving prevents the transdermal transport of the biologically active molecule into the bloodstream.
Eye Protection ANSI Z87.1 compliant safety goggles.Protects the ocular mucosa from accidental aerosolization during powder weighing or liquid splashing.
Body Protection Fluid-resistant, back-closing lab coat with knit cuffs.Prevents skin exposure. Knit cuffs prevent gaps between the glove and the sleeve, ensuring a continuous physical barrier.
Respiratory N95 respirator OR handling within a certified Class II BSC.The lyophilized powder is highly susceptible to static dispersion. Inhalation bypasses first-pass metabolism, directly exposing systemic circulation.

Operational Workflows & Handling Protocols

Protocol A: Reconstitution of a 10 mM Stock Solution

Causality Check: 5'-Sulfamoyl-2-chloroadenosine contains a sulfamate group that is susceptible to nucleophilic attack or hydrolysis over time in aqueous environments. Therefore, initial reconstitution must be performed in anhydrous DMSO.

Step 1: Environmental Preparation

  • Activate the Class II Biological Safety Cabinet (BSC) or a dedicated powder-handling isolator. Ensure the sash is at the certified operational height.

  • Validation: Verify inward airflow using a tissue or anemometer before introducing the chemical to ensure aerosol containment.

Step 2: Weighing and Solubilization

  • Tare a static-free microcentrifuge tube on an analytical balance.

  • Carefully transfer the lyophilized powder (e.g., 5 mg) into the tube.

  • Calculate the required DMSO volume: For a 5 mg vial (MW = 380.76 g/mol ), add 1.313 mL of anhydrous DMSO to achieve a 10 mM stock.

  • Causality Check: Add the solvent slowly by pipetting down the side of the tube to minimize aerosolization of the dry powder.

Step 3: Aliquoting and Storage

  • Vortex gently for 10-15 seconds until the solution is completely clear.

  • Divide into 20 µL single-use aliquots in opaque or amber microcentrifuge tubes.

  • Validation: Single-use aliquots prevent repeated freeze-thaw cycles. Condensation introduced during thawing accelerates the degradation of the active sulfamate moiety. Store immediately at -20°C[2].

Protocol B: In Vitro Assay Dosing & Workstation Decontamination

Causality Check: Because this compound is a potent inhibitor of protein synthesis, strict containment is required to prevent cross-contamination of other cell cultures in the incubator.

Step 1: Dosing

  • Thaw a single 10 mM aliquot at room temperature.

  • Perform serial dilutions in your aqueous assay buffer (e.g., PBS or culture media) immediately prior to dosing to minimize aqueous hydrolysis.

  • Keep the final DMSO concentration below 0.1% (v/v) in the cell culture to prevent solvent-induced cytotoxicity from confounding your assay results.

Step 2: Spill Response & Decontamination

  • For Powder Spills: Do not sweep. Cover the spill with damp absorbent towels to prevent aerosolization. Wipe inward from the edges.

  • For Liquid Spills: Absorb immediately with chemical spill pads.

  • Decontaminate the surface using a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

  • Causality Check: Bleach oxidatively degrades the nucleoside structure, neutralizing its biological activity, while ethanol removes residual hypochlorite and solvent residues that could damage stainless steel BSC surfaces.

Step 3: Waste Management

  • Collect all contaminated consumables (pipette tips, tubes, gloves) in a designated, sealable solid hazardous waste container.

  • Label explicitly as: "Toxic Solid Waste: Contains Nucleoside Analogs (CAS 66522-52-9)".

  • Liquid waste containing the compound must be collected in a compatible, clearly labeled carboy and incinerated by a certified hazardous waste contractor. Do not pour down the drain.

References

  • PubChem. "5'-Sulfamoyl-2-chloroadenosine | C10H13ClN6O6S | CID 125623".[Link]

  • PubMed. "Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic".[Link]

  • Malaria World. "Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target".[Link]

  • ACS Catalysis. "Alanyl-tRNA Synthetase-like Enzyme-Catalyzed Aminoacylation in Nucleoside Sulfamate Ascamycin Biosynthesis".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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5'-Sulfamoyl-2-chloroadenosine
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